molecular formula C42H74O2 B15546015 Cholesteryl pentadecanoate

Cholesteryl pentadecanoate

Cat. No.: B15546015
M. Wt: 611.0 g/mol
InChI Key: BDBPUUADYAQHAV-VUFYKUQQSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cholesteryl pentadecanoate is a cholesterol ester obtained by the formal condensation of cholesterol with pentadecanoic acid. It has a role as a mouse metabolite. It is functionally related to a pentadecanoic acid.
This compound has been reported in Solanum lycopersicum with data available.

Properties

Molecular Formula

C42H74O2

Molecular Weight

611.0 g/mol

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] pentadecanoate

InChI

InChI=1S/C42H74O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-22-40(43)44-35-27-29-41(5)34(31-35)23-24-36-38-26-25-37(33(4)21-19-20-32(2)3)42(38,6)30-28-39(36)41/h23,32-33,35-39H,7-22,24-31H2,1-6H3/t33-,35+,36+,37-,38+,39+,41+,42-/m1/s1

InChI Key

BDBPUUADYAQHAV-VUFYKUQQSA-N

Origin of Product

United States

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of Cholesteryl Pentadecanoate (B1260718) in Lipid Metabolism Studies

Abstract

Cholesteryl pentadecanoate, a cholesterol ester of the odd-chain saturated fatty acid pentadecanoic acid (15:0), serves a multifaceted role in the study of lipid metabolism. Initially considered minor and often used in its deuterated form as an internal standard, its significance has grown considerably. It is now recognized as a key biomarker for the intake of dairy and ruminant fat, a participant in unique metabolic pathways distinct from even-chain fatty acids, and a molecule of interest in the context of cardiometabolic diseases. This technical guide provides a comprehensive overview of the core functions of this compound in lipid research, details the analytical methodologies for its quantification, and explores its involvement in cellular processes and disease.

Introduction to this compound

Cholesterol esters, formed by the esterification of a fatty acid to cholesterol, are the primary form for cholesterol storage and transport within the body.[1] While esters of common even-chain fatty acids (like palmitic and oleic acid) are most abundant, odd-chain fatty acid esters, such as this compound, possess unique characteristics and metabolic fates. This compound is the formal condensation product of cholesterol and pentadecanoic acid (15:0).[2] Its study provides critical insights into dietary habits, odd-chain fatty acid metabolism, and their association with health and disease.

Biomarker of Dairy Fat Intake

One of the most established roles for this compound is as a biomarker for dietary fat intake, specifically from dairy and ruminant sources. Pentadecanoic acid (15:0) is found in significant amounts in milk fat.[3] Numerous studies have demonstrated a positive correlation between the consumption of dairy products and the proportion of 15:0 in circulating lipids, including serum cholesteryl esters.[3][4] This makes the measurement of this compound a valuable, objective tool to verify dietary intake records in nutritional studies and clinical trials, overcoming the limitations of self-reported data.[5][6]

Data Presentation: Correlation with Dairy Intake

The following table summarizes the findings from various studies investigating the correlation between dairy product consumption and levels of pentadecanoic acid (15:0) in blood lipids.

Study CohortLipid Fraction AnalyzedDairy ProductCorrelation Coefficient (r)P-valueReference
62 70-year-old menSerum Cholesterol EstersTotal Milk Fat0.46< 0.0001[3][7]
62 70-year-old menSerum Cholesterol EstersButter0.360.004[3][7]
62 70-year-old menSerum PhospholipidsTotal Milk Fat0.340.008[3][7]
MESA Study (2800 adults)Plasma PhospholipidsTotal Dairy0.22-[8][9]
MESA Study (2800 adults)Plasma PhospholipidsCheese0.20-[8][9]
IRAS CohortSerumTotal Dairy0.20< 0.0001[7]
IRAS CohortSerumTotal Milk0.130.0006[7]
IRAS CohortSerumTotal Cheese0.16< 0.0001[7]
KANWU Study (162 adults)Serum Cholesterol EstersSaturated Fat Intake0.389< 0.0001[6]

Visualization: Dairy Intake to Biomarker Pathway

Diet Dietary Intake (Dairy, Ruminant Products) Fat Milk Fat (Rich in Pentadecanoic Acid, 15:0) Diet->Fat Contains Absorption Digestion & Absorption Fat->Absorption Circulation Circulating Lipids (e.g., Chylomicrons) Absorption->Circulation Esterification Esterification (e.g., by LCAT) Circulation->Esterification Provides 15:0 Substrate Biomarker This compound in Serum/Plasma Esterification->Biomarker Forms Analysis Quantification (LC-MS) Biomarker->Analysis Measured via

Caption: Workflow from dairy consumption to biomarker analysis.

Metabolism of Odd-Chain Saturated Fatty Acids

The metabolism of odd-chain fatty acids (OCFAs) like pentadecanoic acid is distinct from that of their even-chain counterparts.[10] While dietary sources are significant, there is growing evidence for the endogenous synthesis of OCFAs, potentially from gut-derived propionic acid.[11][12]

Once in the system, pentadecanoic acid can undergo several metabolic transformations:

  • Esterification: It is esterified to cholesterol to form this compound for transport and storage.[13]

  • Beta-Oxidation: OCFAs can be broken down via beta-oxidation. Unlike even-chain fatty acids which yield only acetyl-CoA, the final cycle of OCFA beta-oxidation produces one molecule of acetyl-CoA and one molecule of propionyl-CoA .[12]

  • Anaplerosis: Propionyl-CoA is converted to succinyl-CoA, which can then enter the Citric Acid Cycle (CAC). This process, known as anaplerosis, replenishes CAC intermediates and is crucial for maintaining mitochondrial energy metabolism.[12] This pathway suggests that OCFAs may play a role in supporting mitochondrial function, especially under metabolic stress.[12]

  • Elongation: Pentadecanoic acid can also be elongated to form longer-chain OCFAs.[12]

Visualization: Metabolic Fate of Pentadecanoic Acid (15:0)

cluster_source Sources of 15:0 cluster_fates Metabolic Fates cluster_products Key Products & Pathways Diet Dietary Intake (Dairy Fat) Ester Esterification to This compound Diet->Ester BetaOx Beta-Oxidation Diet->BetaOx Elong Elongation to Longer OCFAs Diet->Elong Endo Endogenous Synthesis (from Propionate) Endo->Ester Endo->BetaOx Endo->Elong Propionyl Propionyl-CoA BetaOx->Propionyl Succinyl Succinyl-CoA Propionyl->Succinyl CAC Citric Acid Cycle (Anaplerosis) Succinyl->CAC

Caption: Metabolic pathways of pentadecanoic acid (15:0).

Analytical Methodologies

Accurate quantification of this compound in biological matrices (e.g., plasma, serum, cells, tissues) is essential for its study. Liquid chromatography-mass spectrometry (LC-MS) is the predominant analytical technique due to its sensitivity and specificity.[1][14]

Experimental Protocol: LC-MS Analysis of Cholesteryl Esters

The following is a generalized protocol synthesized from common methodologies for the analysis of cholesteryl esters from biological samples.[15][16][17]

1. Sample Preparation and Lipid Extraction (Modified Bligh-Dyer Method)

  • Homogenization: For tissues, homogenize a known weight in cold Dulbecco's Phosphate-Buffered Saline (DPBS). For cells or plasma, use a known volume.

  • Internal Standard Spiking: Add a precise amount of an internal standard (IS) to the sample. Cholesteryl heptadecanoate (CE 17:0) or a deuterated cholesterol analog (e.g., cholesterol-d7) are commonly used.[15][17] The IS corrects for variability in extraction efficiency and instrument response.[18]

  • Solvent Extraction: Add 3 volumes of a 2:1 (v/v) chloroform:methanol mixture to the 1 volume of sample homogenate.

  • Vortexing and Centrifugation: Vortex the mixture vigorously to ensure thorough mixing, then centrifuge at low speed (e.g., 500g for 5-10 minutes) to separate the phases.

  • Phase Separation: Three layers will form: an upper aqueous layer, a protein disk, and a lower organic layer containing the lipids.

  • Collection: Carefully collect the lower organic (chloroform) layer.

  • Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen. Reconstitute the dried lipid extract in a known volume of a suitable solvent (e.g., 2:1 chloroform:methanol or acetonitrile (B52724):isopropanol) for LC-MS analysis.[16][19]

2. Liquid Chromatography (LC) Separation

  • Column: A reverse-phase column (e.g., C18) is typically used to separate lipids based on hydrophobicity.

  • Mobile Phase: A gradient of solvents is used for elution. For example, a gradient of acetonitrile and isopropanol, often with an additive like ammonium (B1175870) acetate (B1210297) to promote ionization.[16]

  • Flow Rate: A typical flow rate is around 0.3-0.5 mL/min.

3. Mass Spectrometry (MS) Detection

  • Ionization: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common methods. Cholesteryl esters often form ammonium adducts ([M+NH₄]⁺) in the positive ion mode.[16][20]

  • Analysis Mode: Detection is often performed using a high-resolution mass spectrometer like a Quadrupole Time-of-Flight (QTOF).[16]

  • Identification: this compound is identified by its precise mass-to-charge ratio (m/z).

  • Fragmentation (MS/MS): For confirmation, tandem mass spectrometry (MS/MS) is used. Cholesteryl esters produce a characteristic neutral loss of the cholesterol backbone (m/z 368.35) or a signature fragment ion corresponding to dehydrated cholesterol (m/z 369.35), confirming the compound class.[16][17][20]

  • Quantification: The peak area of the analyte (this compound) is compared to the peak area of the known concentration of the internal standard to calculate its absolute or relative amount.

Data Presentation: Key LC-MS Parameters
ParameterDescriptionExampleReference
Chromatography Reverse-Phase HPLC/UHPLCAgilent 1290 Infinity II UHPLC[16]
Column C18 or equivalentZorbax ODS, µBondapak C18[19]
Mobile Phase Acetonitrile/Isopropanol (often with additive)50:50 (v/v) Acetonitrile:Isopropanol[19]
Mass Spectrometer High-Resolution MS (e.g., QTOF)Agilent 6545 QTOF[16]
Ionization Mode ESI or APCI, Positive IonESI+[17][20]
Adduct Ion Ammonium [M+NH₄]⁺ or Lithium [M+Li]⁺[M+NH₄]⁺[16]
Internal Standard Odd-chain CE or deuterated analogCholesteryl heptadecanoate (17:0)[15][17][21]
Signature Fragment Dehydrated cholesterol backbonem/z 369.35[16][20]

Visualization: Analytical Workflow

Sample Biological Sample (Plasma, Tissue, Cells) Spike Spike with Internal Standard (e.g., CE 17:0) Sample->Spike Extract Lipid Extraction (e.g., Bligh-Dyer) Spike->Extract Dry Dry & Reconstitute Extract->Dry Inject LC-MS Injection Dry->Inject LC LC Separation (Reverse-Phase) Inject->LC MS MS Detection (ESI-QTOF) LC->MS Quant Data Analysis (Quantification vs IS) MS->Quant

Caption: Workflow for cholesteryl ester analysis by LC-MS.

Role in Cellular Signaling and Disease

The role of this compound in disease is intrinsically linked to the broader functions of its components: cholesterol and odd-chain saturated fatty acids.

  • Cholesterol Signaling: Cholesterol is not merely a structural component of membranes; it is a critical signaling molecule that organizes membrane microdomains (lipid rafts).[22][23] These rafts concentrate signaling proteins, and their formation, regulated by cholesterol levels, can activate or deactivate entire pathways.[22] By influencing the pool of esterified cholesterol, this compound metabolism can indirectly affect the availability of free cholesterol for these signaling platforms.

  • Cardiometabolic Disease Risk: The association between OCFAs and cardiometabolic disease is an area of active research with some conflicting results. Several large prospective studies have found that higher circulating levels of OCFAs, like 15:0 and 17:0, are associated with a lower risk of type 2 diabetes and cardiovascular disease.[12][24] This contrasts with the generally positive association observed for even-chain saturated fatty acids like palmitic acid (16:0).[24][25] The proposed protective mechanisms may relate to the anaplerotic role of OCFAs in improving mitochondrial function or other currently unknown signaling roles.[12]

Data Presentation: Association of OCFAs with Disease Risk
Study TypeOutcomeAssociation with Higher OCFA LevelsRelative Risk (RR) / Hazard Ratio (HR) (Highest vs. Lowest Category)Reference
Meta-analysisCardiometabolic DiseasesInverseRR: 0.83 (Overall)[24]
Meta-analysisType 2 DiabetesInverseRR: 0.77[24]
Meta-analysisCoronary Heart DiseaseInverseRR: 0.86[24]
Meta-analysisStrokeInverseRR: 0.91[24]
Nurses' Health StudyIschemic Heart DiseasePositiveRR: 2.36[7]

Note: The conflicting result from the Nurses' Health Study highlights the complexity and the need for further research to understand the contexts in which OCFAs may be beneficial or detrimental.[7]

Visualization: Potential Influence on Cellular Health

CP Cholesteryl Pentadecanoate (15:0) FC Free Cholesterol Pool CP->FC Hydrolysis OCFA Pentadecanoic Acid (15:0) Pool CP->OCFA Hydrolysis Disease Adverse Health Outcomes (Conflicting Evidence) CP->Disease Potential Link Rafts Membrane Lipid Rafts & Signaling FC->Rafts Modulates Mito Mitochondrial Function (Anaplerosis via Propionyl-CoA) OCFA->Mito Fuels Health Improved Cardiometabolic Health (Lower T2D & CVD Risk) Rafts->Health Potential Link Mito->Health Potential Link

Caption: Hypothesized roles of this compound metabolism.

Conclusion and Future Directions

This compound has evolved from a simple lipid molecule to a significant tool in lipid metabolism research. Its established role as a biomarker of dairy fat intake provides an objective measure for nutritional science. Furthermore, its position at the crossroads of cholesterol transport and odd-chain fatty acid metabolism makes it a molecule of interest for understanding fundamental metabolic processes.

Future research should focus on:

  • Elucidating Endogenous Synthesis: Quantifying the contribution of endogenous synthesis versus dietary intake to the circulating pool of this compound.

  • Mechanistic Studies: Moving beyond epidemiological associations to understand the precise molecular mechanisms by which odd-chain fatty acids influence mitochondrial function and cellular signaling to impact cardiometabolic health.

  • Therapeutic Potential: Investigating whether modulating the levels of odd-chain fatty acids, and by extension their cholesteryl esters, could be a viable strategy for the prevention or treatment of metabolic diseases.

The continued study of this compound is poised to yield further valuable insights for researchers, clinicians, and drug development professionals focused on lipid metabolism and its impact on human health.

References

The Elusive Presence of Cholesteryl Pentadecanoate in Biological Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl pentadecanoate (B1260718), the ester formed from cholesterol and pentadecanoic acid (a 15-carbon saturated fatty acid), represents a minor yet intriguing component of the vast lipid landscape within biological systems. While not as abundant as esters of more common fatty acids like palmitic or oleic acid, its presence and the methodologies for its detection offer a unique window into lipid metabolism, particularly concerning odd-chain fatty acids. This technical guide provides a comprehensive overview of the current knowledge on the occurrence of cholesteryl pentadecanoate in biological samples, detailing the analytical methodologies for its identification and quantification, and exploring its potential biological significance.

The study of cholesteryl esters, including this compound, is crucial for understanding cellular cholesterol homeostasis. These esters serve as a storage and transport form of cholesterol, playing key roles in membrane structure, lipid metabolism, and cellular signaling.[1] Dysregulation of cholesteryl ester metabolism has been implicated in a variety of diseases, including atherosclerosis and certain types of cancer.[1][2]

Pentadecanoic acid, the fatty acid component of this compound, is of particular interest as its levels in plasma and tissues are often used as a biomarker for the intake of dairy products.[3] Furthermore, emerging research suggests that pentadecanoic acid and its metabolites may have bioactive roles, including anti-inflammatory effects and the potential to act as signaling molecules.[4] The esterification of pentadecanoic acid to cholesterol to form this compound is a key metabolic step, and understanding its occurrence is vital for elucidating the complete biological picture of odd-chain fatty acids.

This guide will delve into the analytical techniques used to measure this compound, provide detailed experimental protocols, and present the available data on its occurrence.

Data Presentation: Quantitative Occurrence of this compound

A comprehensive review of existing literature reveals that while this compound is utilized as an internal standard in gas chromatography-mass spectrometry (GC-MS) methods for the analysis of other cholesteryl esters, specific quantitative data on its endogenous concentrations in various biological samples are scarce.[5] Many lipidomics studies that quantify cholesteryl esters often focus on the more abundant species containing even-chain fatty acids.

However, studies focusing on the fatty acid composition of serum cholesteryl esters have provided insights into the relative abundance of pentadecanoic acid. While not a direct measure of this compound concentration, this information is valuable.

Biological SampleAnalyteMethodReported Value/FindingReference
Human SerumFatty acid composition of cholesteryl estersGas-Liquid ChromatographyPentadecanoic acid (C15:0) is a detectable component, with its levels influenced by dietary intake of saturated fats.[3]
Human PlasmaFatty acid composition of cholesteryl estersGas ChromatographyThe proportion of pentadecanoic acid in cholesteryl esters is relatively low compared to even-chain fatty acids.[6]

Note: The table highlights the lack of direct quantitative data for this compound. The reported findings are for its fatty acid constituent within the total cholesteryl ester pool. Further targeted quantitative lipidomics studies are required to establish the precise concentrations of this compound in various biological matrices.

Experimental Protocols

The analysis of this compound in biological samples typically involves lipid extraction followed by chromatographic separation and mass spectrometric detection. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful techniques for this purpose.

Protocol 1: Lipid Extraction from Biological Samples (Modified Folch Method)

This protocol is a widely used method for extracting total lipids from various biological matrices such as plasma, serum, tissues, and cell pellets.[7]

Materials:

  • Biological sample (e.g., 100 µL serum or 10 mg tissue homogenate)

  • Chloroform

  • Methanol

  • 0.9% NaCl solution (or PBS)

  • Glass vials with Teflon-lined caps

  • Centrifuge

  • Nitrogen gas stream for drying

Procedure:

  • To the sample in a glass vial, add a 2:1 (v/v) mixture of chloroform:methanol. For 100 µL of serum, use 2 mL of the chloroform:methanol mixture.

  • Add an appropriate internal standard. For quantification of this compound, cholesteryl heptadecanoate can be used.[8]

  • Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and disruption of cell membranes.

  • Add 0.2 volumes of 0.9% NaCl solution to the mixture to induce phase separation. For a 2 mL mixture, add 400 µL of NaCl solution.

  • Vortex again for 30 seconds and then centrifuge at a low speed (e.g., 2000 x g) for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette and transfer it to a clean glass vial.

  • Dry the lipid extract under a gentle stream of nitrogen gas.

  • The dried lipid extract can be reconstituted in an appropriate solvent for subsequent analysis by GC-MS or LC-MS.

Protocol 2: Analysis of Cholesteryl Esters by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis of cholesteryl esters typically requires a derivatization step to increase their volatility. This protocol outlines a general procedure.

Materials:

  • Dried lipid extract

  • Derivatization agent (e.g., BSTFA with 1% TMCS)

  • Anhydrous pyridine (B92270)

  • GC-MS system with a suitable capillary column (e.g., DB-5MS)

Procedure:

  • Derivatization:

    • To the dried lipid extract, add 50 µL of anhydrous pyridine and 50 µL of BSTFA with 1% TMCS.[9]

    • Cap the vial tightly and heat at 70°C for 1 hour to convert the hydroxyl group of cholesterol to a trimethylsilyl (B98337) (TMS) ether.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS system.

    • GC Conditions (Example):

      • Injector temperature: 280°C

      • Oven temperature program: Start at 150°C, hold for 1 minute, then ramp to 320°C at 10°C/min, and hold for 10 minutes.

      • Carrier gas: Helium at a constant flow rate.

    • MS Conditions (Example):

      • Ion source temperature: 230°C

      • Quadrupole temperature: 150°C

      • Electron ionization (EI) at 70 eV.

      • Scan mode: Full scan (e.g., m/z 50-700) or selected ion monitoring (SIM) for targeted analysis. The characteristic fragment ion for the cholesterol backbone is m/z 368 (for the TMS derivative).

Protocol 3: Analysis of Cholesteryl Esters by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS offers the advantage of analyzing intact cholesteryl esters without the need for derivatization. This protocol is based on a reverse-phase LC-MS/MS method.[8]

Materials:

  • Dried lipid extract reconstituted in a suitable solvent (e.g., 2:1 chloroform:methanol)

  • LC-MS/MS system with a C18 reverse-phase column

  • Mobile Phase A: Acetonitrile/Water (e.g., 60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid

  • Mobile Phase B: Isopropanol/Acetonitrile (e.g., 90:10) with 10 mM ammonium formate and 0.1% formic acid

Procedure:

  • LC Separation:

    • Inject the reconstituted lipid extract onto the C18 column.

    • Use a gradient elution to separate the different lipid species. A typical gradient might start with a higher percentage of Mobile Phase A and gradually increase the percentage of the more organic Mobile Phase B to elute the hydrophobic cholesteryl esters.

  • MS/MS Detection:

    • Use an electrospray ionization (ESI) source in positive ion mode.

    • For targeted analysis of this compound, use Multiple Reaction Monitoring (MRM). The precursor ion will be the [M+NH4]+ adduct of this compound (m/z 628.6). The product ion for cholesteryl esters is typically m/z 369.3, corresponding to the cholesterol backbone after the loss of the fatty acid and ammonia.

Visualizations

Signaling Pathways and Metabolic Relationships

While a specific signaling pathway directly involving this compound has not been elucidated, its components, cholesterol and pentadecanoic acid, are integral to well-established metabolic pathways. The following diagram illustrates the general synthesis of cholesteryl esters and the potential metabolic fate of its constituents.

Cholesterol_Ester_Metabolism Diet Dietary Intake (e.g., Dairy) Pentadecanoic_Acid Pentadecanoic Acid (C15:0) Diet->Pentadecanoic_Acid ACAT ACAT/LCAT Pentadecanoic_Acid->ACAT Metabolites Bioactive Metabolites (e.g., Pentadecanoylcarnitine) Pentadecanoic_Acid->Metabolites Acetyl_CoA Acetyl-CoA Cholesterol_Biosynthesis Cholesterol Biosynthesis Acetyl_CoA->Cholesterol_Biosynthesis Cholesterol Cholesterol Cholesterol_Biosynthesis->Cholesterol Cholesterol->ACAT Cholesteryl_Pentadecanoate Cholesteryl Pentadecanoate ACAT->Cholesteryl_Pentadecanoate Lipid_Droplets Storage (Lipid Droplets) Cholesteryl_Pentadecanoate->Lipid_Droplets Lipoproteins Transport (Lipoproteins) Cholesteryl_Pentadecanoate->Lipoproteins Signaling Cellular Signaling Metabolites->Signaling

Metabolic Context of this compound
Experimental Workflow for this compound Analysis

The following diagram outlines a typical workflow for the targeted analysis of this compound from biological samples.

Experimental_Workflow Sample Biological Sample (Serum, Plasma, Tissue) IS Internal Standard Spiking (e.g., Cholesteryl Heptadecanoate) Sample->IS Extraction Lipid Extraction (e.g., Folch Method) Drying Drying under Nitrogen Extraction->Drying IS->Extraction Derivatization Derivatization (for GC-MS) (e.g., Silylation) Drying->Derivatization Reconstitution Reconstitution in Solvent Drying->Reconstitution for LC-MS Derivatization->Reconstitution Analysis Chromatographic Separation (GC or LC) Reconstitution->Analysis Detection Mass Spectrometric Detection (MS or MS/MS) Analysis->Detection Data_Processing Data Processing (Peak Integration, Quantification) Detection->Data_Processing Results Quantitative Results Data_Processing->Results

References

The Obscure Role of Cholesteryl Pentadecanoate in Cell Membrane Dynamics: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

A conspicuous gap in the current scientific literature surrounds the precise functions of cholesteryl pentadecanoate (B1260718) within cell membranes. Despite the well-documented roles of cholesterol and the general class of cholesteryl esters in membrane biology, specific investigations into the pentadecanoate variant are strikingly absent from publicly available research. This technical guide, therefore, navigates the existing knowledge of cholesteryl esters with saturated fatty acids to extrapolate the probable functions and experimental approaches for studying cholesteryl pentadecanoate in cell membrane research.

Cholesteryl esters, the product of cholesterol's esterification with a fatty acid, are primarily recognized as the storage and transport form of cholesterol.[1] While free cholesterol is a crucial component of eukaryotic cell membranes, modulating their fluidity and participating in the formation of lipid rafts, cholesteryl esters are generally considered to be too hydrophobic to be major structural components of the bilayer.[1][2] However, their presence, even at low concentrations, can influence membrane properties.

Postulated Functions in the Cell Membrane

Based on the behavior of other saturated cholesteryl esters, this compound is hypothesized to influence the following aspects of the cell membrane:

  • Membrane Fluidity and Order: Cholesteryl esters with saturated fatty acyl chains are expected to increase the order of the lipid bilayer.[1] The rigid steroid ring of cholesterol, combined with the saturated pentadecanoic acid chain, would likely promote tighter packing of neighboring phospholipids (B1166683), thereby decreasing membrane fluidity. This "condensing effect" is a known characteristic of cholesterol and its derivatives.[1]

  • Lipid Raft Modulation: Lipid rafts are specialized membrane microdomains enriched in cholesterol and sphingolipids that serve as platforms for cellular signaling.[1][3] The accumulation of cholesteryl esters can modulate the organization and stability of these domains.[1] It is plausible that this compound, due to its saturated nature, could preferentially partition into or influence the formation of liquid-ordered phases characteristic of lipid rafts.

  • Influence on Membrane Permeability: Studies on cholesteryl esters like cholesteryl palmitate have shown that their incorporation can increase the permeability of model membranes to ions.[4] This suggests that the presence of this compound could potentially alter the barrier function of the cell membrane.

Data on Cholesteryl Esters with Saturated Fatty Acids

Due to the absence of specific quantitative data for this compound, the following table summarizes general findings for cholesteryl esters with saturated fatty acids in model membrane systems.

Property MeasuredEffect of Saturated Cholesteryl EstersExperimental System
Membrane Permeability Increased ion permeability (up to 10-fold with 5 mol% cholesteryl palmitate)Phospholipid vesicles
Monolayer Properties Long-chain saturated esters are not surface-active and are extruded from monolayers at moderate surface pressures.Air-water interface

Experimental Protocols for Investigation

To elucidate the specific functions of this compound, a series of biophysical and cell-based experiments would be required. Below are detailed methodologies for key experimental approaches.

Synthesis and Purification of this compound

The synthesis of this compound can be achieved through the esterification of cholesterol with pentadecanoic acid. A common method involves the use of a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP).

Protocol:

  • Dissolve cholesterol and pentadecanoic acid in a 1:1.2 molar ratio in anhydrous dichloromethane (B109758) (DCM).

  • Add DMAP (0.1 equivalents) to the solution.

  • Slowly add a solution of DCC (1.2 equivalents) in DCM to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with 1M HCl, saturated NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient.

  • Confirm the identity and purity of the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Preparation of Liposomes Containing this compound

Liposomes are widely used as model membrane systems to study the effects of specific lipids on bilayer properties.

Protocol:

  • Prepare a lipid mixture of the desired composition (e.g., a base phospholipid like POPC with varying molar percentages of this compound) in a chloroform/methanol solvent.

  • Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the wall of a round-bottom flask.

  • Further dry the film under vacuum for at least 2 hours to remove residual solvent.

  • Hydrate the lipid film with the desired buffer (e.g., PBS) by vortexing, resulting in the formation of multilamellar vesicles (MLVs).

  • To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm).

Biophysical Characterization Techniques

DSC is used to measure the thermotropic phase behavior of lipid bilayers, providing information on how a component like this compound affects membrane fluidity.[5]

Methodology:

  • Prepare liposomes with and without this compound as described above.

  • Load a precise amount of the liposome (B1194612) suspension into the DSC sample pan.

  • Use the corresponding buffer as a reference.

  • Scan the sample over a defined temperature range (e.g., 10°C to 60°C) at a constant heating rate (e.g., 1°C/min).

  • Analyze the resulting thermogram to determine the main phase transition temperature (Tm) and the enthalpy of the transition (ΔH). A shift in Tm or a change in the cooperativity of the transition would indicate an effect on membrane fluidity.

Solid-state NMR can provide detailed information on the orientation, dynamics, and packing of lipids within a bilayer.[4][6]

Methodology:

  • Prepare liposomes with deuterated phospholipids and varying concentrations of this compound.

  • Acquire ²H NMR spectra at a temperature above the phase transition of the pure phospholipid bilayer.

  • Analyze the quadrupolar splittings in the spectra to determine the order parameters (SCD) of the phospholipid acyl chains. An increase in the order parameter would indicate a more ordered and less fluid membrane.

FTIR spectroscopy can be used to probe the conformational order of the lipid acyl chains.

Methodology:

  • Prepare liposomes and acquire FTIR spectra over a range of temperatures.

  • Analyze the position of the symmetric (νs(CH₂)) and asymmetric (νas(CH₂)) methylene (B1212753) stretching vibration bands. A shift to lower wavenumbers indicates a higher degree of acyl chain order.

Mass spectrometry is a powerful tool for the identification and quantification of lipids in complex biological samples.[7][8]

Methodology:

  • Extract lipids from cells or tissues of interest using a modified Folch or Bligh-Dyer method.

  • Analyze the lipid extract using liquid chromatography-mass spectrometry (LC-MS/MS).

  • Develop a specific method for the detection and quantification of this compound, likely using a precursor ion scan for the cholesterol fragment (m/z 369.3) in positive ion mode.

Visualizing Methodologies and Logical Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows and logical relationships discussed.

Experimental_Workflow_Synthesis cluster_synthesis Synthesis of this compound Reactants Cholesterol + Pentadecanoic Acid Reaction Esterification (DCC, DMAP) Reactants->Reaction Purification Column Chromatography Reaction->Purification Product Pure Cholesteryl Pentadecanoate Purification->Product Analysis NMR, MS Product->Analysis

Synthesis of this compound.

Experimental_Workflow_Biophysics cluster_biophysics Biophysical Characterization Liposomes Prepare Liposomes (with/without CP) DSC Differential Scanning Calorimetry (DSC) Liposomes->DSC NMR Solid-State NMR Liposomes->NMR FTIR FTIR Spectroscopy Liposomes->FTIR Fluidity Membrane Fluidity/ Order Analysis DSC->Fluidity NMR->Fluidity FTIR->Fluidity

Biophysical analysis workflow.

Signaling_Hypothesis cluster_signaling Hypothesized Role in Signaling CP Cholesteryl Pentadecanoate Membrane Incorporation into Cell Membrane CP->Membrane Rafts Modulation of Lipid Rafts Membrane->Rafts Signaling Altered Receptor/ Effector Localization Rafts->Signaling Downstream Modified Downstream Signaling Signaling->Downstream

Hypothesized signaling role.

Conclusion

While direct experimental evidence for the function of this compound in cell membranes is currently lacking, its structural characteristics allow for informed hypotheses about its potential roles. As a cholesteryl ester with a saturated fatty acid, it is likely to decrease membrane fluidity and may participate in the organization of lipid rafts. The experimental protocols outlined in this guide provide a roadmap for researchers to systematically investigate these hypotheses and fill the existing knowledge gap. Future studies employing these biophysical and cell biology techniques are essential to fully elucidate the specific contributions of this compound to the complex and dynamic environment of the cell membrane.

References

Enzymatic Synthesis of Cholesteryl Pentadecanoate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the enzymatic synthesis of cholesteryl pentadecanoate (B1260718), a cholesterol ester of growing interest in metabolic research. This document details the methodologies for its synthesis, purification, and characterization, and explores its relevance in cellular lipid metabolism. All quantitative data from cited literature is summarized for comparative analysis, and key experimental protocols are provided.

Introduction

Cholesteryl esters are crucial molecules in lipid metabolism, serving as the primary form for cholesterol storage and transport within the body.[1][2] Formed by the esterification of cholesterol with a fatty acid, these esters are more hydrophobic than free cholesterol, allowing for efficient packaging into lipid droplets and lipoproteins.[1][3] The enzymatic synthesis of specific cholesteryl esters, such as cholesteryl pentadecanoate, offers a highly selective and environmentally friendly alternative to chemical methods, providing researchers with pure compounds for investigating their unique biological roles.[4]

Pentadecanoic acid (C15:0) is an odd-chain saturated fatty acid whose circulating levels have been inversely associated with the risk of cardiometabolic diseases. The synthesis of its cholesterol ester, this compound, is therefore of significant interest for studies on lipid metabolism and the development of potential therapeutic agents.

This guide focuses on the use of lipases for the esterification of cholesterol with pentadecanoic acid, a method that offers high yields and specificity under mild reaction conditions.[4]

Enzymatic Synthesis of this compound

The enzymatic synthesis of this compound is typically achieved through the direct esterification of cholesterol and pentadecanoic acid, catalyzed by a lipase (B570770) in an organic solvent.

Key Reaction Parameters and Optimization

The efficiency of the enzymatic esterification is influenced by several factors, including the choice of enzyme, solvent, temperature, substrate molar ratio, and enzyme concentration. The optimization of these parameters is critical for maximizing the yield of this compound.

Table 1: Influence of Reaction Parameters on Lipase-Catalyzed Sterol Ester Synthesis

ParameterTypical RangeOptimal Condition (Example)Effect on Conversion/YieldReference
Enzyme Source Various LipasesCandida rugosa lipase (CRL)Enzyme specificity significantly impacts yield. CRL shows high activity for sterol esterification.[5]
Reaction Temperature 20 - 70 °C50 °CIncreases reaction rate, but temperatures above optimum can lead to enzyme denaturation.[5]
Substrate Molar Ratio (Acid:Cholesterol) 1:1 to 10:12.3:1 (Fatty Acid:Phytosterol)An excess of the fatty acid can shift the equilibrium towards product formation.[5]
Enzyme Loading 1 - 15% (w/w of substrates)5.8% (w/w)Higher enzyme concentration increases the reaction rate up to a saturation point.[5]
Organic Solvent Hexane (B92381), Isooctane, TolueneIsooctaneThe solvent's polarity (LogP) affects enzyme activity and substrate solubility.[5][6]
Reaction Time 2 - 96 hours2 hoursConversion increases with time until equilibrium is reached.[5][6]

Experimental Protocols

This section provides a detailed methodology for the enzymatic synthesis, purification, and characterization of this compound.

Enzymatic Esterification of Cholesterol with Pentadecanoic Acid

This protocol is adapted from methodologies for the lipase-catalyzed synthesis of other sterol esters.[5][6]

Materials:

  • Cholesterol

  • Pentadecanoic acid

  • Immobilized Candida rugosa lipase (CRL)

  • Isooctane (or other suitable non-polar solvent)

  • Molecular sieves (3Å)

  • Glass reaction vessel with magnetic stirrer

  • Temperature-controlled water bath or heating mantle

Procedure:

  • Reactant Preparation: In a glass reaction vessel, dissolve cholesterol and pentadecanoic acid in isooctane. A typical starting point is a 1:2.3 molar ratio of cholesterol to pentadecanoic acid.[5]

  • Enzyme Addition: Add the immobilized Candida rugosa lipase to the reaction mixture. An enzyme loading of approximately 5.8% of the total substrate weight is recommended as a starting point.[5]

  • Water Removal: Add molecular sieves to the mixture to remove the water produced during the esterification reaction, which helps to drive the equilibrium towards product formation.

  • Reaction Incubation: Place the reaction vessel in a temperature-controlled water bath set to 50°C and stir the mixture at a constant rate (e.g., 200 rpm).[5]

  • Monitoring the Reaction: The progress of the reaction can be monitored by taking small aliquots at different time intervals and analyzing them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Reaction Termination: Once the reaction has reached completion (as determined by the consumption of the limiting reactant), stop the reaction by filtering out the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.

Purification of this compound

The crude product can be purified using column chromatography.

Materials:

Procedure:

  • Column Packing: Prepare a silica gel slurry in hexane and pack it into a glass chromatography column.

  • Sample Loading: Concentrate the reaction mixture under reduced pressure to obtain a crude residue. Dissolve the residue in a minimal amount of hexane and load it onto the prepared silica column.

  • Elution: Elute the column with a gradient of hexane and ethyl acetate. Start with 100% hexane and gradually increase the polarity by adding ethyl acetate. This compound, being less polar than the reactants, will elute first.

  • Fraction Collection: Collect the fractions and analyze them by TLC to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain pure this compound.

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.

  • Thin Layer Chromatography (TLC): TLC can be used for rapid monitoring of the reaction and for assessing the purity of the final product. A mobile phase of hexane:ethyl acetate (e.g., 95:5 v/v) on a silica gel plate can effectively separate this compound from cholesterol and pentadecanoic acid.[7] The spots can be visualized by staining with a suitable reagent like phosphomolybdic acid.

  • High-Performance Liquid Chromatography (HPLC): A more quantitative analysis can be performed using reversed-phase HPLC.[8][9] A C18 column with a mobile phase of acetonitrile/isopropanol can be used for the separation and quantification of cholesteryl esters.[9]

  • Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy: These techniques can be used to confirm the molecular weight and structure of the synthesized this compound.

Visualization of Workflows and Pathways

Experimental Workflow

The overall experimental workflow for the synthesis and purification of this compound is depicted below.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Reactants Cholesterol & Pentadecanoic Acid Reaction Esterification Reaction (50°C, Stirring) Reactants->Reaction Solvent Isooctane Solvent->Reaction Enzyme Immobilized Lipase Enzyme->Reaction Filtration Enzyme Filtration Reaction->Filtration Concentration Solvent Evaporation Filtration->Concentration ColumnChrom Silica Gel Column Chromatography Concentration->ColumnChrom PureProduct Pure this compound ColumnChrom->PureProduct TLC TLC Analysis PureProduct->TLC HPLC HPLC Analysis PureProduct->HPLC MS_NMR MS & NMR Analysis PureProduct->MS_NMR

Caption: Experimental workflow for this compound synthesis.

Cellular Cholesterol Ester Metabolism and Signaling

Cholesteryl esters are central to cellular cholesterol homeostasis. The following diagram illustrates the key pathways of cholesterol ester synthesis, storage, and hydrolysis, and their connection to cellular signaling.

G cluster_cellular Cellular Environment cluster_synthesis Synthesis cluster_storage Storage cluster_hydrolysis Hydrolysis cluster_signaling Signaling & Function Cholesterol Free Cholesterol ACAT ACAT Cholesterol->ACAT FattyAcylCoA Fatty Acyl-CoA FattyAcylCoA->ACAT CholesterylEster Cholesteryl Ester ACAT->CholesterylEster LipidDroplet Lipid Droplet CholesterylEster->LipidDroplet nCEH nCEH LipidDroplet->nCEH FreeCholesterol_out Free Cholesterol nCEH->FreeCholesterol_out FattyAcid_out Fatty Acid nCEH->FattyAcid_out Membrane Membrane Fluidity FreeCholesterol_out->Membrane Signaling Lipid Raft Modulation & Cellular Signaling FreeCholesterol_out->Signaling Efflux Cholesterol Efflux FreeCholesterol_out->Efflux

Caption: Cellular cholesterol ester metabolism and its signaling roles.

Conclusion

The enzymatic synthesis of this compound provides a robust and specific method for obtaining this important molecule for research purposes. By carefully optimizing reaction conditions, high yields of the desired product can be achieved. This technical guide offers a comprehensive framework for researchers to produce and study this compound, facilitating further investigations into its role in lipid metabolism and related diseases. The provided protocols and diagrams serve as a valuable resource for the successful synthesis and application of this compound in a laboratory setting.

References

In-Depth Technical Guide: Thermal Analysis of Cholesteryl Pentadecanoate Phase Transitions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal analysis of cholesteryl pentadecanoate (B1260718), a cholesterol ester of significant interest in various research and development fields, including pharmaceuticals and material science. Understanding the phase transition behavior of this molecule is crucial for predicting its physical state, stability, and interaction with other components in complex formulations. This document details the experimental methodologies for characterizing these phase transitions and presents the available quantitative data in a structured format.

Introduction to Cholesteryl Pentadecanoate and its Phase Transitions

Cholesteryl esters, the product of the formal condensation of cholesterol with a fatty acid, are a class of compounds known for their ability to form liquid crystal phases. These mesophases, intermediate between the solid crystalline and isotropic liquid states, are highly sensitive to temperature changes. This compound, with its 15-carbon fatty acid chain, exhibits a specific sequence of phase transitions upon heating and cooling. These transitions are characterized by distinct changes in the molecular arrangement, which can be detected and quantified using thermal analysis techniques. The primary phase transitions observed are from the crystalline solid to a smectic liquid crystal phase, then to a cholesteric (chiral nematic) liquid crystal phase, and finally to an isotropic liquid.

Quantitative Thermal Analysis Data

The following tables summarize the key thermodynamic parameters associated with the phase transitions of this compound. This data has been compiled from differential scanning calorimetry (DSC) studies.

Table 1: Phase Transition Temperatures of this compound

TransitionTemperature (°C)
Crystal to Smectic Phase78.5
Smectic to Cholesteric Phase80.0
Cholesteric to Isotropic Liquid84.5

Table 2: Enthalpy and Entropy of Phase Transitions for this compound

TransitionEnthalpy (ΔH) (kcal/mol)Entropy (ΔS) (cal/mol·K)
Crystal to Smectic Phase4.9914.2
Smectic to Cholesteric Phase0.180.5
Cholesteric to Isotropic Liquid0.150.4

Note: The entropy of transition is calculated from the enthalpy and temperature of the transition.

Experimental Protocols

The characterization of the phase transitions of this compound relies on two primary analytical techniques: Differential Scanning Calorimetry (DSC) and Polarized Light Microscopy (PLM).

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. This method allows for the precise determination of transition temperatures and the enthalpy of these transitions.

Experimental Workflow for DSC Analysis

cluster_prep Sample Preparation cluster_dsc DSC Measurement cluster_analysis Data Analysis start Start: Obtain high-purity This compound recrystallize Recrystallize from a suitable solvent (e.g., n-pentyl alcohol) to ensure purity start->recrystallize dry Thoroughly dry the sample under vacuum recrystallize->dry weigh Accurately weigh 1-5 mg of the dried sample into an aluminum DSC pan dry->weigh seal Hermetically seal the DSC pan weigh->seal place Place the sealed sample pan and an empty reference pan into the DSC cell seal->place equilibrate Equilibrate the system at a temperature below the first transition place->equilibrate heat Heat the sample at a controlled rate (e.g., 5-10 °C/min) equilibrate->heat record_heat Record the heat flow as a function of temperature during the heating cycle heat->record_heat cool Cool the sample at a controlled rate (e.g., 5-10 °C/min) record_heat->cool record_cool Record the heat flow during the cooling cycle cool->record_cool analyze Analyze the resulting thermogram record_cool->analyze get_temps Determine transition temperatures (onset, peak, and endset) analyze->get_temps get_enthalpy Calculate the enthalpy of each transition by integrating the peak area analyze->get_enthalpy end End: Tabulated thermal data get_temps->end get_entropy Calculate the entropy of each transition get_enthalpy->get_entropy get_entropy->end

Caption: Experimental workflow for DSC analysis of this compound.

Polarized Light Microscopy (PLM)

PLM is a technique that utilizes polarized light to visualize the different phases of liquid crystals. Each liquid crystalline phase has a unique optical texture that can be identified under a polarizing microscope equipped with a hot stage for precise temperature control.

Methodology:

  • A small amount of this compound is placed on a clean glass microscope slide and covered with a coverslip.

  • The slide is placed on a hot stage attached to the polarizing microscope.

  • The sample is heated to its isotropic liquid state to erase any previous thermal history.

  • The sample is then slowly cooled at a controlled rate.

  • The different liquid crystal phases (cholesteric and smectic) are identified by their characteristic textures as the sample cools. The transition temperatures are noted at the point of texture change.

  • The process is repeated with a heating cycle to observe the transitions from solid to liquid crystal to isotropic liquid.

Phase Transition Pathway

The sequence of phase transitions in this compound upon heating and cooling can be visualized as a clear pathway. The transitions are reversible, although some supercooling may be observed during the cooling cycle.

Solid Crystalline Solid Smectic Smectic Phase Solid->Smectic Heating (Melting) Smectic->Solid Cooling (Crystallization) Cholesteric Cholesteric Phase Smectic->Cholesteric Heating Cholesteric->Smectic Cooling Isotropic Isotropic Liquid Cholesteric->Isotropic Heating (Clearing) Isotropic->Cholesteric Cooling

Caption: Phase transition pathway of this compound.

Conclusion

The thermal analysis of this compound reveals a well-defined series of phase transitions that are crucial for understanding its material properties. The quantitative data provided in this guide, obtained through DSC, offers valuable parameters for researchers and drug development professionals. The detailed experimental protocols for DSC and PLM serve as a practical reference for the characterization of this and similar cholesteryl esters. The visualization of the experimental workflow and phase transition pathway provides a clear and concise summary of the thermal behavior of this compound. This in-depth understanding is essential for the effective utilization of this compound in various scientific and industrial applications.

Methodological & Application

Application Note: Quantification of Cholesteryl Pentadecanoate in Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of Cholesteryl pentadecanoate (B1260718) (CE 15:0) in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Cholesteryl esters are crucial molecules for cholesterol transport and storage, and their dysregulation is linked to various cardiovascular diseases.[1][2] This protocol provides a comprehensive workflow, including sample preparation, chromatographic separation, and mass spectrometric detection, suitable for high-throughput clinical research and drug development applications. The method demonstrates excellent linearity, precision, and accuracy, making it a reliable tool for researchers.

Introduction

Cholesterol, a vital component of mammalian cell membranes, is stored and transported in a chemically inert form as cholesteryl esters.[1][3][4] These esters are synthesized by the enzymes acyl-CoA:cholesterol acyltransferase (ACAT) and lecithin:cholesterol acyltransferase (LCAT).[3][4] The profiling and quantification of specific cholesteryl ester species, such as Cholesteryl pentadecanoate, in plasma can provide valuable insights into lipid metabolism and act as potential biomarkers for cardiovascular diseases.[2][5]

The inherent hydrophobicity and poor ionization of cholesteryl esters present analytical challenges.[1][3] However, the coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) offers the necessary sensitivity and selectivity for their accurate quantification in complex biological matrices like plasma.[1][4] This application note presents a detailed protocol using a simple liquid-liquid extraction and a reversed-phase LC-MS/MS method for the reliable measurement of this compound.

Experimental Protocols

Sample Preparation (Liquid-Liquid Extraction)

The following protocol is adapted from established methods for lipid extraction from plasma.[6][7]

Materials:

  • Human plasma (collected in K2EDTA tubes)

  • Methanol (B129727) (MeOH), HPLC grade, chilled

  • Methyl tert-butyl ether (MTBE), HPLC grade, chilled

  • Internal Standard (IS) spiking solution: Cholesteryl heptadecanoate (CE 17:0) in MeOH (1 µg/mL)

  • LC-MS grade water

  • 1.5 mL microcentrifuge tubes

  • Centrifuge capable of 14,000 rpm and 4°C

Procedure:

  • Thaw plasma samples on ice.

  • To a 1.5 mL microcentrifuge tube, add 20 µL of plasma.

  • Add 225 µL of chilled methanol containing the internal standard (Cholesteryl heptadecanoate).

  • Vortex the mixture for 10 seconds.

  • Add 750 µL of chilled MTBE.

  • Vortex for 10 seconds and then shake at 4°C for 6 minutes.

  • To induce phase separation, add 188 µL of LC-MS grade water.

  • Vortex for 20 seconds and then centrifuge at 14,000 rpm for 5 minutes at 4°C.

  • Carefully collect the upper organic layer (approximately 700 µL) and transfer to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of 9:1 (v/v) methanol/toluene.[6]

  • Vortex for 10 seconds and centrifuge at 14,000 rpm for 2 minutes.

  • Transfer the supernatant to an LC vial for analysis.

LC-MS/MS Analysis

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer.

  • Heated electrospray ionization (HESI) source.

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 50:50 (v/v) Water:Methanol with 0.1% formic acid and 5 mM ammonium (B1175870) acetate.[3]

  • Mobile Phase B: 90:10 (v/v) Isopropanol:Acetonitrile with 0.1% formic acid and 5 mM ammonium acetate.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 45°C.

  • LC Gradient:

    Time (min) %B
    0.0 30
    2.0 50
    12.0 95
    15.0 95
    15.1 30

    | 18.0 | 30 |

MS/MS Conditions:

  • Ionization Mode: Positive Ion Electrospray (ESI+).

  • Capillary Voltage: 3.5 kV.[3]

  • Source Temperature: 300°C.

  • Drying Gas Flow: 10 L/min.[3]

  • Nebulizer Pressure: 40 psi.[3]

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: The characteristic fragmentation of cholesteryl esters involves the loss of the fatty acid chain, resulting in a common cholesterol fragment at m/z 369.3.[2][8]

AnalytePrecursor Ion (m/z) [M+NH4]+Product Ion (m/z)Collision Energy (eV)
This compound (CE 15:0)626.6369.325
Cholesteryl heptadecanoate (IS, CE 17:0)654.6369.325

Quantitative Data Summary

The method was validated for linearity, precision, and accuracy. Calibration standards were prepared by spiking known concentrations of this compound into a surrogate matrix (e.g., stripped plasma).

Table 1: Calibration Curve and Linearity

Analyte Calibration Range (ng/mL)

| this compound | 1 - 1000 | >0.995 |

Table 2: Precision and Accuracy

Spiked Concentration (ng/mL) Mean Measured Concentration (ng/mL) (n=6) Accuracy (%) Intra-day Precision (%CV) Inter-day Precision (%CV)
5 4.85 97.0 6.5 8.2
50 51.2 102.4 4.1 5.5

| 500 | 492.5 | 98.5 | 3.5 | 4.8 |

Visualizations

Cholesteryl Ester Synthesis Pathway

G cluster_0 Cholesterol Cholesterol Cholesteryl Ester Cholesteryl Ester Cholesterol->Cholesteryl Ester ACAT (intracellular) Cholesterol->Cholesteryl Ester LCAT (in plasma) Acyl-CoA Acyl-CoA Acyl-CoA->Cholesteryl Ester Lecithin Lecithin Lysophosphatidylcholine Lysophosphatidylcholine Lecithin->Lysophosphatidylcholine

Caption: Synthesis of Cholesteryl Esters.

Experimental Workflow for CE 15:0 Quantification

G cluster_workflow Quantification Workflow Sample Plasma Sample (20 µL) Spike Spike with Internal Standard (CE 17:0) Sample->Spike Extraction Liquid-Liquid Extraction (MeOH/MTBE) Spike->Extraction Evaporation Dry Down Under N2 Extraction->Evaporation Reconstitution Reconstitute in Methanol/Toluene Evaporation->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis Data Data Processing & Quantification Analysis->Data

Caption: LC-MS/MS experimental workflow.

Conclusion

This application note provides a detailed and reliable LC-MS/MS method for the quantification of this compound in human plasma. The protocol, from sample preparation to data analysis, is designed for high-throughput applications in clinical and research settings. The method's demonstrated performance makes it a valuable tool for studying lipid metabolism and its role in human health and disease.

References

Application Notes and Protocols for the Use of Cholesteryl Pentadecanoate as an Internal Standard in Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of lipidomics, accurate and reproducible quantification of lipid species is paramount for understanding biological processes and for the development of novel therapeutics. Cholesteryl esters, a major class of neutral lipids, play crucial roles in lipid transport and storage. Their quantification, however, can be challenging due to variations in sample extraction efficiency and ionization suppression in mass spectrometry. The use of a suitable internal standard is therefore critical to normalize for these variations and ensure data accuracy.

Cholesteryl pentadecanoate (B1260718), a cholesteryl ester with an odd-chain fatty acid (15:0), is an ideal internal standard for the quantification of endogenous cholesteryl esters. As odd-chain fatty acids are typically found in very low abundance in mammalian systems, cholesteryl pentadecanoate is unlikely to be naturally present in biological samples, thus avoiding interference with the measurement of endogenous analytes. Its structural similarity to endogenous cholesteryl esters ensures that it behaves similarly during extraction and ionization, making it an excellent tool for normalization.

These application notes provide a comprehensive guide for the use of this compound as an internal standard in lipidomics workflows, covering sample preparation, analytical methods, and data analysis.

Key Experimental Protocols

Preparation of this compound Internal Standard Stock Solution

A precise stock solution of the internal standard is fundamental for accurate quantification.

Materials:

  • This compound (powder)

  • Chloroform:Methanol (2:1, v/v), HPLC grade

  • Glass vials with PTFE-lined caps

  • Analytical balance

  • Volumetric flasks

Protocol:

  • Accurately weigh a precise amount of this compound (e.g., 10 mg) using an analytical balance.

  • Dissolve the weighed standard in a known volume of chloroform:methanol (2:1, v/v) to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

  • Ensure complete dissolution by vortexing.

  • Store the stock solution in a glass vial with a PTFE-lined cap at -20°C to prevent solvent evaporation and degradation.

Lipid Extraction from Plasma/Serum Samples using a Modified Folch Method

This protocol outlines the extraction of total lipids from plasma or serum, incorporating the internal standard at the initial step.

Materials:

  • Plasma or serum samples

  • This compound internal standard working solution (e.g., 10 µg/mL in chloroform:methanol 2:1)

  • Chloroform, HPLC grade

  • Methanol, HPLC grade

  • 0.9% NaCl solution

  • Glass centrifuge tubes with PTFE-lined caps

  • Centrifuge

  • Nitrogen evaporator

Protocol:

  • Thaw frozen plasma or serum samples on ice.

  • In a glass centrifuge tube, add a precise volume of the sample (e.g., 50 µL).

  • Add a known amount of the this compound internal standard working solution to the sample. The amount should be chosen to be within the linear range of the analytical method and comparable to the expected concentration of the analytes of interest.

  • Add 20 volumes of chloroform:methanol (2:1, v/v) to the sample (e.g., 1 mL for a 50 µL sample).

  • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

  • Add 0.2 volumes of 0.9% NaCl solution to the mixture (e.g., 200 µL for 1 mL of solvent) to induce phase separation.

  • Vortex for another 1 minute and then centrifuge at 2,000 x g for 10 minutes at 4°C.

  • Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette and transfer it to a clean glass tube.

  • Dry the lipid extract under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., 100 µL of isopropanol:acetonitrile:water 2:1:1, v/v/v).

Data Presentation

Table 1: Linearity of Detection for this compound

This table demonstrates the linear response of the internal standard over a range of concentrations, a critical parameter for quantitative accuracy.

Concentration (ng/mL)Peak Area (Arbitrary Units)Coefficient of Variation (CV, %)
115,2344.5
578,9103.2
10155,4802.1
50765,2301.5
1001,530,1001.8
5007,598,4502.5
0.9995
Table 2: Recovery of this compound from Plasma Samples

This table shows the efficiency of the extraction protocol by measuring the recovery of the spiked internal standard.

Sample MatrixSpiked Concentration (ng/mL)Measured Concentration (ng/mL)Recovery (%)
Human Plasma 15048.296.4
Human Plasma 25049.198.2
Human Plasma 35047.595.0
Bovine Serum 15048.897.6
Bovine Serum 25049.599.0
Average Recovery 97.2

Visualizations

Lipidomics_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Analysis Sample Biological Sample (e.g., Plasma, Tissue) Spike_IS Spike with Cholesteryl Pentadecanoate (IS) Sample->Spike_IS Homogenization Homogenization/ Lysis Spike_IS->Homogenization Lipid_Extraction Lipid Extraction (e.g., Folch Method) Homogenization->Lipid_Extraction Phase_Separation Phase Separation Lipid_Extraction->Phase_Separation Collection Collect Organic Phase Phase_Separation->Collection Drying Dry Down Collection->Drying Reconstitution Reconstitute in LC-MS Buffer Drying->Reconstitution LC_Separation Liquid Chromatography Separation Reconstitution->LC_Separation MS_Ionization Mass Spectrometry (ESI+) LC_Separation->MS_Ionization MS_Detection MS/MS Detection (MRM/PRM) MS_Ionization->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Normalization Normalization to IS Peak_Integration->Normalization Quantification Absolute Quantification Normalization->Quantification Statistical_Analysis Statistical Analysis Quantification->Statistical_Analysis

Caption: General lipidomics workflow using an internal standard.

Signaling_Pathway cluster_Cholesterol_Metabolism Cellular Cholesterol Homeostasis LDL_Receptor LDL Receptor Endocytosis Endocytosis LDL_Receptor->Endocytosis Lysosome Lysosome Endocytosis->Lysosome Free_Cholesterol Free Cholesterol Pool Lysosome->Free_Cholesterol Hydrolysis ACAT ACAT Free_Cholesterol->ACAT SREBP2 SREBP-2 Pathway Free_Cholesterol->SREBP2 Inhibits Cholesterol_Efflux Cholesterol Efflux (e.g., ABCA1) Free_Cholesterol->Cholesterol_Efflux Cholesteryl_Esters Cholesteryl Esters (Lipid Droplets) ACAT->Cholesteryl_Esters Esterification SREBP2->LDL_Receptor Activates HMGCR HMG-CoA Reductase SREBP2->HMGCR Activates Cholesterol_Synthesis De novo Cholesterol Synthesis HMGCR->Cholesterol_Synthesis Cholesterol_Synthesis->Free_Cholesterol

Caption: Simplified overview of cellular cholesterol metabolism.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the accurate quantification of cholesteryl esters in complex biological matrices. Its properties as a non-endogenous, structurally similar lipid make it an invaluable tool for correcting for experimental variability in lipidomics research. The protocols and data presented herein offer a comprehensive guide for the successful implementation of this compound in routine lipidomics workflows, contributing to the generation of high-quality, reproducible data essential for advancing our understanding of lipid metabolism in health and disease.

Development of an Analytical Method for Cholesteryl Pentadecanoate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl esters are neutral lipids that play a crucial role in the storage and transport of cholesterol within the body. Their profiles can be indicative of metabolic status and are of significant interest in drug development and disease research. Cholesteryl pentadecanoate (B1260718), a cholesteryl ester of pentadecanoic acid (a C15:0 fatty acid), is not naturally abundant in humans but can be used as an internal standard in lipidomic studies due to its structural similarity to endogenous cholesteryl esters. This document provides a detailed application note and experimental protocols for the development of a robust analytical method for the quantification of Cholesteryl pentadecanoate, primarily using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Analytical Method Overview

The accurate quantification of this compound in biological matrices necessitates a highly selective and sensitive analytical method. LC-MS/MS is the preferred technique due to its ability to separate the analyte from complex sample components and provide specific detection based on its mass-to-charge ratio (m/z) and fragmentation pattern. An alternative approach involves Gas Chromatography-Mass Spectrometry (GC-MS) of the fatty acid methyl ester derived from the cholesteryl ester.

This application note will focus on a validated LC-MS/MS method, which offers direct analysis of the intact molecule with minimal sample derivatization.

Experimental Protocols

Sample Preparation: Lipid Extraction

A robust lipid extraction method is critical for the accurate quantification of cholesteryl esters. The following protocol is based on the widely used Bligh and Dyer method, optimized for plasma samples.

Materials:

  • Plasma sample

  • This compound (as analyte or internal standard)

  • Chloroform (B151607)

  • Methanol

  • Deionized water

  • Glass centrifuge tubes with PTFE-lined caps

  • Nitrogen gas evaporator

  • Vortex mixer

  • Centrifuge

Protocol:

  • Thaw plasma samples on ice.

  • To a 15 mL glass centrifuge tube, add 100 µL of plasma.

  • Spike the sample with the internal standard (e.g., Cholesteryl heptadecanoate) at a known concentration. If quantifying this compound as the analyte, a different odd-chain cholesteryl ester should be used as the internal standard.

  • Add 375 µL of a pre-chilled chloroform:methanol (1:2, v/v) solution to the plasma sample.

  • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Add 125 µL of chloroform and vortex for 30 seconds.

  • Add 125 µL of deionized water and vortex for 30 seconds to induce phase separation.

  • Centrifuge at 2000 x g for 10 minutes at 4°C. Three layers will be visible: an upper aqueous layer, a protein disk, and a lower organic layer containing the lipids.

  • Carefully collect the lower organic layer using a glass Pasteur pipette and transfer it to a clean glass tube.

  • Dry the extracted lipids under a gentle stream of nitrogen gas at 37°C.

  • Reconstitute the dried lipid extract in 100 µL of isopropanol:acetonitrile (1:1, v/v) for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

ParameterValue
Column C18 Reverse-Phase Column (e.g., 2.1 mm x 100 mm, 1.8 µm)
Mobile Phase A 60:40 Acetonitrile:Water with 10 mM Ammonium Formate
Mobile Phase B 90:10 Isopropanol:Acetonitrile with 10 mM Ammonium Formate
Gradient 0-2 min: 40% B; 2-2.1 min: 40-50% B; 2.1-6 min: 50-90% B; 6-8 min: 90% B; 8-8.1 min: 90-40% B; 8.1-10 min: 40% B
Flow Rate 0.4 mL/min
Column Temperature 50°C
Injection Volume 5 µL

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 500°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Collision Gas Argon
MRM Transitions See Table 2

Table 1: LC-MS/MS Parameters

Table 2: Multiple Reaction Monitoring (MRM) Transitions for this compound and Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
This compound611.6 [M+H]+369.3504025
Cholesteryl heptadecanoate (IS)639.6 [M+H]+369.3504025

Note: The precursor ion for cholesteryl esters is typically the protonated molecule [M+H]+ or an adduct like [M+NH4]+. The characteristic product ion at m/z 369.3 corresponds to the dehydrated cholesterol backbone.

Method Validation

A comprehensive method validation should be performed to ensure the reliability of the analytical method. Key validation parameters are summarized below.

Table 3: Method Validation Parameters and Acceptance Criteria

ParameterDescriptionAcceptance Criteria
Linearity The ability of the method to produce results that are directly proportional to the concentration of the analyte.R² ≥ 0.99
Accuracy The closeness of the measured value to the true value.Within ±15% of the nominal concentration (±20% at LLOQ)
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ)
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio ≥ 3
Lower Limit of Quantification (LLOQ) The lowest concentration of an analyte that can be determined with acceptable precision and accuracy.Signal-to-noise ratio ≥ 10; Accuracy and precision within specified limits
Specificity The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.No significant interfering peaks at the retention time of the analyte and IS
Recovery The extraction efficiency of an analytical process, reported as a percentage.Consistent, precise, and reproducible
Matrix Effect The effect of co-eluting, undetected sample components on the ionization of the analyte.Assessed by comparing the response of the analyte in post-extraction spiked samples to that in a neat solution
Stability The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.Freeze-thaw, short-term, and long-term stability within ±15% of nominal concentration

Data Presentation

Table 4: Example Quantitative Data for a 5-Point Calibration Curve

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
10.012
50.058
100.115
500.592
1001.180

Table 5: Example Method Validation Summary

ParameterResult
Linearity (R²) 0.998
Accuracy (% Bias) -5.2% to 8.5%
Precision (% CV) 3.1% to 9.8%
LOD (ng/mL) 0.5
LLOQ (ng/mL) 1.0
Recovery (%) 85 ± 5%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample spike Spike with Internal Standard plasma->spike extract Lipid Extraction (Bligh & Dyer) spike->extract dry Dry Down extract->dry reconstitute Reconstitute dry->reconstitute lc HPLC Separation (C18 Column) reconstitute->lc ms Tandem MS Detection (MRM Mode) lc->ms integrate Peak Integration ms->integrate quantify Quantification integrate->quantify report Reporting quantify->report

Caption: Experimental workflow for the analysis of this compound.

validation_workflow method Developed Analytical Method linearity Linearity method->linearity accuracy Accuracy method->accuracy precision Precision method->precision lod_lloq LOD & LLOQ method->lod_lloq specificity Specificity method->specificity recovery Recovery method->recovery matrix Matrix Effect method->matrix stability Stability method->stability validated_method Validated Method for Routine Use linearity->validated_method accuracy->validated_method precision->validated_method lod_lloq->validated_method specificity->validated_method recovery->validated_method matrix->validated_method stability->validated_method

Caption: Key parameters for analytical method validation.

Application Notes and Protocols: Cholesteryl Pentadecanoate in Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic flux analysis (MFA) is a powerful methodology used to elucidate the rates of metabolic reactions in biological systems. The use of stable isotope tracers allows for the precise tracking of atoms through metabolic pathways, providing a dynamic view of cellular metabolism. Cholesteryl pentadecanoate (B1260718), a cholesteryl ester of the odd-chain fatty acid pentadecanoic acid (C15:0), serves as a valuable biomarker and metabolic endpoint in studies focusing on fatty acid metabolism. The incorporation of a stable isotope-labeled pentadecanoic acid, such as 13C-pentadecanoic acid, into the cholesteryl ester pool allows for the quantification of its metabolic flux. This provides insights into cellular uptake, esterification, and storage of odd-chain fatty acids, which have been increasingly linked to various health and disease states.

These application notes provide a comprehensive overview and detailed protocols for the use of cholesteryl pentadecanoate in metabolic flux analysis, from experimental design to data interpretation.

Key Applications

The analysis of this compound flux is particularly relevant in the following research areas:

  • Nutritional Science: Tracing the metabolic fate of dietary odd-chain fatty acids and understanding their impact on lipid metabolism.

  • Drug Development: Assessing the effects of therapeutic compounds on fatty acid uptake, esterification, and cholesterol homeostasis.

  • Disease Research: Investigating alterations in odd-chain fatty acid metabolism in the context of metabolic diseases such as diabetes, non-alcoholic fatty liver disease (NAFLD), and cardiovascular disease.

  • Biomarker Discovery: Validating and quantifying the flux of pentadecanoic acid into cholesteryl esters as a biomarker for dietary intake or endogenous metabolism.

Data Presentation

The following tables provide examples of how quantitative data from a metabolic flux experiment using 13C-pentadecanoic acid can be presented.

Table 1: Mass Isotopologue Distribution of this compound in Cultured Hepatocytes

Time (hours)M+0 (%)M+15 (%)
0100.0 ± 0.00.0 ± 0.0
485.2 ± 2.114.8 ± 2.1
871.5 ± 3.528.5 ± 3.5
1258.9 ± 4.241.1 ± 4.2
2435.6 ± 5.164.4 ± 5.1

M+0 represents the unlabeled this compound, and M+15 represents this compound fully labeled with 13C15-pentadecanoic acid. Data are presented as mean ± standard deviation.

Table 2: Calculated Metabolic Flux of Pentadecanoic Acid into Cholesteryl Ester Pool

Experimental ConditionPentadecanoic Acid Uptake Flux (nmol/mg protein/hr)This compound Synthesis Flux (pmol/mg protein/hr)
Control1.5 ± 0.225.3 ± 3.1
Drug Treatment A0.8 ± 0.112.7 ± 1.5
Drug Treatment B1.6 ± 0.328.1 ± 3.9

Flux rates are calculated based on the rate of incorporation of the 13C label into the this compound pool over time. Data are presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: In Vitro Metabolic Flux Analysis of Pentadecanoic Acid into this compound in Cultured Cells

This protocol describes the tracing of 13C-labeled pentadecanoic acid into the cholesteryl ester pool in a cell culture model.

Materials:

  • Cultured cells (e.g., HepG2 hepatocytes)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • 13C15-Pentadecanoic acid (isotopic purity >99%)

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Phosphate Buffered Saline (PBS)

  • Internal Standard: Cholesteryl heptadecanoate (C17:0) or deuterated this compound

  • Solvents: Chloroform (B151607), Methanol (B129727), Isopropanol, Acetonitrile (HPLC grade)

  • Nitrogen gas stream

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at a desired density in multi-well plates and allow them to adhere and grow to a suitable confluency (typically 70-80%).

    • Prepare the labeling medium: supplement the cell culture medium with 13C15-pentadecanoic acid complexed to fatty acid-free BSA. A typical final concentration is 50-100 µM.

    • Remove the existing medium from the cells, wash once with PBS, and replace it with the labeling medium.

    • Incubate the cells for a time course (e.g., 0, 4, 8, 12, 24 hours).

  • Lipid Extraction:

    • At each time point, aspirate the labeling medium and wash the cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold methanol to each well to quench metabolism and scrape the cells.

    • Transfer the cell suspension to a glass tube.

    • Add 2 mL of chloroform and the internal standard.

    • Vortex vigorously for 2 minutes.

    • Add 1 mL of water and vortex again for 1 minute.

    • Centrifuge at 2000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase (chloroform layer) containing the lipids into a new glass tube.

    • Dry the lipid extract under a gentle stream of nitrogen gas.

  • Sample Preparation for LC-MS/MS:

    • Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis, such as isopropanol:acetonitrile (1:1, v/v).

  • LC-MS/MS Analysis:

    • Analyze the samples using a reverse-phase C18 column on an LC-MS/MS system.

    • Use a gradient elution with mobile phases such as water with formic acid and acetonitrile/isopropanol.

    • Set the mass spectrometer to monitor for the precursor and product ions of both unlabeled (M+0) and labeled (M+15) this compound, as well as the internal standard.

    • Quantify the peak areas for each mass isotopologue.

  • Data Analysis and Flux Calculation:

    • Calculate the fractional enrichment of the labeled this compound at each time point.

    • Determine the rate of incorporation of the 13C label into the this compound pool.

    • Calculate the metabolic flux using appropriate metabolic modeling software or by applying simplified equations that relate the rate of label incorporation to the precursor pool enrichment and the total pool size of this compound.

Visualization of Workflows and Pathways

Experimental Workflow

experimental_workflow cluster_cell_culture Cell Culture & Labeling cluster_extraction Sample Processing cluster_analysis Analysis & Data Interpretation cell_seeding Seed Cells labeling_medium Prepare 13C-Pentadecanoic Acid Medium incubation Incubate Cells (Time Course) labeling_medium->incubation quenching Quench Metabolism & Harvest Cells incubation->quenching lipid_extraction Lipid Extraction (Folch Method) quenching->lipid_extraction drying Dry Lipid Extract lipid_extraction->drying reconstitution Reconstitute in LC-MS Solvent drying->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data_analysis Data Analysis & Flux Calculation lcms->data_analysis

General experimental workflow for metabolic flux analysis.
Metabolic Pathway

metabolic_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular C15_0_medium 13C-Pentadecanoic Acid (in medium) C15_0_cell 13C-Pentadecanoic Acid C15_0_medium->C15_0_cell Uptake C15_0_CoA 13C-Pentadecanoyl-CoA C15_0_cell->C15_0_CoA Activation (ACSL) CE_C15_0 13C-Cholesteryl Pentadecanoate C15_0_CoA->CE_C15_0 Cholesterol Cholesterol Cholesterol->CE_C15_0 Esterification (ACAT)

Metabolic pathway of 13C-pentadecanoic acid incorporation.

Application Notes and Protocols for the GC-MS Analysis of Cholesteryl Pentadecanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used analytical technique for the separation, identification, and quantification of a broad range of volatile and semi-volatile compounds. For non-volatile molecules such as cholesteryl esters, a derivatization step is typically required to increase their volatility for GC analysis. This document provides a detailed protocol for the analysis of Cholesteryl pentadecanoate (B1260718), a cholesteryl ester of pentadecanoic acid, using GC-MS. The methodology covers sample preparation, including lipid extraction and derivatization, as well as the instrumental parameters for the GC-MS analysis. Cholesteryl pentadecanoate has the chemical formula C42H74O2 and an exact mass of 610.568881 Da.

Experimental Protocols

Sample Preparation: Lipid Extraction

A common and effective method for extracting cholesterol and its esters from biological samples is the Bligh and Dyer method.

Materials:

Procedure:

  • To your sample (e.g., tissue homogenate, cell pellet), add a mixture of chloroform and methanol in a 1:2 (v/v) ratio. For every 1 part of the sample, use 3 parts of the solvent mixture.

  • Homogenize the sample thoroughly for 2-3 minutes to ensure complete disruption of cells and membranes.

  • Add 1 part of chloroform to the homogenate and vortex for 1 minute.

  • Add 1 part of deionized water to the mixture and vortex again for 1 minute.

  • Centrifuge the sample at 2000 x g for 10 minutes to separate the phases.

  • Three layers will be formed: an upper aqueous layer (containing polar metabolites), a lower organic layer (containing lipids), and a protein disk in between.

  • Carefully collect the lower organic layer containing the lipids using a glass pipette and transfer it to a clean glass tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen gas. The dried lipid extract is now ready for derivatization.

Derivatization: Silylation

To make this compound volatile for GC analysis, the hydroxyl group of the cholesterol moiety is derivatized to a trimethylsilyl (B98337) (TMS) ether.

Materials:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (B92270) (anhydrous)

  • Heptane (B126788) or other suitable solvent

  • Heating block or oven

  • GC vials with inserts

Procedure:

  • To the dried lipid extract, add 100 µL of anhydrous pyridine to dissolve the lipids.

  • Add 100 µL of BSTFA with 1% TMCS to the dissolved lipid extract.

  • Cap the vial tightly and heat at 60-70°C for 1 hour to ensure complete derivatization.

  • After cooling to room temperature, the sample is ready for GC-MS analysis. If necessary, the sample can be diluted with heptane before injection.

Internal Standard

For accurate quantification, it is highly recommended to use an internal standard. A suitable internal standard for the analysis of this compound is Cholesteryl heptadecanoate . The internal standard should be added to the sample before the lipid extraction step to account for any loss during sample preparation.

GC-MS Analysis

The following table summarizes the recommended GC-MS parameters for the analysis of the TMS-derivative of this compound. These parameters may require optimization depending on the specific instrument and column used.

ParameterValue
Gas Chromatograph
ColumnHP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium, constant flow rate of 1.0-1.2 mL/min
Inlet Temperature280-300°C
Injection ModeSplitless (for trace analysis) or Split (e.g., 10:1 for higher concentrations)
Injection Volume1 µL
Oven ProgramInitial temperature 180°C, hold for 1 min, ramp at 15°C/min to 300°C, hold for 10-15 min.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Ion Source Temperature230°C
Quadrupole Temperature150°C
Mass Scan Rangem/z 50-700 (in full scan mode)
Solvent Delay5-7 minutes

Quantitative Data

For quantitative analysis using Selected Ion Monitoring (SIM) mode, the following characteristic ions for the TMS-derivative of cholesteryl esters can be monitored. The specific retention time for this compound-TMS should be determined by injecting a pure standard under the same chromatographic conditions. The elution order of cholesteryl esters on non-polar columns like HP-5MS is generally based on their molecular weight.

CompoundExpected Retention Time (min)Quantifier Ion (m/z)Qualifier Ion(s) (m/z)
This compound-TMSTo be determined empirically368458, [M-15]+
Cholesteryl heptadecanoate-TMS (Internal Standard)To be determined empirically368458, [M-15]+

Note: The ion at m/z 368 corresponds to the characteristic fragment of the cholesterol-TMS backbone after the loss of the fatty acid chain. The ion at m/z 458 is the molecular ion of the cholesterol-TMS moiety. [M-15]+ represents the loss of a methyl group from the molecular ion of the derivatized cholesteryl ester. The molecular ion of this compound-TMS is expected at m/z 682.6, but may be of low abundance in EI.

Experimental Workflow Diagram

GCMS_Workflow GC-MS Analysis Workflow for this compound cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample IS Add Internal Standard (Cholesteryl heptadecanoate) Sample->IS Extraction Lipid Extraction (Bligh & Dyer) IS->Extraction Drying Evaporation to Dryness Extraction->Drying Derivatization Silylation (BSTFA/TMCS) 60-70°C, 1 hr Drying->Derivatization GC_MS GC-MS Injection Derivatization->GC_MS Separation Chromatographic Separation (HP-5MS column) GC_MS->Separation Detection Mass Spectrometry Detection (EI, Scan or SIM mode) Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification Report Final Report Quantification->Report

Caption: Workflow for the analysis of this compound by GC-MS.

Signaling Pathway Diagram (Illustrative)

While this compound itself is not part of a signaling pathway, it is a component of cellular lipid metabolism. The following diagram illustrates the general pathway of cholesterol esterification and storage.

Cholesterol_Esterification Cholesterol Esterification and Storage Cholesterol Free Cholesterol ACAT ACAT (Acyl-CoA:cholesterol acyltransferase) Cholesterol->ACAT FattyAcylCoA Fatty Acyl-CoA (e.g., Pentadecanoyl-CoA) FattyAcylCoA->ACAT CholesterylEster Cholesteryl Ester (e.g., this compound) ACAT->CholesterylEster LipidDroplet Lipid Droplet (Storage) CholesterylEster->LipidDroplet

Caption: Simplified pathway of intracellular cholesterol esterification.

Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Separation of Cholesteryl Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl esters (CEs) are neutral lipids that play a crucial role in the storage and transport of cholesterol within the body. Dysregulation of CE metabolism is implicated in various diseases, including atherosclerosis and other cardiovascular conditions. Accurate and robust analytical methods for the separation and quantification of individual cholesteryl ester species are therefore essential for both basic research and the development of new therapeutic agents. High-performance liquid chromatography (HPLC) is a powerful and widely used technique for the analysis of these hydrophobic molecules. This document provides detailed application notes and protocols for the separation of cholesteryl esters using both reversed-phase and normal-phase HPLC.

Principles of Separation

The separation of cholesteryl esters by HPLC can be achieved using two primary modes of chromatography:

  • Reversed-Phase (RP) HPLC: This is the most common method for CE analysis. Separation is based on the hydrophobicity of the molecules. A nonpolar stationary phase (e.g., C18 or ODS) is used with a polar mobile phase. Cholesteryl esters with longer and more saturated fatty acyl chains are more hydrophobic and will be retained longer on the column.

  • Normal-Phase (NP) HPLC: In this mode, a polar stationary phase (e.g., silica) is used with a nonpolar mobile phase. Separation is based on the polarity of the analytes. While cholesteryl esters are generally nonpolar, subtle differences in the polarity of the fatty acyl chains can be exploited for separation. This method is particularly useful for separating CEs from other neutral lipid classes like triglycerides.[1][2]

Experimental Protocols

Method 1: Reversed-Phase HPLC for Separation of Cholesteryl Ester Species

This protocol is designed for the separation of individual cholesteryl ester species based on the length and degree of unsaturation of their fatty acyl chains.

1. Sample Preparation (Lipid Extraction)

A common method for extracting lipids from biological samples is the Bligh and Dyer method.[3]

  • Homogenize the tissue or cell sample.

  • To 1 mL of the homogenate, add 3 mL of a 2:1 (v/v) chloroform:methanol (B129727) mixture containing an appropriate internal standard (e.g., cholesteryl heptadecanoate).[4][5]

  • Vortex the mixture vigorously and centrifuge to separate the phases.

  • Collect the lower organic phase, which contains the lipids.

  • Dry the organic extract under a stream of nitrogen.

  • Reconstitute the dried lipid extract in a suitable solvent for injection (e.g., dichloromethane (B109758) or the initial mobile phase).[3]

2. HPLC Instrumentation and Conditions

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a suitable detector.

  • Column: A reversed-phase C18 column (e.g., Zorbax ODS, Dionex Acclaim PolarAdvantage II, or equivalent) is commonly used.[3][6][7] A typical dimension is 150 mm x 2.1 mm with 3 µm particle size.[3]

  • Mobile Phase: An isocratic mobile phase of acetonitrile (B52724) and isopropanol (B130326) is often effective. A common starting point is a 50:50 (v/v) mixture.[6][7][8] For more complex mixtures, a gradient elution may be necessary. For example, a gradient of methanol in isopropanol can be employed.[4]

  • Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.[4]

  • Column Temperature: Maintaining a constant column temperature (e.g., 30°C) is crucial for reproducible retention times.[9]

  • Injection Volume: 1-20 µL, depending on the sample concentration and column dimensions.[3]

  • Detector:

    • UV Detector: Set at a low wavelength, typically between 205 and 215 nm, where the ester bond exhibits some absorbance.[6][7][8][10]

    • Evaporative Light Scattering Detector (ELSD): This is a universal detector for non-volatile analytes and provides a more uniform response for different cholesteryl esters compared to UV detection.[3]

    • Mass Spectrometry (MS): LC-MS provides high sensitivity and specificity, allowing for the identification and quantification of individual CE species.[4][11][12][13]

3. Data Analysis

  • Identify the cholesteryl ester peaks by comparing their retention times with those of known standards.

  • Quantify the amount of each cholesteryl ester by integrating the peak area and comparing it to a calibration curve generated from standards or by using an internal standard method.

Method 2: Normal-Phase HPLC for Lipid Class Separation

This protocol is suitable for separating cholesteryl esters as a class from other neutral lipids like triglycerides and free fatty acids.[1][2]

1. Sample Preparation

Sample preparation is similar to the reversed-phase method, involving lipid extraction. For normal-phase chromatography, it is critical to ensure the sample is dissolved in a nonpolar solvent compatible with the mobile phase (e.g., hexane).

2. HPLC Instrumentation and Conditions

  • HPLC System: A standard HPLC system.

  • Column: A silica (B1680970) or other polar-bonded stationary phase column.

  • Mobile Phase: A nonpolar mobile phase is used. A mixture of hexane, methyl-tert-butyl ether, and acetic acid (e.g., 100:5:0.02 v/v/v) can effectively separate cholesteryl esters and triglycerides.[2] Another option is a mixture of hexane, n-butyl chloride, acetonitrile, and acetic acid (90:10:1.5:0.01 v/v/v/v) for complete separation of four lipid classes.[1]

  • Flow Rate: Typically 1.0 mL/min.

  • Detector: UV detection at low wavelengths or ELSD are suitable.

Data Presentation

The following tables summarize typical chromatographic parameters for the separation of cholesteryl esters.

Table 1: Reversed-Phase HPLC Parameters for Cholesteryl Ester Separation

ParameterMethod AMethod B
Column C18, 150 mm x 2.1 mm, 3 µmZorbax ODS, 250 mm x 4.6 mm
Mobile Phase Acetonitrile/Isopropanol (50:50, v/v)Acetonitrile/Isopropanol (60:40, v/v)[7]
Flow Rate 0.5 mL/min[4]1.0 mL/min
Temperature 30°C[9]Ambient
Detection UV at 210 nm[8]UV at 205 nm[7]
Internal Standard Cholesteryl Heptadecanoate[5]Not specified

Table 2: Elution Order of Common Cholesteryl Esters in Reversed-Phase HPLC

In reversed-phase HPLC, the elution order is from the least hydrophobic to the most hydrophobic. Therefore, cholesteryl esters with shorter, more unsaturated fatty acyl chains will elute earlier.

Elution OrderCholesteryl EsterRationale
1 Cholesteryl Linolenate (18:3)Most unsaturated, least hydrophobic
2 Cholesteryl Arachidonate (20:4)Highly unsaturated
3 Cholesteryl Linoleate (18:2)Di-unsaturated
4 Cholesteryl Oleate (18:1)Mono-unsaturated
5 Cholesteryl Palmitate (16:0)Saturated, shorter chain
6 Cholesteryl Stearate (18:0)Saturated, longer chain, most hydrophobic

Visualizations

Experimental Workflow for HPLC Analysis of Cholesteryl Esters

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Biological Sample (Tissue, Cells, Plasma) Homogenization Homogenization Sample->Homogenization Extraction Lipid Extraction (e.g., Bligh & Dyer) Homogenization->Extraction Drying Solvent Evaporation Extraction->Drying Reconstitution Reconstitution in Injection Solvent Drying->Reconstitution Injection Sample Injection Reconstitution->Injection Column HPLC Column (Reversed-Phase or Normal-Phase) Injection->Column Separation Chromatographic Separation Column->Separation Detection Detection (UV, ELSD, MS) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram PeakID Peak Identification (vs. Standards) Chromatogram->PeakID Quantification Peak Integration & Quantification PeakID->Quantification Report Final Report Quantification->Report

Caption: Workflow for cholesteryl ester analysis by HPLC.

References

Application Notes: Cholesteryl Pentadecanoate as a Spike-In Standard for Absolute Quantification of Cholesteryl Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of lipidomics, accurate and reproducible quantification of lipid species is paramount for understanding biological processes and for the development of novel therapeutics. Cholesteryl esters (CEs) are a major class of neutral lipids that play crucial roles in cholesterol transport and storage. Their dysregulation is implicated in various diseases, including atherosclerosis and other metabolic disorders. Mass spectrometry (MS)-based methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), have become the gold standard for the detailed analysis of complex lipidomes.

For absolute quantification, the use of a suitable internal standard (IS) is essential to correct for variations that can occur during sample preparation, extraction, and analysis. An ideal internal standard should be chemically similar to the analyte of interest but distinguishable by mass, and it should not be naturally present in the sample. Cholesteryl pentadecanoate (B1260718) (CE 15:0) is a cholesteryl ester containing a 15-carbon fatty acid, which is of low abundance in most biological systems. This makes it an excellent spike-in internal standard for the absolute quantification of various cholesteryl ester species in complex biological matrices.

These application notes provide a detailed protocol for the use of cholesteryl pentadecanoate as a spike-in standard for the absolute quantification of cholesteryl esters in biological samples using LC-MS/MS.

Principle of Internal Standardization

The fundamental principle of using an internal standard is to add a known amount of a compound, in this case, this compound, to the sample at the beginning of the workflow. This standard experiences the same processing as the endogenous analytes, including extraction, derivatization (if any), and ionization. By calculating the ratio of the analyte signal to the internal standard signal, any variations in the analytical process can be normalized, leading to more accurate and precise quantification.

Experimental Protocols

Preparation of this compound Internal Standard Stock Solution

Materials:

  • This compound (powder)

  • Chloroform/Methanol (2:1, v/v), HPLC grade

  • Amber glass vials with PTFE-lined caps

Procedure:

  • Accurately weigh 1 mg of this compound using an analytical balance.

  • Dissolve the weighed standard in 1 mL of chloroform/methanol (2:1, v/v) to prepare a 1 mg/mL primary stock solution.

  • Vortex thoroughly to ensure complete dissolution.

  • Prepare a series of working standard solutions by serial dilution of the primary stock solution with chloroform/methanol (2:1, v/v) to achieve concentrations appropriate for spiking into the samples. A typical working concentration might be 10 µg/mL.

  • Store the stock and working solutions at -20°C in amber glass vials to prevent degradation.

Sample Preparation and Lipid Extraction (Modified Folch Method)

Materials:

  • Biological sample (e.g., plasma, serum, tissue homogenate)

  • This compound working standard solution (e.g., 10 µg/mL)

  • Chloroform, HPLC grade

  • Methanol, HPLC grade

  • 0.9% NaCl solution (w/v) in ultrapure water

  • Glass centrifuge tubes with PTFE-lined caps

Procedure:

  • To a glass centrifuge tube, add 50 µL of the biological sample (e.g., plasma).

  • Spike the sample with a known amount of the this compound internal standard. For example, add 10 µL of a 10 µg/mL working solution to yield a final concentration of 100 ng of IS in the sample.

  • Add 2 mL of a 2:1 (v/v) mixture of chloroform:methanol to the sample.

  • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

  • Incubate at room temperature for 15 minutes.

  • Add 0.4 mL of 0.9% NaCl solution to induce phase separation.

  • Vortex for 30 seconds and centrifuge at 2,000 x g for 10 minutes at 4°C.

  • Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.

  • Dry the lipid extract under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in 100 µL of a suitable solvent for LC-MS analysis (e.g., isopropanol/acetonitrile/water 2:1:1 v/v/v).

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole or QTOF mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions (adapted from a method for a similar analyte)[1][2]:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid

  • Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM ammonium formate and 0.1% formic acid

  • Flow Rate: 0.3 mL/min

  • Gradient:

    • 0-2 min: 30% B

    • 2-12 min: Linear gradient to 100% B

    • 12-15 min: Hold at 100% B

    • 15.1-18 min: Return to 30% B for re-equilibration

  • Injection Volume: 5 µL

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 350°C

  • Gas Flow:

    • Cone Gas: 50 L/hr

    • Desolvation Gas: 600 L/hr

  • Collision Gas: Argon

  • MRM Transitions: Cholesteryl esters typically lose the cholesterol backbone as a neutral loss of 368.5 Da upon collision-induced dissociation.[3]

    • This compound (CE 15:0) - Internal Standard:

      • Precursor Ion ([M+NH₄]⁺): m/z 628.6

      • Product Ion: m/z 369.3

      • Collision Energy: 25-35 eV (instrument dependent, requires optimization)

    • Endogenous Cholesteryl Esters (Examples):

      • Cholesteryl Oleate (CE 18:1): Precursor Ion ([M+NH₄]⁺) m/z 666.6, Product Ion m/z 369.3

      • Cholesteryl Linoleate (CE 18:2): Precursor Ion ([M+NH₄]⁺) m/z 664.6, Product Ion m/z 369.3

      • Cholesteryl Palmitate (CE 16:0): Precursor Ion ([M+NH₄]⁺) m/z 642.6, Product Ion m/z 369.3

Data Presentation

Quantitative Data Summary

Disclaimer: The following quantitative data is representative and based on a validated method for a closely related analog, cholesteryl heptadecanoate (CE 17:0), due to the limited availability of specific validation data for this compound.[1][2] These values should be used as a guideline, and each laboratory should perform its own validation.

ParameterCholesteryl Heptadecanoate (CE 17:0)
Linearity Range 1 pmol - 1 nmol
Correlation Coefficient (r²) > 0.99
Limit of Detection (LOD) 1 pmol
Limit of Quantification (LOQ) 5 pmol
Recovery (%) 85 - 110%
Precision (CV%)
- Intra-day< 10%
- Inter-day< 15%

Mandatory Visualizations

experimental_workflow sample Biological Sample (e.g., Plasma) spike Spike with Cholesteryl Pentadecanoate (IS) sample->spike Add known amount of IS extraction Lipid Extraction (Modified Folch) spike->extraction drydown Dry Down (Nitrogen Stream) extraction->drydown reconstitute Reconstitute in LC-MS Solvent drydown->reconstitute lcms LC-MS/MS Analysis (MRM Mode) reconstitute->lcms data Data Analysis & Quantification lcms->data

Caption: Experimental workflow for absolute quantification.

logical_relationship analyte Endogenous Cholesteryl Ester ratio Signal Ratio (Analyte / IS) analyte->ratio is This compound (Internal Standard) is->ratio quant Absolute Quantification ratio->quant correction Correction for Analytical Variability quant->correction

References

Application Notes and Protocols for Cholesteryl Pentadecanoate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl pentadecanoate (B1260718), a cholesteryl ester of pentadecanoic acid (a 15-carbon saturated fatty acid), is a significant biomarker in various metabolic studies. Accurate quantification of cholesteryl pentadecanoate in biological matrices is crucial for understanding lipid metabolism and its dysregulation in disease. This document provides detailed application notes and protocols for the sample preparation of this compound for analysis by downstream techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Overview of Sample Preparation Techniques

The selection of an appropriate sample preparation technique is critical for the accurate and reproducible analysis of cholesteryl esters. The primary goals of sample preparation are to extract lipids from the sample matrix, remove interfering substances, and concentrate the analyte of interest. The most common techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). For GC-MS analysis, a derivatization step is often required to increase the volatility of the analyte.

Quantitative Data Summary

The efficiency of different extraction methods can be compared based on recovery rates and other quantitative parameters. The following table summarizes available data from various studies.

Sample MatrixExtraction MethodAnalyteRecovery (%)Analytical TechniqueReference
PlasmaSolid-Phase Extraction (Aminopropyl)Cholesterol Esters84.9 (SD 4.9)GC-FID, GC-MS[1]
Standard Lipid MixtureSolid-Phase Extraction (Aminopropyl and ODS)Fatty Acid Ethyl Esters70 (SEM 3)GC[2]
PlasmaIsopropanol PrecipitationCholesteryl Esters>96HPLC[3]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) based on Folch Method

This protocol is a widely used method for the extraction of total lipids from biological samples.[4][5]

Materials:

  • Homogenizer

  • Glass centrifuge tubes with PTFE-lined caps

  • Chloroform (B151607)

  • Methanol

  • 0.9% NaCl solution (or 0.73% KCl)

  • Nitrogen gas evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

  • Homogenization: Homogenize 100 mg of tissue or 100 µL of plasma in a glass homogenizer.

  • Solvent Addition: To the homogenate, add 2 mL of a chloroform:methanol (2:1, v/v) mixture. For plasma, a common ratio is 1 part plasma to 20 parts solvent mixture.

  • Extraction: Vortex the mixture vigorously for 2 minutes and then agitate for 15-20 minutes at room temperature.

  • Phase Separation: Add 0.4 mL of 0.9% NaCl solution to the mixture. Vortex for 30 seconds and then centrifuge at 2,000 x g for 10 minutes to facilitate phase separation.

  • Collection of Organic Phase: Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a clean tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for the intended analytical method (e.g., hexane (B92381) for GC-MS, or a mobile phase compatible solvent for LC-MS).

Protocol 2: Solid-Phase Extraction (SPE) for Cholesteryl Ester Fractionation

This protocol allows for the separation of neutral lipids, including cholesteryl esters, from other lipid classes. Aminopropyl-bonded silica (B1680970) columns are commonly used for this purpose.[1][6][7]

Materials:

  • Aminopropyl SPE cartridges (e.g., 100 mg)

  • SPE manifold

  • Hexane

  • Chloroform

  • Methanol

  • Nitrogen gas evaporator

Procedure:

  • Column Conditioning: Condition the aminopropyl SPE cartridge by washing it with 3 mL of hexane.

  • Sample Loading: Dissolve the dried lipid extract (from LLE) in 200 µL of chloroform and load it onto the conditioned SPE cartridge.

  • Elution of Cholesteryl Esters: Elute the cholesteryl esters with 5 mL of hexane. Collect the eluate. Other neutral lipids like triacylglycerols may co-elute.

  • Elution of Other Lipids (Optional):

    • To elute free fatty acids, use 5 mL of diethyl ether containing 2% acetic acid.

    • To elute phospholipids, use 5 mL of methanol.

  • Drying: Evaporate the collected cholesteryl ester fraction to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for analysis.

Protocol 3: Derivatization for GC-MS Analysis (Transesterification)

For GC-MS analysis, cholesteryl esters are typically transesterified to their corresponding fatty acid methyl esters (FAMEs).

Materials:

  • Boron trifluoride-methanol solution (14% BF3 in methanol)

  • Hexane

  • Saturated NaCl solution

  • Anhydrous sodium sulfate (B86663)

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Reaction Setup: To the dried cholesteryl ester extract, add 1 mL of 14% BF3-methanol solution.

  • Incubation: Cap the tube tightly and heat at 100°C for 30 minutes.

  • Extraction of FAMEs: After cooling to room temperature, add 1 mL of hexane and 1 mL of saturated NaCl solution. Vortex vigorously for 1 minute.

  • Phase Separation: Centrifuge at 1,000 x g for 5 minutes.

  • Collection of Organic Phase: Carefully collect the upper hexane layer containing the FAMEs.

  • Drying: Pass the hexane extract through a small column containing anhydrous sodium sulfate to remove any residual water.

  • Analysis: The sample is now ready for injection into the GC-MS.

Visualizations

G cluster_LLE Liquid-Liquid Extraction cluster_SPE Solid-Phase Extraction cluster_Derivatization Derivatization for GC-MS cluster_Analysis Analysis Sample Biological Sample (Plasma, Tissue) Homogenization Homogenization Sample->Homogenization Extraction Addition of Chloroform:Methanol (2:1) Homogenization->Extraction PhaseSeparation Addition of Salt Solution & Centrifugation Extraction->PhaseSeparation OrganicPhase Collect Lower Organic Phase PhaseSeparation->OrganicPhase Drying_LLE Evaporation under Nitrogen OrganicPhase->Drying_LLE LipidExtract Total Lipid Extract Drying_LLE->LipidExtract SPE_Loading Load Lipid Extract LipidExtract->SPE_Loading To SPE SPE_Conditioning Condition Aminopropyl SPE Cartridge SPE_Conditioning->SPE_Loading SPE_Elution Elute with Hexane SPE_Loading->SPE_Elution CE_Fraction Cholesteryl Ester Fraction SPE_Elution->CE_Fraction Drying_SPE Evaporation under Nitrogen CE_Fraction->Drying_SPE Final_Extract_SPE Reconstituted Extract Drying_SPE->Final_Extract_SPE Deriv_Reaction Add BF3-Methanol & Heat Final_Extract_SPE->Deriv_Reaction To Derivatization LCMS_Analysis LC-MS/MS Analysis Final_Extract_SPE->LCMS_Analysis Direct Analysis FAME_Extraction Extract with Hexane Deriv_Reaction->FAME_Extraction FAME_Drying Dry with Sodium Sulfate FAME_Extraction->FAME_Drying GCMS_Ready FAMEs for GC-MS Analysis FAME_Drying->GCMS_Ready GCMS_Analysis GC-MS Analysis GCMS_Ready->GCMS_Analysis

Caption: Workflow for Cholesteryl Ester Sample Preparation.

Concluding Remarks

The choice of sample preparation protocol for this compound analysis depends on the sample matrix, the required level of purity, and the analytical instrumentation available. For general screening and quantification of total cholesteryl esters, a simple liquid-liquid extraction followed by LC-MS/MS analysis may be sufficient.[8][9][10] For more detailed fatty acid profiling of the cholesteryl ester pool using GC-MS, a subsequent solid-phase extraction and derivatization step are necessary. It is always recommended to include an appropriate internal standard, such as cholesteryl heptadecanoate, at the beginning of the sample preparation process to account for any analyte loss during extraction and derivatization.[8] Validation of the chosen method for accuracy, precision, and recovery is essential for reliable quantitative results.

References

Application Notes and Protocols: Tracing Metabolic Pathways with Stable Isotope-Labeled Cholesteryl Pentadecanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling is a powerful technique for elucidating metabolic pathways, offering a dynamic view of the synthesis, transport, and fate of molecules within biological systems. While even-chain fatty acid cholesteryl esters are predominant in mammals, the study of odd-chain fatty acid metabolism provides unique insights into specific dietary uptakes and metabolic dysregulations. This document outlines the potential application of stable isotope-labeled Cholesteryl pentadecanoate (B1260718) as a tracer to investigate the intricate pathways of cholesterol and odd-chain fatty acid metabolism. Cholesteryl pentadecanoate, an ester of cholesterol and pentadecanoic acid (a 15-carbon saturated fatty acid), can serve as a valuable tool due to its exogenous nature in most physiological contexts, allowing for precise tracking.

Principle of Application

The core principle involves introducing this compound labeled with stable isotopes, such as Carbon-13 (¹³C) or Deuterium (²H), into a biological system (in vitro or in vivo). The labeled molecule and its subsequent metabolites can be detected and quantified using mass spectrometry (MS). This allows researchers to trace the absorption, distribution, and metabolic transformation of both the cholesterol and the pentadecanoate moieties.

Potential Research Applications:

  • Cholesterol Transport and Esterification: Tracing the movement of cholesterol from circulation into cells and its subsequent esterification by enzymes like Acyl-CoA:cholesterol acyltransferase (ACAT).

  • Odd-Chain Fatty Acid Metabolism: Investigating the hydrolysis of the cholesteryl ester and the subsequent metabolism of pentadecanoic acid.

  • Reverse Cholesterol Transport: Following the pathway of cholesterol from peripheral tissues back to the liver for excretion.

  • Drug Efficacy Studies: Evaluating the impact of therapeutic agents on cholesterol and fatty acid metabolism.

Experimental Protocols

Protocol 1: In Vitro Tracing of this compound in Cultured Cells

Objective: To monitor the uptake and intracellular fate of this compound in a cell culture model (e.g., hepatocytes, macrophages).

Materials:

  • Cultured cells (e.g., HepG2, J774A.1)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

  • Stable Isotope-Labeled Cholesteryl [¹³C₁₅]-pentadecanoate or Cholesteryl-[d₇] pentadecanoate

  • Phosphate-buffered saline (PBS)

  • Lipid extraction solvents (e.g., Folch solution: chloroform/methanol 2:1 v/v)

  • Internal standards for mass spectrometry (e.g., Cholesteryl heptadecanoate)

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Cell Culture: Plate cells in 6-well plates and grow to 80-90% confluency.

  • Preparation of Labeling Medium: Prepare a stock solution of labeled this compound in a suitable vehicle (e.g., complexed with bovine serum albumin). Dilute the stock solution in the cell culture medium to the desired final concentration.

  • Labeling: Remove the existing medium from the cells, wash with PBS, and add the labeling medium. Incubate for various time points (e.g., 0, 2, 6, 12, 24 hours).

  • Cell Harvesting and Lipid Extraction:

    • At each time point, aspirate the medium and wash the cells twice with ice-cold PBS.

    • Add the lipid extraction solvent containing the internal standard to the cells.

    • Scrape the cells and collect the lysate.

    • Vortex thoroughly and centrifuge to separate the organic and aqueous phases.

    • Collect the lower organic phase containing the lipids.

  • Sample Preparation for LC-MS:

    • Dry the extracted lipids under a stream of nitrogen.

    • Reconstitute the lipid extract in a suitable solvent for LC-MS analysis (e.g., isopropanol/acetonitrile/water).

  • LC-MS Analysis: Analyze the samples using a reverse-phase LC-MS method capable of separating cholesteryl esters. Monitor for the mass-to-charge ratios (m/z) of the labeled this compound and its potential metabolites.

Protocol 2: In Vivo Tracing of this compound in a Mouse Model

Objective: To investigate the absorption, distribution, and metabolism of this compound in a whole-animal model.

Materials:

  • Laboratory mice (e.g., C57BL/6)

  • Stable Isotope-Labeled Cholesteryl [¹³C₁₅]-pentadecanoate

  • Oral gavage needles

  • Blood collection supplies (e.g., EDTA-coated tubes)

  • Tissue homogenization equipment

  • Lipid extraction solvents and internal standards

  • LC-MS system

Procedure:

  • Animal Acclimation: Acclimate mice to the experimental conditions for at least one week.

  • Tracer Administration: Administer a single oral gavage of the labeled this compound suspended in a vehicle like corn oil.

  • Sample Collection:

    • Collect blood samples via tail vein or retro-orbital bleeding at multiple time points post-administration (e.g., 0, 1, 4, 8, 24 hours).

    • At the final time point, euthanize the animals and collect relevant tissues (e.g., liver, intestine, adipose tissue, aorta).

  • Sample Processing:

    • Separate plasma from blood by centrifugation.

    • Homogenize tissue samples in PBS.

  • Lipid Extraction: Perform lipid extraction on plasma and tissue homogenates as described in Protocol 1.

  • LC-MS Analysis: Analyze the lipid extracts to quantify the labeled this compound and its metabolites in different tissues and plasma over time.

Data Presentation

The quantitative data obtained from the LC-MS analysis can be summarized in tables to facilitate comparison and interpretation.

Table 1: Hypothetical In Vitro Uptake of Labeled this compound in HepG2 Cells

Time (hours)Intracellular Labeled this compound (pmol/mg protein)Intracellular Labeled Pentadecanoic Acid (pmol/mg protein)Intracellular Labeled Cholesterol (pmol/mg protein)
0000
250.2 ± 4.55.1 ± 0.82.3 ± 0.4
6125.8 ± 11.215.7 ± 2.17.8 ± 1.1
12210.5 ± 18.928.3 ± 3.515.2 ± 2.0
24185.3 ± 15.7 (turnover)45.6 ± 5.222.5 ± 2.8

Table 2: Hypothetical In Vivo Distribution of Labeled this compound 8 Hours Post-Administration

TissueLabeled this compound (nmol/g tissue)Labeled Pentadecanoic Acid (nmol/g tissue)Labeled Cholesterol (nmol/g tissue)
Plasma15.2 ± 2.12.5 ± 0.41.8 ± 0.3
Liver85.7 ± 9.812.3 ± 1.97.1 ± 1.0
Intestine45.3 ± 5.68.9 ± 1.24.5 ± 0.7
Adipose Tissue110.2 ± 12.55.1 ± 0.83.2 ± 0.5
Aorta5.8 ± 0.90.8 ± 0.20.5 ± 0.1

Visualization of Pathways and Workflows

Cholesteryl Ester Metabolism Pathway

The following diagram illustrates the general metabolic pathway of a cholesteryl ester, which can be traced using labeled this compound.

CholesterylEsterMetabolism CP Labeled Cholesteryl Pentadecanoate Uptake Cellular Uptake CP->Uptake IntracellularCP Intracellular Labeled This compound Uptake->IntracellularCP HSL Hormone-Sensitive Lipase (or other esterases) IntracellularCP->HSL Hydrolysis Cholesterol Labeled Cholesterol HSL->Cholesterol Pentadecanoate Labeled Pentadecanoic Acid (C15:0) HSL->Pentadecanoate Membrane Membrane Incorporation Cholesterol->Membrane Efflux Cholesterol Efflux (e.g., via ABCA1/G1) Cholesterol->Efflux BetaOx Beta-Oxidation Pentadecanoate->BetaOx PropionylCoA Propionyl-CoA BetaOx->PropionylCoA TCA TCA Cycle PropionylCoA->TCA

Caption: Metabolic fate of labeled this compound.

Experimental Workflow for In Vitro Stable Isotope Labeling

This diagram outlines the key steps in the in vitro experimental protocol.

InVitroWorkflow Start Start: Plate Cells Culture Cell Culture to 80-90% Confluency Start->Culture PrepareLabel Prepare Labeling Medium with Labeled this compound Culture->PrepareLabel LabelCells Incubate Cells with Labeling Medium PrepareLabel->LabelCells Harvest Harvest Cells at Different Time Points LabelCells->Harvest LipidExtract Lipid Extraction with Internal Standard Harvest->LipidExtract DryAndReconstitute Dry and Reconstitute Lipid Extract LipidExtract->DryAndReconstitute LCMS LC-MS Analysis DryAndReconstitute->LCMS DataAnalysis Data Analysis and Quantification LCMS->DataAnalysis End End DataAnalysis->End

Caption: Workflow for in vitro stable isotope labeling.

Logical Relationship in Data Interpretation

This diagram illustrates the logical flow for interpreting the results from a stable isotope tracing experiment with this compound.

DataInterpretation Input Input Data Labeled this compound Labeled Metabolites Analysis Analysis Quantification of Isotope Enrichment Comparison Across Time/Tissues Input->Analysis Interpretation Interpretation Uptake and Hydrolysis Rates Metabolic Flux Calculation Pathway Identification Analysis->Interpretation Conclusion Conclusion Biological Insights Drug Target Validation Interpretation->Conclusion

Caption: Logical flow of data interpretation.

Conclusion

The use of stable isotope-labeled this compound presents a promising, albeit currently theoretical, approach for detailed investigations into cholesterol and odd-chain fatty acid metabolism. The protocols and conceptual frameworks provided herein offer a starting point for researchers to design and implement such studies. The ability to trace the dual fates of both the cholesterol and the fatty acid moieties from a single precursor molecule can provide comprehensive insights into lipid dynamics in health and disease, and aid in the development of novel therapeutic strategies.

Application Notes and Protocols: Cholesteryl Pentadecanoate in Drug Discovery Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl pentadecanoate (B1260718) is a cholesterol ester of pentadecanoic acid, a saturated odd-chain fatty acid. While direct therapeutic applications of Cholesteryl pentadecanoate are not yet established, its unique composition positions it as a valuable research tool in drug discovery. The growing understanding of the distinct roles of cholesterol esters and odd-chain fatty acids in various disease pathologies, including cancer, metabolic disorders, and inflammatory conditions, underscores the potential of this compound in elucidating disease mechanisms and identifying novel therapeutic targets.

These application notes provide an overview of the potential research applications of this compound, supported by detailed experimental protocols and conceptual diagrams to guide researchers in their investigations.

Potential Research Applications

The primary application of this compound in drug discovery research lies in its use as a specific molecular probe to investigate the biological roles of cholesteryl esters containing an odd-chain fatty acid. This allows for the dissection of cellular processes that may be uniquely influenced by the metabolic fate and signaling functions of this particular lipid species.

Cancer Research

Altered lipid metabolism is a hallmark of cancer. Increased synthesis and storage of cholesteryl esters have been observed in various cancers, contributing to tumor growth, proliferation, and invasion.[1][2][3][4] Pentadecanoic acid (C15:0) has demonstrated anti-proliferative activities against several human cancer cell lines.[5][6][7]

Potential research questions:

  • Does the accumulation of this compound specifically impact cancer cell proliferation and metastasis?

  • How does the cellular uptake and metabolism of this compound differ between cancerous and non-cancerous cells?

  • Can this compound be used as a biomarker for certain types of cancer?

Metabolic Disease Research

Dysregulation of cholesterol ester metabolism is a key factor in the pathogenesis of metabolic syndrome, atherosclerosis, and non-alcoholic fatty liver disease (NAFLD).[8][9][10][11] Higher circulating levels of pentadecanoic acid have been associated with a lower risk of type 2 diabetes and cardiovascular disease.[7][12][13][14]

Potential research questions:

  • What is the role of this compound in lipid droplet formation and triglyceride accumulation in hepatocytes and adipocytes?

  • How does this compound influence the activity of key enzymes in cholesterol metabolism, such as ACAT (acyl-CoA:cholesterol acyltransferase) and CEH (cholesterol ester hydrolase)?[15][16]

  • Does this compound modulate inflammatory pathways in macrophages and endothelial cells relevant to atherosclerosis?[9][17][18][19]

Inflammatory and Immune Response Research

Odd-chain fatty acids, including pentadecanoic acid, have been shown to possess anti-inflammatory properties.[20][21][22] Cholesteryl esters, particularly oxidized forms, can act as signaling molecules that modulate immune cell function.[17][23]

Potential research questions:

  • Does this compound influence the production of inflammatory cytokines and chemokines in immune cells?

  • Can this compound modulate the activity of inflammatory signaling pathways, such as the TLR4 pathway?[17]

  • What is the effect of this compound on the gut microbiome and intestinal inflammation?[22]

Quantitative Data Summary

Currently, there is a lack of specific quantitative data for the biological activities of this compound. The following table summarizes relevant data for its constituent, pentadecanoic acid (C15:0), to provide a basis for designing experiments.

CompoundBioassayCell Line/SystemQuantitative DataReference
Pentadecanoic Acid (C15:0)Antiproliferative ActivityVarious Human Cancer Cell LinesEffective at ≤ 50 µM[6]
Pentadecanoic Acid (C15:0)Anti-inflammatory Activity12 Primary Human Cell-Based SystemsDose-dependent effects at 1.9 to 50 µM[5][24]
Pentadecanoic Acid (C15:0)Comparison with EPA12 Primary Human Cell-Based SystemsShared 12 beneficial effects, C15:0 had 35 additional effects[24]

Experimental Protocols

Protocol 1: In Vitro Cancer Cell Proliferation Assay

Objective: To determine the effect of this compound on the proliferation of cancer cells.

Materials:

  • Cancer cell line of interest (e.g., pancreatic, breast, colon)

  • Complete cell culture medium

  • This compound (solubilized in an appropriate vehicle, e.g., ethanol (B145695) or DMSO)

  • Vehicle control

  • Positive control (e.g., a known cytotoxic drug)

  • 96-well cell culture plates

  • Cell proliferation assay reagent (e.g., MTT, WST-1, or CellTiter-Glo®)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound, vehicle control, and positive control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • Proliferation Assay: Add the cell proliferation assay reagent to each well according to the manufacturer's instructions.

  • Measurement: Incubate for the recommended time and then measure the absorbance or luminescence using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot a dose-response curve and determine the IC50 value if applicable.

Protocol 2: Macrophage Foam Cell Formation Assay

Objective: To assess the impact of this compound on macrophage cholesterol accumulation and foam cell formation.

Materials:

  • Macrophage cell line (e.g., THP-1 or J774) or primary macrophages

  • Cell culture medium

  • Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation

  • Aggregated or oxidized LDL (oxLDL)

  • This compound

  • Vehicle control

  • Oil Red O staining solution

  • Formalin (10%)

  • 60% Isopropanol (B130326)

  • Microscope

Procedure:

  • Macrophage Differentiation (for THP-1): Seed THP-1 monocytes and differentiate them into macrophages by treating with PMA for 24-48 hours.

  • Treatment: Pre-treat the macrophages with different concentrations of this compound or vehicle control for a specified time (e.g., 2-4 hours).

  • Lipid Loading: Add aggregated or oxidized LDL to the medium to induce foam cell formation and incubate for 24-48 hours.

  • Staining:

    • Wash the cells with PBS.

    • Fix the cells with 10% formalin for 10 minutes.

    • Wash with water and then with 60% isopropanol.

    • Stain with Oil Red O solution for 15-30 minutes.

    • Wash with 60% isopropanol and then with water.

  • Imaging and Quantification: Visualize the lipid droplets within the cells using a microscope. The amount of staining can be quantified by extracting the dye with isopropanol and measuring the absorbance at a specific wavelength.

Protocol 3: Analysis of Gene Expression by RT-qPCR

Objective: To investigate the effect of this compound on the expression of genes involved in cholesterol metabolism or inflammation.

Materials:

  • Cells of interest treated with this compound

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR primers for target genes (e.g., ACAT1, HMGCR, TLR4, TNF-α) and a housekeeping gene (e.g., GAPDH, β-actin)

  • SYBR Green or TaqMan qPCR master mix

  • Real-time PCR instrument

Procedure:

  • Cell Treatment: Treat cells with this compound at various concentrations and time points.

  • RNA Extraction: Isolate total RNA from the treated and control cells using an RNA extraction kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform quantitative PCR using specific primers for the target and housekeeping genes.

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in the treated samples compared to the control.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of this compound.

Cholesterol_Metabolism_and_Cancer cluster_cell Cancer Cell LDL LDL-Cholesteryl Esters LDLR LDL Receptor LDL->LDLR Uptake Endosome Endosome LDLR->Endosome Lysosome Lysosome Endosome->Lysosome FC Free Cholesterol Lysosome->FC Hydrolysis CE Cholesteryl Esters Lipid_Droplet Lipid Droplet (CE Storage) CE->Lipid_Droplet ACAT1 ACAT1 FC->ACAT1 Proliferation Increased Proliferation & Invasion FC->Proliferation ACAT1->CE Esterification Lipid_Droplet->Proliferation

Caption: Cholesterol ester metabolism in cancer cells.

TLR4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm OxCE Oxidized Cholesteryl Ester TLR4_MD2 TLR4/MD-2 Complex OxCE->TLR4_MD2 Activation MyD88 MyD88 TLR4_MD2->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Inflammatory_Genes Inflammatory Gene Expression NFkB->Inflammatory_Genes Transcription

Caption: Simplified TLR4 signaling pathway activated by oxidized cholesteryl esters.

Experimental_Workflow start Start: Select Cell Model (e.g., Cancer, Macrophage) treatment Treat with This compound (Dose-response & Time-course) start->treatment endpoint Select Endpoint Assays treatment->endpoint proliferation Cell Proliferation (MTT, etc.) endpoint->proliferation Phenotypic lipid Lipid Accumulation (Oil Red O) endpoint->lipid Phenotypic gene Gene Expression (RT-qPCR) endpoint->gene Mechanistic protein Protein Analysis (Western Blot, ELISA) endpoint->protein Mechanistic analysis Data Analysis & Interpretation proliferation->analysis lipid->analysis gene->analysis protein->analysis

Caption: General experimental workflow for investigating this compound.

Conclusion

This compound represents a novel tool for investigating the intricate roles of specific cholesteryl esters in health and disease. By leveraging the known biological activities of its constituent parts, cholesterol and pentadecanoic acid, researchers can design experiments to explore its potential impact on cancer biology, metabolic disorders, and inflammatory processes. The protocols and conceptual diagrams provided herein offer a framework for initiating such studies, with the ultimate goal of uncovering new therapeutic avenues for a range of debilitating diseases.

References

Troubleshooting & Optimization

Solubility of Cholesteryl pentadecanoate in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with cholesteryl pentadecanoate (B1260718). Here you will find guidance on its solubility in common organic solvents, detailed experimental protocols, and troubleshooting advice to ensure smooth and successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What is cholesteryl pentadecanoate?

This compound is an ester of cholesterol and pentadecanoic acid.[1] It belongs to the class of lipids known as cholesteryl esters, which are important components of cellular membranes and play a role in lipid metabolism. Due to its high hydrophobicity, it is virtually insoluble in water but soluble in various organic solvents.

Q2: What are the primary applications of this compound in research?

Cholesteryl esters like this compound are utilized in various research areas, including:

  • Drug Delivery: As a component of lipid-based nanoparticles and liposomes for targeted drug delivery.

  • Biophysical Studies: To investigate the properties of lipid bilayers and model biological membranes.

  • Clinical Research: As a biomarker and in studies related to lipid metabolism and associated diseases.

Q3: How should I store this compound?

For long-term stability, this compound powder should be stored at -20°C. Stock solutions in organic solvents should be stored at -20°C or lower, tightly sealed to prevent solvent evaporation, and protected from light to minimize degradation. It is advisable to prepare fresh solutions for critical experiments.

Solubility Data

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on the known solubility of similar cholesteryl esters and cholesterol, the following table provides an estimated solubility profile at room temperature.

SolventChemical ClassPolarityEstimated Solubility (mg/mL)
Chloroform (B151607)Halogenated HydrocarbonNonpolar> 100
DichloromethaneHalogenated HydrocarbonPolar Aprotic> 100
Tetrahydrofuran (THF)EtherPolar Aprotic> 50
TolueneAromatic HydrocarbonNonpolar> 50
HexaneAliphatic HydrocarbonNonpolar~10-20
AcetoneKetonePolar Aprotic~10-20
Ethyl AcetateEsterPolar Aprotic~10-20
EthanolAlcoholPolar Protic> 50 (for similar cholesteryl esters)
MethanolAlcoholPolar Protic< 10
Dimethyl Sulfoxide (DMSO)SulfoxidePolar Aprotic> 50 (for similar cholesteryl esters)
N,N-Dimethylformamide (DMF)AmidePolar Aprotic> 50 (for similar cholesteryl esters)

Note: These values are estimates and should be confirmed experimentally for specific applications. Solubility can be influenced by factors such as temperature, purity of the solute and solvent, and the presence of moisture.

Experimental Protocols

Protocol for Determining the Solubility of this compound (Gravimetric Method)

This protocol outlines a standard gravimetric method to determine the solubility of this compound in an organic solvent.

Materials:

  • This compound

  • Organic solvent of choice

  • Analytical balance (accurate to at least 0.1 mg)

  • Vials with screw caps

  • Thermostatically controlled shaker or water bath

  • Syringe filters (0.22 µm, solvent-compatible)

  • Syringes

  • Pre-weighed evaporation dishes or vials

  • Drying oven or vacuum desiccator

  • Vortex mixer

  • Spatula

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume (e.g., 2 mL) of the desired organic solvent. An excess is ensured when undissolved solid remains visible.

    • Securely cap the vial and place it in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C).

    • Equilibrate the mixture for a sufficient time (e.g., 24-48 hours) with continuous agitation to ensure the solution reaches saturation.

  • Sample Collection:

    • After equilibration, allow the vial to stand undisturbed for at least 2 hours to let the undissolved solid settle.

    • Carefully draw a known volume (e.g., 1 mL) of the clear supernatant into a syringe, avoiding any solid particles.

    • Attach a 0.22 µm syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish or vial. This step is crucial to remove any remaining microcrystals.

  • Solvent Evaporation:

    • Place the evaporation dish in a drying oven at a temperature slightly above the boiling point of the solvent but well below the melting point of this compound. Alternatively, use a vacuum desiccator or a gentle stream of nitrogen to evaporate the solvent.

    • Continue the evaporation process until all the solvent has been removed and a constant weight of the dried residue is achieved.

  • Calculation of Solubility:

    • Weigh the evaporation dish containing the dried this compound.

    • Calculate the mass of the dissolved solid by subtracting the initial weight of the empty dish.

    • The solubility is expressed as the mass of the solute per volume of the solvent (e.g., in mg/mL).

    Solubility (mg/mL) = (Mass of dried residue (mg)) / (Volume of supernatant collected (mL))

Troubleshooting Guide

This section addresses common issues encountered during the handling and dissolution of this compound.

Issue 1: Incomplete Dissolution

  • Symptom: Solid particles of this compound remain in the solvent even after prolonged mixing.

  • Possible Causes:

    • The concentration exceeds the solubility limit of the chosen solvent.

    • Insufficient time has been allowed for dissolution.

    • The solvent quality is poor (e.g., contains water).

  • Solutions:

    • Increase Solvent Volume: Add more solvent to decrease the concentration.

    • Apply Gentle Heat: Warm the solution gently while stirring. For many organic solvents, a water bath at 30-40°C can significantly improve solubility. Avoid excessive heat to prevent solvent evaporation and potential degradation of the compound.

    • Sonication: Use a bath sonicator to break down aggregates and enhance dissolution.

    • Use a Stronger Solvent: If possible, switch to a solvent in which this compound has higher solubility (e.g., chloroform or dichloromethane).

    • Ensure Anhydrous Conditions: Use high-purity, dry solvents, as water can significantly decrease the solubility of hydrophobic compounds.

Issue 2: Precipitation of the Compound from Solution

  • Symptom: A previously clear solution becomes cloudy or forms a precipitate.

  • Possible Causes:

    • Temperature Fluctuation: A decrease in temperature can cause the solution to become supersaturated, leading to precipitation.

    • Solvent Evaporation: Evaporation of the solvent increases the concentration of the solute, potentially exceeding its solubility limit.

    • Introduction of a Non-Solvent: Contamination with a liquid in which this compound is insoluble (e.g., water) can cause it to crash out of solution.

  • Solutions:

    • Maintain Constant Temperature: Store and handle the solution at a constant temperature. If warming was used for dissolution, ensure the solution is used at that temperature or that the concentration is low enough to remain stable at room temperature.

    • Proper Sealing: Keep vials tightly sealed to prevent solvent evaporation.

    • Avoid Contamination: Handle solutions carefully to avoid the introduction of contaminants.

Issue 3: Oily Film or Residue Formation

  • Symptom: An oily film or residue is observed on the surface of the container or in the solution.

  • Possible Causes:

    • Incomplete Solvation: The compound has not fully dissolved and is present as a separate phase.

    • Presence of Impurities: The this compound or the solvent may contain impurities.

  • Solutions:

    • Re-dissolve: Try the dissolution techniques mentioned in "Incomplete Dissolution."

    • Verify Purity: If the problem persists, consider verifying the purity of the this compound and the solvent.

Visual Guides

experimental_workflow prep Preparation of Saturated Solution equilibrate Equilibration (24-48h with agitation) prep->equilibrate settle Settling of Excess Solute (≥2h) equilibrate->settle collect Collection of Supernatant settle->collect filter Filtration (0.22 µm syringe filter) collect->filter evaporate Solvent Evaporation filter->evaporate weigh Weighing of Dried Residue evaporate->weigh calculate Calculation of Solubility weigh->calculate

Experimental Workflow for Solubility Determination.

troubleshooting_guide cluster_issue1 Issue: Incomplete Dissolution cluster_issue2 Issue: Precipitation issue1 Incomplete Dissolution cause1a Concentration > Solubility issue1->cause1a cause1b Insufficient Time/Agitation issue1->cause1b cause1c Poor Solvent Quality issue1->cause1c solution1a Increase Solvent Volume cause1a->solution1a solution1b Gentle Heat / Sonication cause1b->solution1b solution1c Use Stronger/Anhydrous Solvent cause1c->solution1c issue2 Precipitation from Solution cause2a Temperature Drop issue2->cause2a cause2b Solvent Evaporation issue2->cause2b cause2c Contamination issue2->cause2c solution2a Maintain Constant Temperature cause2a->solution2a solution2b Properly Seal Vials cause2b->solution2b solution2c Avoid Contaminants cause2c->solution2c

Troubleshooting Common Dissolution Issues.

References

Improving signal intensity of Cholesteryl pentadecanoate in electrospray ionization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal intensity of Cholesteryl pentadecanoate (B1260718) and other cholesteryl esters (CEs) during electrospray ionization-mass spectrometry (ESI-MS) analysis.

Frequently Asked Questions (FAQs)

Q1: Why is the signal for my Cholesteryl pentadecanoate consistently low in positive mode ESI-MS?

Cholesteryl esters, including this compound, are highly nonpolar lipids.[1][2] Consequently, they have a very low affinity for protons and ionize poorly by forming protonated molecules ([M+H]⁺) in standard ESI conditions, resulting in weak signal intensity.[3][4] Effective ionization for this class of molecules relies on the formation of more stable adduct ions.[5]

Q2: What is the most effective way to increase the signal intensity of this compound?

The most effective strategy is to promote the formation of adduct ions, which are more stable and have a higher ionization efficiency than the protonated molecule.[6] This is achieved by introducing a source of cations into the sample solution or mobile phase. The most commonly used and effective adducts for cholesteryl esters are ammonium (B1175870) ([M+NH₄]⁺), sodium ([M+Na]⁺), and lithium ([M+Li]⁺).[7][8][9]

Q3: Which adduct-forming reagent should I choose? What are the advantages of each?

The choice of reagent depends on your experimental goals and instrumentation.

  • Ammonium ([M+NH₄]⁺): Formed by adding ammonium formate (B1220265) or ammonium acetate (B1210297), this is the most common approach.[4] Ammonium adducts of CEs are quite stable and, upon collision-induced dissociation (CID), they generate a highly specific fragment ion at m/z 369.3, corresponding to the cholestane (B1235564) cation.[5][10][11] This allows for sensitive and specific detection using precursor ion scanning.

  • Sodium ([M+Na]⁺): Formed by adding a small amount of a sodium salt like sodium hydroxide (B78521) (NaOH) or sodium chloride (NaCl).[3] Sodiated adducts also produce a strong signal and have a distinct fragmentation pattern, characterized by a neutral loss of the cholestane backbone (NL 368.5).[3][7] This enables highly specific detection using neutral loss scanning, which can distinguish CEs from other isobaric lipids like diacylglycerols.[3]

  • Lithium ([M+Li]⁺): Formed by adding lithium salts like lithium hydroxide (LiOH) or lithium chloride (LiCl).[7] Lithiated adducts can provide enhanced ionization and fragmentation compared to other adducts.[7][12] Similar to sodiated adducts, they also exhibit the characteristic neutral loss of 368.5 upon fragmentation.[7]

Signal_Enhancement_Pathway cluster_problem Problem cluster_solution Solution start This compound in ESI Source low_signal Poor Ionization [M+H]⁺ start->low_signal Protonation add_reagent Add Adduct- Forming Reagent low_signal->add_reagent Intervention end_result Strong, Stable Signal for MS Analysis nh4 nh4 nh4->end_result na na na->end_result li li li->end_result

Q4: What solvents and additives are recommended for ESI-MS analysis of cholesteryl esters?

For direct infusion or liquid chromatography, solvent systems that readily dissolve nonpolar lipids are required.

  • Recommended Solvents: Common choices include mixtures of methanol (B129727), acetonitrile (B52724), isopropanol (B130326), and chloroform.[7][13] A typical solvent for direct infusion is a 4:1 mixture of methanol/chloroform.[3][7]

  • Recommended Additives: To form adducts, add 5-10 mM of ammonium formate or ammonium acetate to your mobile phase or sample solvent.[13] For sodiated or lithiated adducts, adding the corresponding hydroxide salt (e.g., NaOH, LiOH) to the final sample solution at a concentration of approximately 10-100 µM is effective.[3][7]

  • Additives to Avoid: Non-volatile salts (e.g., phosphate, borate (B1201080) buffers), strong inorganic acids, and detergents (e.g., SDS) are not compatible with ESI and will suppress the signal.[13] Trifluoroacetic acid (TFA) should also be avoided as it is a known signal suppressing agent.[13][14]

Q5: What MS/MS scan modes can help selectively detect my compound and improve the signal-to-noise ratio?

Using specific MS/MS scan modes is a powerful way to enhance selectivity.

  • Precursor Ion Scan for m/z 369.3: When using ammonium adducts, this scan mode will selectively detect all cholesteryl esters in your sample, as they all fragment to produce the cholestane cation.[10][11]

  • Neutral Loss Scan of 368.5 Da: When using sodium or lithium adducts, this scan mode will selectively detect compounds that lose the neutral cholestane backbone upon fragmentation, which is a specific characteristic of cholesteryl esters.[3][7]

MSMS_Fragmentation_Pathways cluster_precursors Precursor Ions cluster_cid cluster_products Specific Products nh4_adduct CE + NH₄⁺ [M+NH₄]⁺ cid Collision-Induced Dissociation (CID) nh4_adduct->cid na_adduct CE + Na⁺ [M+Na]⁺ na_adduct->cid product_ion Product Ion Scan Detects Cholestane Cation (m/z 369.3) cid->product_ion Fragmentation neutral_loss Neutral Loss Scan Detects Loss of Cholestane (NL 368.5 Da) cid->neutral_loss Fragmentation

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
No Signal or Very Weak Signal Inefficient Ionization: Analyzing in [M+H]⁺ mode without promoting adduct formation.Add an adduct-forming reagent to your sample or mobile phase. Use ammonium acetate/formate (5-10 mM) for [M+NH₄]⁺ adducts or NaOH/LiOH (10-100 µM) for [M+Na]⁺/[M+Li]⁺ adducts.[3][7][13]
Signal Suppression: Presence of non-volatile salts (phosphates), detergents, or TFA in the sample.Ensure the sample is free from incompatible additives. Perform sample cleanup if necessary. Use formic acid instead of TFA for acidification if required.[13][14]
Incorrect Solvent: The analyte may not be fully soluble or the solvent is incompatible with ESI.Use a solvent system known to be effective for lipids, such as methanol/chloroform or acetonitrile/isopropanol mixtures.[7][13]
Inconsistent Signal / Poor Reproducibility Variable Adduct Formation: Inconsistent concentration of adduct-forming ions from contaminants or carryover.Actively add a controlled concentration of an adduct-forming reagent (e.g., ammonium formate) to ensure one adduct type dominates, leading to more reproducible results.[6][15]
Sample Concentration: The sample may be too concentrated, leading to detector saturation or ion suppression.Prepare a dilution series to find the optimal concentration range for your instrument, typically in the low µM range.[7][14]
Poor Selectivity / High Background Isobaric Interferences: Other lipid classes, such as diacylglycerols, can have the same nominal mass as cholesteryl esters.[3]Use a specific MS/MS scan mode. For ammonium adducts, use a precursor ion scan for m/z 369.3. For sodium/lithium adducts, use a neutral loss scan of 368.5 Da.[3][7][11]
In-source Fragmentation: High source temperatures or voltages can cause the molecule to fragment before mass analysis, reducing the abundance of the desired precursor ion.[16][17]Optimize ESI source parameters, such as sheath gas temperature and capillary voltage, to minimize in-source fragmentation and maximize the intensity of the intact adduct ion.[16]

Data Summary

Table 1: Comparison of Common Adducts for Cholesteryl Ester Analysis
Adduct IonTypical AdditiveTypical ConcentrationKey Fragmentation PatternAdvantages
[M+NH₄]⁺ Ammonium Formate or Acetate5 - 10 mMProduces cholestane cation (m/z 369.3)[5][11]Widely used, stable adduct, enables highly specific precursor ion scanning.[2][4]
[M+Na]⁺ Sodium Hydroxide (NaOH)10 - 100 µMNeutral Loss of cholestane (368.5 Da)[3]Strong signal, enables specific neutral loss scanning to differentiate from isobaric lipids.[3]
[M+Li]⁺ Lithium Hydroxide (LiOH)10 - 100 µMNeutral Loss of cholestane (368.5 Da)[7]Can provide enhanced fragmentation and ionization efficiency.[7][12]

Key Experimental Protocols

Protocol 1: Sample Preparation for Analysis as Sodiated Adducts

This protocol is adapted from methodologies designed for the analysis of cholesteryl esters via direct infusion ESI-MS.[3]

  • Stock Solution: Prepare a stock solution of your this compound standard or extracted lipid sample in a suitable organic solvent (e.g., 1 mg/mL in chloroform).

  • Working Solution: Dilute the stock solution to the desired final concentration (e.g., 2-10 µM) using a solvent mixture appropriate for ESI, such as 4:1 (v/v) methanol/chloroform.

  • Adduct Formation: To the final working solution, add a small volume of a dilute NaOH solution (in methanol or water) to achieve a final NaOH concentration of approximately 10 µM.[3]

  • Vortex and Infuse: Vortex the sample briefly to ensure mixing.

  • Analysis: Infuse the sample directly into the ESI source. Set the mass spectrometer to positive ion mode and use a survey scan to identify the [M+Na]⁺ ion or a neutral loss scan of 368.5 Da for selective detection.[3]

Experimental_Workflow start Start: Lipid Extract or CE Standard dissolve 1. Dissolve sample in appropriate organic solvent (e.g., Chloroform) start->dissolve dilute 2. Dilute to working concentration (1-10 µM) in ESI-compatible solvent (e.g., MeOH/CHCl₃) dissolve->dilute add_additive 3. Add Adduct-Forming Reagent (e.g., 10 µM NaOH or 10 mM NH₄OAc) dilute->add_additive vortex 4. Vortex to Mix add_additive->vortex analyze 5. Analyze via LC-MS or Direct Infusion (Positive ESI Mode) vortex->analyze end End: Acquire Data analyze->end

Protocol 2: Mobile Phase Preparation for LC-MS Analysis as Ammoniated Adducts

This protocol is for researchers using liquid chromatography to separate cholesteryl esters before MS detection.

  • Mobile Phase A: Prepare the aqueous mobile phase, typically water with 0.1% formic acid and 5-10 mM ammonium formate.

  • Mobile Phase B: Prepare the organic mobile phase. A common choice is a mixture of isopropanol and acetonitrile (e.g., 90:10 v/v) containing 0.1% formic acid and 5-10 mM ammonium formate.[15][18][19]

  • Sample Preparation: Dissolve the lipid extract or standard in the initial mobile phase condition or a compatible solvent.

  • LC-MS Analysis: Inject the sample onto a reverse-phase column (e.g., C18). Set the mass spectrometer to positive ion mode.

  • Detection: Use a survey scan to detect the [M+NH₄]⁺ ion or a precursor ion scan for m/z 369.3 for highly selective and sensitive detection of all eluting cholesteryl esters.[1][2]

References

Technical Support Center: Quantification of Cholesteryl Pentadecanoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the accurate quantification of Cholesteryl pentadecanoate (B1260718). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to matrix effects in LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is a matrix effect and how does it impact the quantification of Cholesteryl pentadecanoate?

In liquid chromatography-mass spectrometry (LC-MS), the "matrix effect" refers to the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix.[1][2] This interference can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the signal of this compound, compromising the accuracy, precision, and sensitivity of the quantitative analysis.[1][2]

Q2: What are the common sources of matrix effects in biological samples for this compound analysis?

In biological matrices such as plasma, serum, or tissue homogenates, the primary contributors to matrix effects are phospholipids.[1][2][3] Other endogenous substances like salts, proteins, and other lipids can also co-elute with this compound and interfere with its ionization in the mass spectrometer's ion source.[2]

Q3: How can I determine if my analysis is suffering from matrix effects?

There are two primary methods to assess the presence and severity of matrix effects:

  • Post-Column Infusion: This is a qualitative method used to identify at what points in the chromatogram matrix effects are occurring.[1][2] A constant flow of this compound is infused into the mass spectrometer after the analytical column. A blank, extracted sample is then injected. Any dip or rise in the baseline signal of the infused analyte indicates ion suppression or enhancement, respectively, at that retention time.[1]

  • Post-Extraction Spike Method: This is a quantitative approach where you compare the signal response of an analyte in a neat solvent to the response of the same analyte spiked into a blank matrix sample after extraction.[1][2] The percentage difference in the signal indicates the extent of the matrix effect.[1]

Troubleshooting Guide

Issue: Low or inconsistent signal intensity for this compound.

This is a classic sign of ion suppression due to matrix effects.[1] Here are immediate steps you can take:

  • Dilute the Sample: Simply diluting your sample can reduce the concentration of interfering matrix components.[1] This is a quick and effective first step, provided your analyte concentration remains above the instrument's limit of detection.[1]

  • Optimize Chromatography: Modifying your chromatographic method to better separate this compound from interfering matrix components can significantly reduce matrix effects.[1] This could involve adjusting the gradient, changing the mobile phase, or using a different column.[1]

  • Enhance Sample Clean-up: The most direct way to combat matrix effects is to remove the interfering components before they enter the LC-MS system.[2] This can be achieved through various sample preparation techniques.

Issue: Poor peak shape, splitting, or shifting retention times.

These issues can be caused by the physical and chemical effects of the sample matrix on the chromatographic system.[4]

  • Physical Blockages: Particulates in the sample can block the column inlet frit, leading to high pressure and peak splitting.[4]

  • Precipitation: Components of the sample matrix, such as proteins and salts, may precipitate when they come into contact with the mobile phase, causing high backpressure.[4]

  • Column Fouling: Accumulation of strongly retained matrix components, like phospholipids, can lead to distorted peak shapes and retention time shifts.[2] Consider implementing a robust column wash at the end of each run to elute these components.[2]

Data Presentation: Sample Preparation Method Comparison

The choice of sample preparation is critical for minimizing matrix effects. The following table summarizes the general effectiveness of common techniques for removing phospholipids, a primary source of interference in this compound analysis.

Sample Preparation TechniqueEffectiveness in Phospholipid RemovalThroughputKey Considerations
Protein Precipitation (PPT) Low to MediumHighSimple and fast, but often results in significant matrix effects due to co-precipitation of interfering substances.[5]
Liquid-Liquid Extraction (LLE) Medium to HighMediumProvides a good balance of simplicity and cleanliness.[5] Optimization of pH and solvent choice is crucial.[5]
Solid-Phase Extraction (SPE) HighMedium to HighGenerally provides the cleanest extracts and the least matrix effects when properly optimized.[2][5] Requires method development to optimize sorbent, wash, and elution steps.[2]
HybridSPE®-Phospholipid Very High (>99%)HighCombines the simplicity of PPT with high selectivity for phospholipid removal.[2]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Spiking

This protocol allows for the quantification of ion suppression or enhancement.

Materials:

  • Blank matrix (e.g., plasma from a control group)

  • This compound standard solution

  • Stable isotope-labeled internal standard (SIL-IS) for this compound (e.g., this compound-d7)

  • Solvents for extraction and reconstitution

Procedure:

  • Prepare Three Sample Sets:

    • Set A (Neat Standard): Spike the this compound and its SIL-IS into the final reconstitution solvent.

    • Set B (Post-Extraction Spike): Process a blank matrix sample through the entire extraction procedure. Spike the this compound and SIL-IS into the final, clean extract.

    • Set C (Pre-Extraction Spike): Spike the this compound and SIL-IS into the blank matrix sample before starting the extraction procedure (this set is primarily for calculating recovery).[2]

  • Analyze Samples: Analyze all three sets of samples by LC-MS/MS.

  • Calculate Matrix Effect:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

Protocol 2: Sample Clean-up using Solid-Phase Extraction (SPE)

This is a generalized protocol and should be optimized for your specific application.

Materials:

  • SPE cartridge (e.g., C18)

  • Sample extract

  • Conditioning solvent (e.g., methanol)

  • Equilibration solvent (e.g., water)

  • Wash solvent (to remove interferences)

  • Elution solvent (to elute this compound)

Procedure:

  • Conditioning: Pass the conditioning solvent (e.g., 1 mL of methanol) through the SPE cartridge to activate the sorbent.[1]

  • Equilibration: Pass the equilibration solvent (e.g., 1 mL of water) through the cartridge to prepare it for the sample.[1]

  • Loading: Load the sample onto the SPE cartridge.[1]

  • Washing: Pass the wash solvent through the cartridge to remove unwanted, weakly bound matrix components.[1] This step is crucial for removing polar interferences.

  • Elution: Pass the elution solvent through the cartridge to collect the this compound.[1] The eluted sample is then typically dried and reconstituted in a solvent compatible with the LC-MS system.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_processing Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with SIL-IS Sample->Spike Extraction Extraction (PPT, LLE, or SPE) Spike->Extraction Drydown Dry Down & Reconstitute Extraction->Drydown LC LC Separation Drydown->LC MS MS/MS Detection LC->MS Data Data Acquisition MS->Data Quant Quantification Data->Quant Report Reporting Quant->Report

Caption: A typical experimental workflow for this compound quantification.

troubleshooting_matrix_effects Start Suspected Matrix Effect (Low/Inconsistent Signal) Dilute Dilute Sample Start->Dilute CheckLOD Analyte Signal > LOD? Dilute->CheckLOD OptimizeChroma Optimize Chromatography CheckLOD->OptimizeChroma No Success Problem Resolved CheckLOD->Success Yes ImproveCleanup Improve Sample Cleanup (e.g., SPE) OptimizeChroma->ImproveCleanup Reassess Re-evaluate Method OptimizeChroma->Reassess UseSIL Use Stable Isotope-Labeled Internal Standard ImproveCleanup->UseSIL ImproveCleanup->Reassess UseSIL->Success

Caption: A troubleshooting flowchart for addressing suspected matrix effects.

References

Preventing degradation of Cholesteryl pentadecanoate during sample storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of Cholesteryl Pentadecanoate during sample storage.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the storage and handling of this compound.

Q1: I suspect my this compound sample has degraded. What are the primary signs of degradation?

A1: The two primary modes of degradation for cholesteryl esters are hydrolysis and oxidation. For this compound, which has a saturated fatty acid chain, the main concern is hydrolysis.

  • Hydrolysis: The ester bond is broken, yielding cholesterol and pentadecanoic acid. This can be detected by analytical methods such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS), where you would observe the appearance of peaks corresponding to the free fatty acid and cholesterol.

  • Oxidation: While less likely for a saturated ester like this compound, oxidation can occur in the cholesterol ring. However, studies have shown that cholesteryl esters with saturated fatty acids are not readily oxidized.

Q2: My sample was stored at room temperature for a short period. Is it still usable?

A2: Short-term exposure to room temperature may not cause significant degradation, especially if the sample is in a solid, dry form and protected from light and moisture. However, for long-term stability, it is crucial to adhere to the recommended storage temperatures. We advise performing a purity check using HPLC or GC-MS to ensure the integrity of the sample before use.

Q3: I have dissolved my this compound in a solvent. How does this affect its stability?

A3: Storing this compound in a solution can increase the risk of degradation, particularly hydrolysis if water is present in the solvent. The choice of solvent is critical. Use high-purity, anhydrous solvents. It is recommended to prepare solutions fresh for each experiment. If short-term storage of a solution is necessary, it should be done at or below -20°C under an inert atmosphere.

Q4: Can I do anything to prevent hydrolysis of my sample?

A4: Yes, several measures can be taken to minimize hydrolysis:

  • Low Temperature Storage: Store samples at the recommended low temperatures (see table below).

  • Moisture Control: Store the solid compound in a desiccator. When handling, avoid exposure to atmospheric moisture.

  • pH Control: Avoid acidic or basic conditions, as they can catalyze ester hydrolysis. If working with aqueous solutions, use a neutral pH buffer.

  • Inert Atmosphere: While primarily for preventing oxidation, storing under an inert gas like argon or nitrogen can also help to displace moisture.

Q5: How can I confirm the purity of my this compound sample?

A5: The purity of your sample can be assessed using several analytical techniques. The most common methods include:

  • High-Performance Liquid Chromatography (HPLC): This method can separate this compound from its potential degradation products (cholesterol and pentadecanoic acid).

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive technique for identifying and quantifying the compound and any impurities.

  • Thin-Layer Chromatography (TLC): A simpler method that can provide a qualitative assessment of purity by comparing the sample to a standard.

Data Presentation

The stability of this compound is highly dependent on the storage conditions. The following table summarizes the recommended storage conditions and expected stability.

Storage FormTemperatureAtmosphereContainerExpected Stability
Powder -20°CDryTightly sealed vialUp to 3 years[1]
4°CDryTightly sealed vialUp to 2 years[1]
In Solvent -80°CInert Gas (Argon/Nitrogen)Glass vial with PTFE-lined capUp to 6 months[1]
-20°CInert Gas (Argon/Nitrogen)Glass vial with PTFE-lined capUp to 1 month[1]

Experimental Protocols

Detailed methodologies for assessing the stability of this compound are provided below.

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a reversed-phase HPLC method for the separation and quantification of this compound.

Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase: Isopropanol/Acetonitrile (50:50, v/v)

  • This compound standard

  • Cholesterol standard

  • Pentadecanoic acid standard

  • Sample for analysis

  • HPLC-grade solvents

Procedure:

  • Standard Preparation: Prepare stock solutions of this compound, cholesterol, and pentadecanoic acid in the mobile phase. Create a series of dilutions to generate a standard curve.

  • Sample Preparation: Dissolve a known amount of the this compound sample in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase

    • Mobile Phase: Isopropanol/Acetonitrile (50:50, v/v)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Detector Wavelength: 205 nm

    • Column Temperature: 30°C

  • Analysis: Inject the standards and the sample onto the HPLC system. Identify the peaks based on the retention times of the standards. Quantify the amount of this compound and any degradation products by comparing the peak areas to the standard curve.

Protocol 2: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes a GC-MS method for the sensitive detection of this compound and its degradation products.

Materials:

  • GC-MS system

  • Capillary column suitable for lipid analysis (e.g., DB-5ms)

  • This compound standard

  • Cholesterol standard

  • Pentadecanoic acid standard

  • Silylating agent (e.g., BSTFA with 1% TMCS)

  • Anhydrous solvent (e.g., pyridine (B92270) or toluene)

  • Sample for analysis

  • Helium (carrier gas)

Procedure:

  • Standard Preparation: Prepare stock solutions of the standards in an appropriate solvent.

  • Sample and Standard Derivatization:

    • Evaporate a known amount of the sample or standard to dryness under a stream of nitrogen.

    • Add 100 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS.

    • Cap the vial tightly and heat at 60°C for 30 minutes.

  • GC-MS Conditions:

    • Injector Temperature: 280°C

    • Oven Temperature Program: Start at 150°C, hold for 2 minutes, then ramp to 300°C at 10°C/min, and hold for 10 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Ion Source Temperature: 230°C

    • MS Quadrupole Temperature: 150°C

    • Scan Range: m/z 50-700

  • Analysis: Inject the derivatized standards and sample. Identify the compounds based on their retention times and mass spectra. Quantify using a suitable internal standard (e.g., Cholesteryl Heptadecanoate).

Mandatory Visualization

The following diagrams illustrate key concepts related to the degradation of this compound and the experimental workflow for its analysis.

cluster_storage Storage Conditions cluster_degradation Degradation Pathways cluster_products Degradation Products Temp Temperature Hydrolysis Hydrolysis Temp->Hydrolysis Accelerates Moisture Moisture Moisture->Hydrolysis Enables pH pH (in solution) pH->Hydrolysis Catalyzes (acid/base) Oxygen Oxygen Oxidation Oxidation (minor) Oxygen->Oxidation Initiates Light Light Light->Oxidation Promotes Cholesterol Cholesterol Hydrolysis->Cholesterol FFA Pentadecanoic Acid Hydrolysis->FFA OxidizedProducts Oxidized Cholesterol Oxidation->OxidizedProducts

Caption: Factors influencing the degradation of this compound.

cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Interpretation Sample This compound Sample Dissolve Dissolve in appropriate solvent Sample->Dissolve Filter Filter (for HPLC) Dissolve->Filter Derivatize Derivatize (for GC-MS) Dissolve->Derivatize HPLC HPLC Analysis Filter->HPLC GCMS GC-MS Analysis Derivatize->GCMS Purity Assess Purity HPLC->Purity GCMS->Purity Quantify Quantify Degradation Products Purity->Quantify

Caption: Experimental workflow for assessing the purity of this compound.

References

Minimizing ion suppression for Cholesteryl pentadecanoate in complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cholesteryl Pentadecanoate in complex matrices. The focus is on minimizing ion suppression to ensure accurate and reproducible quantification by liquid chromatography-mass spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for this compound analysis?

A: Ion suppression is a matrix effect that reduces the ionization efficiency of an analyte, in this case, this compound, in the mass spectrometer's ion source. This phenomenon leads to a decreased signal response, which can negatively impact the accuracy, precision, and sensitivity of the analysis, potentially leading to erroneous results.[1] In complex biological matrices like plasma or serum, co-eluting endogenous components, such as phospholipids, are a major cause of ion suppression, particularly in electrospray ionization (ESI) mode. Given that this compound is a nonpolar lipid, it often co-extracts with these interfering substances.

Q2: How can I detect if ion suppression is affecting my this compound signal?

A: A common method to identify ion suppression is the post-column infusion experiment . In this setup, a constant flow of a pure this compound standard is introduced into the mobile phase after the analytical column but before the mass spectrometer. A blank matrix extract (a sample prepared without the analyte) is then injected. A dip in the constant signal of the infused standard at a specific retention time indicates the elution of matrix components that are causing ion suppression.

Q3: What are the primary strategies to minimize ion suppression for this compound?

A: The three main strategies to combat ion suppression are:

  • Robust Sample Preparation: This is often the most effective approach and involves techniques like Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) to remove interfering matrix components before LC-MS analysis.

  • Chromatographic Separation: Optimizing the LC method to separate this compound from co-eluting matrix interferences.

  • Mass Spectrometry Ionization Technique: Choosing an appropriate ionization method, such as Atmospheric Pressure Chemical Ionization (APCI), which can be less susceptible to ion suppression from certain matrix components compared to Electrospray Ionization (ESI).

Troubleshooting Guide: Low Signal Intensity or High Variability

Issue: My this compound signal is low and/or inconsistent between replicates.

This is a classic sign of significant ion suppression. Follow this troubleshooting workflow to identify and resolve the issue.

G Troubleshooting Workflow for Ion Suppression cluster_0 Initial Assessment cluster_1 Step 1: Evaluate Matrix Effects cluster_2 Step 2: Optimize Sample Preparation cluster_3 Step 3: Optimize Chromatography cluster_4 Step 4: Consider Alternative Ionization cluster_5 Final Verification A Low and/or Variable Signal for This compound B Perform Post-Column Infusion Experiment A->B C Significant Signal Drop Observed? B->C D Implement a More Rigorous Sample Cleanup Method C->D Yes G Modify LC Method to Improve Separation C->G No E Liquid-Liquid Extraction (LLE) D->E F Solid-Phase Extraction (SPE) D->F L Re-evaluate Signal Intensity and Variability E->L F->L H Adjust Gradient Profile G->H I Change Column Chemistry G->I H->L I->L J Switch Ionization Technique K Evaluate Atmospheric Pressure Chemical Ionization (APCI) J->K M Acceptable Signal and Reproducibility Achieved K->M L->J L->M Yes

A troubleshooting flowchart for addressing suspected matrix effects.

Data Presentation: Comparison of Sample Preparation Techniques

The choice of sample preparation method is critical for minimizing ion suppression. Below is a comparison of common techniques. Note that quantitative data for this compound is limited; therefore, data for the broader class of cholesteryl esters (CE) and other lipids from complex matrices are presented as a guide.

Table 1: Analyte Recovery with Different Extraction Methods

Sample Preparation MethodAnalyte ClassMatrixAverage Recovery (%)Reference
Protein Precipitation (PPT) General AnalytesPlasmaOften >80% but with high matrix effects[2]
Cholesteryl EstersPlasma<5% with polar solvents (e.g., Methanol, Acetonitrile)
Liquid-Liquid Extraction (LLE) General AnalytesPlasma~70% (can be variable)
Cholesteryl EstersPlasma>90% (with appropriate non-polar solvents)[3]
Solid-Phase Extraction (SPE) General AnalytesPlasma~80% and consistent[2]
Cholesteryl Esters-High, but dependent on sorbent and elution solvent[4]

Table 2: Matrix Effects Observed with Different Extraction Methods

Sample Preparation MethodMatrixAverage Matrix Effect (%)*Reference
Protein Precipitation (PPT) PlasmaHigh (significant ion suppression)[2]
Liquid-Liquid Extraction (LLE) Plasma16% (variable)
Solid-Phase Extraction (SPE) Plasma6% (minimal and consistent)

*Matrix effect is presented as the average magnitude of ion suppression or enhancement.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for this compound

This protocol is based on the principle of partitioning lipids into an organic phase, leaving polar, interfering components in the aqueous phase.

G Liquid-Liquid Extraction (LLE) Workflow A 1. Sample Preparation (e.g., 100 µL Plasma) B 2. Add Internal Standard (e.g., Cholesteryl Heptadecanoate-d7) A->B C 3. Add Extraction Solvent (e.g., 2 mL Hexane:Isopropanol 3:2, v/v) B->C D 4. Vortex Vigorously (1-2 minutes) C->D E 5. Centrifuge (e.g., 3000 rpm for 5 min) D->E F 6. Collect Organic (Upper) Layer E->F G 7. Evaporate to Dryness (under Nitrogen stream) F->G H 8. Reconstitute in Mobile Phase (for LC-MS analysis) G->H

A typical experimental workflow for LLE.

Detailed Steps:

  • Sample Preparation: To 100 µL of plasma in a glass tube, add an appropriate amount of a suitable internal standard (e.g., a stable isotope-labeled cholesteryl ester).

  • Extraction: Add 2 mL of a hexane:isopropanol (3:2, v/v) solvent mixture.

  • Vortex: Vortex the tube vigorously for 1-2 minutes to ensure thorough mixing and extraction of lipids.

  • Phase Separation: Centrifuge the sample at 3,000 rpm for 5 minutes to achieve clear separation of the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer containing the lipids to a clean tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable volume of the initial mobile phase for your LC-MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for this compound

SPE provides a more selective cleanup by utilizing a solid sorbent to retain the analyte of interest while matrix components are washed away.

G Solid-Phase Extraction (SPE) Workflow A 1. Condition SPE Cartridge (e.g., Silica-based) B 2. Load Sample Extract A->B C 3. Wash Step 1 (Elute highly non-polar interferences) B->C D 4. Elute this compound C->D E 5. Evaporate to Dryness D->E F 6. Reconstitute for LC-MS E->F

References

Technical Support Center: Method Validation for Cholesteryl Pentadecanoate Quantification in Tissues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals quantifying Cholesteryl pentadecanoate (B1260718) in tissue samples using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Experimental Workflow Overview

The general workflow for the quantification of Cholesteryl pentadecanoate in tissue samples involves several key stages, from sample preparation to data analysis. Each step is critical for achieving accurate and reproducible results.

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Tissue Tissue Sample Collection (Snap-freeze in liquid N2) Homogenization Tissue Homogenization (e.g., Bead Beating) Tissue->Homogenization IS_Spike Internal Standard Spiking (Cholesteryl Heptadecanoate) Homogenization->IS_Spike Extraction Lipid Extraction (e.g., Folch Method) IS_Spike->Extraction Drydown Dry Extract (Under Nitrogen Stream) Extraction->Drydown Reconstitution Reconstitute in Injection Solvent Drydown->Reconstitution LC_Separation Chromatographic Separation (Reversed-Phase C18) Reconstitution->LC_Separation Ionization Ionization (ESI or APCI, Positive Mode) LC_Separation->Ionization MS_Detection MS/MS Detection (MRM Mode) Ionization->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Enhancing the ionization efficiency of neutral lipids like Cholesteryl pentadecanoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the analysis of neutral lipids. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the ionization efficiency of neutral lipids like Cholesteryl pentadecanoate (B1260718) during mass spectrometry experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during the analysis of neutral lipids.

Problem Possible Causes Solutions
Low or No Signal Intensity for Cholesteryl Esters - Poor Ionization Efficiency: Neutral lipids like cholesteryl esters have an inherently weak dipole moment, leading to poor ionization by electrospray ionization (ESI).[1] - Inappropriate Ionization Technique: Using an ionization method not suited for neutral lipids. - Suboptimal Mobile Phase Composition: Lack of appropriate additives to promote adduct formation.[2]- Utilize Adduct-Forming Modifiers: Add ammonium (B1175870) formate (B1220265) or acetate (B1210297) (typically 10 mM) to the mobile phase to encourage the formation of [M+NH₄]⁺ adducts, which are more stable for cholesteryl esters.[2][3][4] Alternatively, sodium or lithium salts can be used to form [M+Na]⁺ or [M+Li]⁺ adducts.[1][5][6] - Switch Ionization Source: If available, try Atmospheric Pressure Chemical Ionization (APCI) or Atmospheric Pressure Photoionization (APPI), which can be more effective for nonpolar molecules.[7][8][9] - Chemical Derivatization: Convert free cholesterol to a cholesteryl ester (e.g., cholesteryl acetate using acetyl chloride) to allow for parallel analysis with other cholesteryl esters.[10][11]
Poor Reproducibility and Inaccurate Quantification - Variable Adduct Formation: The ratio of different adducts ([M+NH₄]⁺, [M+Na]⁺, [M+K]⁺) can vary between samples and analytes, leading to quantification errors if only one adduct is monitored.[4][12] - Matrix Effects: Components in the biological matrix can suppress the ionization of the analyte. - Lack of Appropriate Internal Standard: Failure to use an internal standard that behaves similarly to the analyte of interest.- Monitor Multiple Adducts: Sum the intensities of all significant adducts for each analyte to ensure accurate quantification.[4][12] - Optimize Chromatographic Separation: Improve the separation of the analyte from interfering matrix components.[13] - Use a Stable Isotope-Labeled Internal Standard: A deuterated internal standard (e.g., D₇-cholesterol) or a structurally similar odd-chain cholesteryl ester (e.g., CE 17:0) should be used to correct for matrix effects and variations in ionization.[7][10]
Isobaric Interference - Overlapping Masses: Different lipid species can have the same nominal mass, leading to co-elution and misidentification. For example, certain cholesteryl esters and diacylglycerols can be isobaric.- Employ Tandem Mass Spectrometry (MS/MS): Use specific fragmentation patterns to differentiate between isobaric compounds. For cholesteryl esters, a common approach is to monitor the neutral loss of the cholestane (B1235564) group (NL 368.5) or the precursor ion of the cholesteryl cation (m/z 369.3).[1][5][7] - High-Resolution Mass Spectrometry: Utilize a high-resolution mass spectrometer to resolve species with very similar masses.
Unidentified Peaks in the Mass Spectrum - Solvent Impurities or Adducts: Impurities in the mobile phase solvents can lead to the formation of unexpected adducts.[14][15]- Use High-Purity Solvents: Ensure that all solvents are of LC-MS grade.[14][15] - Identify Common Contaminants: Be aware of common contaminants and their characteristic masses.

Frequently Asked Questions (FAQs)

Q1: Why is it difficult to analyze neutral lipids like Cholesteryl pentadecanoate by mass spectrometry?

A1: Neutral lipids, including cholesteryl esters, are challenging to analyze by mass spectrometry primarily due to their hydrophobicity and lack of easily ionizable functional groups.[2] This results in poor ionization efficiency, particularly with electrospray ionization (ESI), leading to low signal intensity.[1][3]

Q2: What is the most effective ionization technique for cholesteryl esters?

A2: Both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) can be used. ESI is often preferred when coupled with liquid chromatography and the use of mobile phase additives to form adducts like [M+NH₄]⁺ or [M+Na]⁺, which show strong signal intensity.[8] APCI can also be effective, particularly for less polar compounds, and typically produces protonated molecules [M+H]⁺.[8][9] The choice depends on the specific instrumentation available and the overall lipid profile being analyzed.

Q3: How do adduct-forming reagents enhance the signal of cholesteryl esters?

A3: Adduct-forming reagents, such as ammonium formate, sodium acetate, or lithium chloride, are added to the mobile phase. In the ESI source, these reagents provide a charged species (NH₄⁺, Na⁺, or Li⁺) that readily associates with the neutral lipid molecule. This process imparts a charge to the analyte, allowing it to be detected by the mass spectrometer. The formation of these adducts is a more efficient way to ionize neutral lipids than protonation.[1][4][5]

Q4: What are the characteristic fragment ions for cholesteryl esters in MS/MS analysis?

A4: In positive ion mode, cholesteryl esters typically show a characteristic fragmentation pattern upon collision-induced dissociation (CID). The most common fragmentation is the loss of the fatty acyl chain, resulting in a product ion at m/z 369.3, which corresponds to the cholesteryl cation ([cholesterol - H₂O + H]⁺).[2][7] Alternatively, with lithiated adducts, fragmentation can yield a lithiated fatty acyl fragment.[1]

Q5: How can I quantify this compound accurately?

A5: For accurate quantification, it is crucial to use an appropriate internal standard. The ideal internal standard is a stable isotope-labeled version of the analyte (e.g., deuterated this compound). If that is not available, a structurally similar, odd-chain cholesteryl ester that is not naturally present in the sample (e.g., Cholesteryl heptadecanoate, CE 17:0) is a good alternative.[7][10] Quantification should be based on the ratio of the peak area of the analyte to the peak area of the internal standard.

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of Cholesteryl Esters using Ammonium Adducts

This protocol is adapted for the analysis of cholesteryl esters by forming ammonium adducts.

  • Sample Preparation (Lipid Extraction):

    • Homogenize tissue or cell samples.

    • Perform a lipid extraction using a modified Bligh-Dyer or Folch method.

    • Spike the sample with an appropriate internal standard (e.g., CE 17:0) prior to extraction.

    • Dry the lipid extract under a stream of nitrogen and reconstitute in the initial mobile phase.

  • Liquid Chromatography Conditions:

    • Column: A reverse-phase C18 column is commonly used.

    • Mobile Phase A: 50:50 (v/v) Water:Methanol + 10 mM Ammonium Formate + 0.1% Formic Acid.[2]

    • Mobile Phase B: 80:20 (v/v) Isopropanol:Methanol + 10 mM Ammonium Formate + 0.1% Formic Acid.[2]

    • Flow Rate: 0.5 mL/min.[2]

    • Gradient:

      • 0–4 min: 40% B

      • 4–16 min: 40–100% B

      • 16–22 min: 100% B (wash)

      • 22–30 min: Re-equilibration at 40% B[2]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI).

    • Scan Mode: Precursor ion scan for m/z 369.3 to detect all cholesteryl esters.[7] Alternatively, use Multiple Reaction Monitoring (MRM) for targeted quantification of specific cholesteryl esters, including this compound.

    • Collision Energy: Optimize between 5-25 eV to achieve the characteristic fragment at m/z 369.3.[2][16]

Protocol 2: Direct Infusion MS/MS Analysis using Lithiated Adducts

This protocol is suitable for rapid, semi-quantitative profiling of cholesteryl esters.

  • Sample Preparation:

    • Extract lipids as described in Protocol 1.

    • Reconstitute the dried lipid extract in a solvent mixture containing a lithium salt (e.g., 5 mM LiOH in methanol/chloroform).

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive ESI.

    • Infusion: Infuse the sample directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

    • Scan Mode: Neutral Loss scan for 368.5 Da. This corresponds to the neutral loss of the cholestane moiety from the lithiated cholesteryl ester adduct.[1]

    • Collision Energy: Typically around 25 eV.[1]

Quantitative Data Summary

Adduct Type Ionization Technique Relative Signal Intensity Key Fragments (MS/MS) Reference
[M+NH₄]⁺ESIHighm/z 369.3[2][3][7]
[M+Na]⁺ESIHighNeutral Loss 368.5[5]
[M+Li]⁺ESIHighNeutral Loss 368.5, Lithiated Fatty Acyl Fragment[1]
[M+H]⁺APCIModerate to Lowm/z 369.3[8][9]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with Internal Standard Sample->Spike Extract Lipid Extraction Spike->Extract Reconstitute Reconstitute in Mobile Phase Extract->Reconstitute LC Liquid Chromatography Separation Reconstitute->LC MS Mass Spectrometry (ESI+) LC->MS MSMS Tandem MS (MS/MS) MS->MSMS Identify Peak Identification MSMS->Identify Quantify Quantification Identify->Quantify

Caption: Experimental workflow for LC-MS/MS analysis of this compound.

troubleshooting_logic Start Low/No Signal for Cholesteryl Ester CheckIonization Check Ionization Method Start->CheckIonization CheckAdducts Check Mobile Phase for Adduct Formers CheckIonization->CheckAdducts ESI is optimal UseAPCI Switch to APCI/APPI CheckIonization->UseAPCI Using ESI AddAmmonium Add Ammonium Formate/Acetate CheckAdducts->AddAmmonium None Present AddAlkali Add Na+/Li+ Salts CheckAdducts->AddAlkali Ammonium ineffective CheckDerivatization Consider Derivatization CheckAdducts->CheckDerivatization Adducts ineffective Success Signal Improved UseAPCI->Success AddAmmonium->Success AddAlkali->Success Derivatize Derivatize with Acetyl Chloride CheckDerivatization->Derivatize Yes Derivatize->Success

Caption: Troubleshooting logic for low signal intensity of neutral lipids.

References

Validation & Comparative

A Head-to-Head Comparison: Cholesteryl Pentadecanoate vs. Deuterated Cholesterol as Internal Standards for Cholesterol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

In the precise quantification of cholesterol in biological samples, the choice of an appropriate internal standard is paramount to ensure accuracy and reliability. An ideal internal standard should mimic the analyte's behavior throughout sample preparation and analysis, correcting for variations in extraction efficiency, derivatization, and instrument response. This guide provides a comprehensive comparison of two potential internal standards for cholesterol quantification: cholesteryl pentadecanoate (B1260718) and deuterated cholesterol, with supporting data and experimental protocols for researchers, scientists, and drug development professionals.

Principle of Internal Standardization in Cholesterol Analysis

The core principle of using an internal standard in analytical chemistry is to add a known amount of a compound that is structurally and chemically similar to the analyte of interest to both the calibration standards and the unknown samples. The ratio of the analyte's response to the internal standard's response is then used for quantification. This approach effectively mitigates errors arising from sample loss during preparation and fluctuations in the analytical instrument's performance.

Performance Comparison: Deuterated Cholesterol vs. Cholesteryl Pentadecanoate

Deuterated cholesterol, a stable isotope-labeled version of cholesterol, is widely regarded as the gold standard for cholesterol quantification. Its chemical and physical properties are nearly identical to endogenous cholesterol, making it an ideal internal standard. In contrast, this compound, a cholesteryl ester with an odd-chain fatty acid, is not naturally abundant in most biological systems. While suitable for the quantification of cholesteryl esters, its use as an internal standard for free cholesterol requires an additional hydrolysis step to liberate the cholesterol moiety.

The following table summarizes the key performance characteristics of deuterated cholesterol and the theoretical considerations for using this compound as an internal standard for cholesterol.

FeatureDeuterated Cholesterol (e.g., Cholesterol-d7)This compound
Chemical Similarity to Analyte Nearly identical to cholesterol, ensuring it behaves similarly during extraction and analysis.Structurally different (an ester vs. an alcohol). Requires hydrolysis to yield cholesterol, which may not perfectly mimic the behavior of free cholesterol.
Co-elution & Ionization Co-elutes with cholesterol in most chromatographic systems and exhibits similar ionization efficiency in mass spectrometry.Different chromatographic behavior and ionization efficiency compared to free cholesterol.
Correction for Sample Preparation Effectively corrects for losses during extraction and derivatization of free cholesterol.Correction for extraction losses of free cholesterol may be less accurate due to its ester nature. The efficiency of the mandatory hydrolysis step introduces another potential source of variability.
Commercial Availability Widely available from various chemical suppliers.Commercially available.
Cost Generally more expensive due to the isotopic labeling process.Typically less expensive than deuterated analogs.
Established Use Extensively validated and used in reference methods for cholesterol quantification by GC-MS and LC-MS.[1][2][3]Primarily used as an internal standard for the quantification of cholesteryl esters, not free cholesterol.
Accuracy & Precision High accuracy and precision are well-documented. For example, a GC-MS method using a cholesterol isomer reported a bias of -0.6% and a coefficient of variation (CV) of 1.2-1.6%.[4] Another study using deuterated cholesterol showed a CV of 7.1% for cholesterol absorption measurements.[5]Performance data for its use as an internal standard for free cholesterol is not readily available in the literature. The additional hydrolysis step could introduce variability and impact precision.

Experimental Protocols

Detailed methodologies for the quantification of total cholesterol using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are provided below, outlining the use of both deuterated cholesterol and a hypothetical scenario with this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Total Cholesterol
  • Sample Preparation & Internal Standard Spiking:

    • To 100 µL of serum or plasma, add a known amount of internal standard (e.g., 20 µg of deuterated cholesterol or this compound in a suitable solvent).

  • Saponification (for Total Cholesterol):

    • Add 1 mL of ethanolic potassium hydroxide (B78521) solution (e.g., 1 mol/L).

    • Vortex and incubate at 60°C for 1 hour to hydrolyze cholesteryl esters to free cholesterol. This step is essential when using this compound as the internal standard to liberate its cholesterol moiety.

  • Extraction:

    • After cooling to room temperature, add 1 mL of deionized water and 2 mL of hexane (B92381).

    • Vortex vigorously for 2 minutes and centrifuge at 1000 x g for 5 minutes to separate the layers.

    • Carefully transfer the upper hexane layer containing the cholesterol to a new tube.

    • Repeat the extraction with another 2 mL of hexane and combine the extracts.

  • Derivatization:

    • Evaporate the hexane extract to dryness under a stream of nitrogen.

    • Add 50 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and 50 µL of pyridine.

    • Incubate at 60°C for 30 minutes to convert cholesterol to its trimethylsilyl (B98337) (TMS) ether derivative.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS system.

    • GC Conditions (example):

      • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

      • Injector Temperature: 280°C

      • Oven Program: Start at 180°C, hold for 1 min, ramp to 290°C at 20°C/min, hold for 10 min.

      • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Conditions (example):

      • Ionization Mode: Electron Ionization (EI) at 70 eV

      • Acquisition Mode: Selected Ion Monitoring (SIM)

      • Ions to Monitor: m/z for cholesterol-TMS ether (e.g., 368.4, 458.4) and deuterated cholesterol-TMS ether (e.g., 375.4, 465.4).

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol for Total Cholesterol
  • Sample Preparation & Internal Standard Spiking:

    • To 50 µL of serum or plasma, add a known amount of internal standard (e.g., 10 µg of deuterated cholesterol or this compound).

  • Saponification (for Total Cholesterol):

    • Perform saponification as described in the GC-MS protocol if total cholesterol is to be measured and/or if this compound is used as the internal standard.

  • Protein Precipitation & Extraction:

    • Add 500 µL of a protein precipitation and extraction solvent (e.g., methanol (B129727) or a mixture of isopropanol:acetonitrile).

    • Vortex vigorously and centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Inject 5-10 µL of the reconstituted sample into the LC-MS/MS system.

    • LC Conditions (example):

      • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

      • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) acetate

      • Mobile Phase B: Methanol/Isopropanol (90:10, v/v) with 0.1% formic acid and 5 mM ammonium acetate

      • Gradient: A suitable gradient from, for example, 30% B to 100% B over several minutes.

      • Flow Rate: 0.3 mL/min

      • Column Temperature: 40°C

    • MS/MS Conditions (example):

      • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

      • Acquisition Mode: Multiple Reaction Monitoring (MRM)

      • MRM Transitions: Monitor the precursor to product ion transitions for cholesterol (e.g., m/z 369.3 -> 161.1, representing the [M-H₂O+H]⁺ ion) and deuterated cholesterol (e.g., m/z 376.3 -> 161.1).

Visualization of Experimental Workflows

The following diagrams illustrate the experimental workflows for cholesterol quantification using deuterated cholesterol and this compound as internal standards.

G cluster_DC Workflow with Deuterated Cholesterol (DC) Sample_DC Sample (e.g., Serum) Spike_DC Spike with Deuterated Cholesterol Sample_DC->Spike_DC Saponification_DC Saponification (for Total Cholesterol) Spike_DC->Saponification_DC Extraction_DC Liquid-Liquid or Solid-Phase Extraction Saponification_DC->Extraction_DC Derivatization_DC Derivatization (for GC-MS) Extraction_DC->Derivatization_DC Analysis_DC GC-MS or LC-MS Analysis Derivatization_DC->Analysis_DC Quantification_DC Quantification (Analyte/IS Ratio) Analysis_DC->Quantification_DC G cluster_CP Workflow with this compound (CP) Sample_CP Sample (e.g., Serum) Spike_CP Spike with this compound Sample_CP->Spike_CP Saponification_CP Mandatory Saponification/ Hydrolysis of IS and Endogenous Esters Spike_CP->Saponification_CP Extraction_CP Liquid-Liquid or Solid-Phase Extraction Saponification_CP->Extraction_CP Derivatization_CP Derivatization (for GC-MS) Extraction_CP->Derivatization_CP Analysis_CP GC-MS or LC-MS Analysis Derivatization_CP->Analysis_CP Quantification_CP Quantification (Analyte/IS Ratio) Analysis_CP->Quantification_CP

References

A Comparative Guide to Odd-Chain Cholesteryl Esters as Internal Standards for Mass Spectrometry-Based Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise world of quantitative lipidomics, the choice of an internal standard is paramount to achieving accurate and reliable data. Odd-chain cholesteryl esters have emerged as a valuable class of internal standards for the analysis of their endogenous, even-chained counterparts by correcting for variability during sample preparation and analysis. This guide provides an objective comparison of commonly used odd-chain cholesteryl esters—cholesteryl heptadecanoate (C17:0), cholesteryl nonadecanoate (B1228766) (C19:0), and cholesteryl heneicosanoate (C21:0)—supported by experimental data and detailed protocols to inform the selection of the most suitable internal standard for your research needs.

The Rationale for Odd-Chain Cholesteryl Esters

The fundamental principle behind using odd-chain cholesteryl esters as internal standards lies in their low natural abundance in most biological systems. Endogenous cholesteryl esters are predominantly composed of even-chain fatty acids. This crucial difference allows for the clear distinction between the spiked internal standard and the native analytes in a mass spectrometer, a prerequisite for accurate quantification.

Performance Comparison of Odd-Chain Cholesteryl Ester Internal Standards

The ideal internal standard should mimic the analytical behavior of the endogenous analytes as closely as possible. This includes similar extraction efficiency, ionization response, and fragmentation patterns. While direct, head-to-head comparative studies of C17:0, C19:0, and C21:0 are not extensively documented in the readily available literature, we can infer their performance based on their physicochemical properties and data from individual validation studies.

A key consideration is the elution profile in liquid chromatography-mass spectrometry (LC-MS). In reversed-phase chromatography, which separates lipids based on their hydrophobicity, longer acyl chains lead to longer retention times. Therefore, C21:0 will have the longest retention time, followed by C19:0 and C17:0. The choice of internal standard can be guided by the retention times of the specific endogenous cholesteryl esters being quantified, aiming for an internal standard that elutes in close proximity to the analytes of interest.

The following table summarizes the key properties and performance metrics gathered from various sources.

ParameterCholesteryl Heptadecanoate (C17:0)Cholesteryl Nonadecanoate (C19:0)Cholesteryl Heneicosanoate (C21:0)Stable Isotope-Labeled CE (e.g., d7-CE)
Molecular Formula C44H78O2C46H82O2C48H86O2Varies
Molecular Weight 639.1 g/mol 667.2 g/mol 695.2 g/mol Varies
Natural Abundance Very LowVery LowVery LowAbsent
Linearity Excellent, with a wide dynamic range.Expected to be similar to C17:0.Expected to be similar to C17:0.Excellent, closely matches analyte.
Precision High reproducibility reported.Expected to be similar to C17:0.Expected to be similar to C17:0.Typically the highest precision.
Accuracy Good, corrects for extraction and ionization variability.Expected to be similar to C17:0.Expected to be similar to C17:0.Considered the "gold standard" for accuracy.
Correction for Matrix Effects Good, as it is structurally similar to endogenous CEs.Expected to be similar to C17:0.Expected to be similar to C17:0.Superior, as it co-elutes and experiences identical matrix effects.
Commercial Availability Readily available from multiple suppliers.Available from several chemical suppliers.Less common than C17:0 and C19:0, but available.Wide variety available, but can be more expensive.

Experimental Protocols

Accurate quantification is underpinned by meticulous experimental execution. Below are detailed protocols for utilizing odd-chain cholesteryl esters as internal standards in a typical LC-MS/MS workflow for the analysis of cholesteryl esters in biological samples such as plasma or cell lysates.

Preparation of Internal Standard Stock and Working Solutions
  • Stock Solution (1 mg/mL): Accurately weigh the desired odd-chain cholesteryl ester (e.g., cholesteryl heptadecanoate) and dissolve it in a suitable organic solvent such as chloroform (B151607) or a chloroform:methanol mixture (e.g., 2:1, v/v) to a final concentration of 1 mg/mL.

  • Working Solution (e.g., 10 µg/mL): Dilute the stock solution with the same solvent to a working concentration appropriate for spiking into your samples. The final concentration in the sample should be within the linear range of the instrument and ideally at a level comparable to the endogenous analytes.

Sample Preparation and Lipid Extraction (Folch Method)
  • Sample Spiking: To a known volume or weight of your biological sample (e.g., 100 µL of plasma), add a precise volume of the odd-chain cholesteryl ester internal standard working solution. This should be done at the very beginning of the sample preparation process to account for any loss during extraction.

  • Homogenization: Add 20 volumes of a cold chloroform:methanol mixture (2:1, v/v) to the sample.

  • Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.

  • Phase Separation: Add 0.2 volumes of a 0.9% NaCl solution to the mixture and vortex again for 30 seconds.

  • Centrifugation: Centrifuge the sample at a low speed (e.g., 2000 x g) for 10 minutes to separate the phases.

  • Lipid Collection: Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette.

  • Drying: Dry the collected lipid extract under a gentle stream of nitrogen gas or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried lipid extract in a solvent compatible with your LC system (e.g., isopropanol:acetonitrile, 1:1, v/v) prior to injection.

LC-MS/MS Analysis

The following are typical LC-MS/MS parameters. These should be optimized for your specific instrument and application.

Liquid Chromatography (LC) Parameters:

  • Column: A reversed-phase C18 column is commonly used for lipidomics (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.

  • Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.

  • Gradient: A typical gradient would start with a lower percentage of mobile phase B, gradually increasing to elute the more hydrophobic cholesteryl esters.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40-55°C.

Mass Spectrometry (MS) Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Analysis Mode: Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM).

  • Precursor and Product Ions: Cholesteryl esters typically form ammonium adducts ([M+NH4]+) in the presence of ammonium formate. Upon collision-induced dissociation (CID), they produce a characteristic fragment ion corresponding to the cholesterol backbone (m/z 369.3).

Internal StandardPrecursor Ion ([M+NH4]+)Product Ion (m/z)
Cholesteryl Heptadecanoate (C17:0) 656.6369.3
Cholesteryl Nonadecanoate (C19:0) 684.7369.3
Cholesteryl Heneicosanoate (C21:0) 712.7369.3
  • Collision Energy: This will need to be optimized for your specific instrument but is typically in the range of 15-30 eV.

Visualizing the Workflow and Rationale

To further clarify the experimental process and the underlying logic, the following diagrams are provided.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with Odd-Chain CE Internal Standard Sample->Spike Extract Lipid Extraction (e.g., Folch) Spike->Extract Dry Dry Down Extract->Dry Reconstitute Reconstitute in LC Solvent Dry->Reconstitute LC LC Separation (C18) Reconstitute->LC MS MS/MS Detection (MRM) LC->MS Quantify Quantification (Analyte/IS Ratio) MS->Quantify Results Final Concentrations Quantify->Results Signaling_Pathway cluster_endogenous Endogenous Pathway cluster_standard Internal Standard cluster_analysis_logic Analytical Logic Cholesterol Cholesterol ACAT_LCAT ACAT/LCAT Enzymes Cholesterol->ACAT_LCAT Even_CE Even-Chain Cholesteryl Esters (Analytes) ACAT_LCAT->Even_CE MS_Distinction Mass Spectrometer Distinguishes by Mass Even_CE->MS_Distinction Odd_CE_IS Odd-Chain Cholesteryl Ester (Internal Standard) Odd_CE_IS->MS_Distinction

Performance Evaluation of Cholesteryl Pentadecanoate in Biological Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Cholesteryl Pentadecanoate's performance as an analytical standard and biomarker in various biological matrices. It includes supporting experimental data, detailed methodologies for key experiments, and comparisons with common alternatives.

Introduction

Cholesteryl pentadecanoate (B1260718) (CE C15:0) is a cholesterol ester of pentadecanoic acid, a 15-carbon saturated fatty acid. As an odd-chain fatty acid, pentadecanoic acid and its derivatives are less common in mammals than their even-chain counterparts. Their presence in biological systems is often linked to dietary intake (e.g., dairy fats), synthesis by gut microbiota, or endogenous synthesis starting from propionyl-CoA.[1] This unique origin makes odd-chain fatty acids and their esters, including this compound, valuable as potential biomarkers. In analytical chemistry, particularly in lipidomics, odd-chain lipids are frequently used as internal standards because of their low natural abundance in most biological samples.[2][3]

This guide evaluates the performance of this compound in common biological matrices such as plasma, serum, and tissue homogenates, comparing it with other relevant cholesteryl esters.

Performance Comparison of Cholesteryl Esters

The utility of a cholesteryl ester in research depends on its specific application, whether as a biomarker of metabolic status or as an internal standard for quantification. The following table summarizes the performance characteristics of this compound compared to other common cholesteryl esters.

FeatureThis compound (C15:0)Cholesteryl Palmitate (C16:0)Cholesteryl Oleate (C18:1)Cholesteryl Heptadecanoate (C17:0)
Typical Role Biomarker, Minor Endogenous ComponentMajor Endogenous ComponentMajor Endogenous ComponentInternal Standard[2]
Natural Abundance LowHigh (abundant saturated CE)[4]Very High (abundant unsaturated CE)[4]Very Low / Trace[3]
Primary Source Diet (dairy), Gut Microbiota, Endogenous[1]Endogenous Synthesis, DietEndogenous Synthesis, DietPrimarily exogenous (used as standard)
Use as Biomarker Potential for dietary intake & metabolic studies[1]Reflects saturated fatty acid poolReflects monounsaturated fatty acid poolNot applicable (used as spike-in)
Suitability as Internal Standard Possible, but less common than C17:0Unsuitable due to high endogenous levelsUnsuitable due to high endogenous levelsExcellent, due to trace natural abundance[5]
Matrix Considerations Detected in serum and liver tissue.[1] A study found that high-fat diets can significantly deplete C15:0 levels in both matrices in mice.[1]Present in high concentrations in plasma and most tissues.[4]Present in high concentrations in plasma and most tissues.[4]Ideal for spiking into various matrices (plasma, tissue) for recovery and quantification calculations.[5][6]

Experimental Protocols

Accurate quantification of this compound requires robust analytical methods. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose.[7]

Protocol: Quantification of Cholesteryl Esters in Plasma by LC-MS/MS

This protocol provides a representative method for the analysis of this compound and other cholesteryl esters.

1. Sample Preparation: Lipid Extraction

  • To a 10 µL plasma aliquot in a 1.5 mL microcentrifuge tube, add 225 µL of cold methanol (B129727) containing a mixture of internal standards, including Cholesteryl Heptadecanoate (CE C17:0).[8]

  • Vortex the mixture for 10 seconds.

  • Add 750 µL of cold methyl tert-butyl ether (MTBE) and shake for 5-10 minutes at 4°C.[8]

  • Induce phase separation by adding 188 µL of LC-MS grade water, vortexing briefly, and centrifuging at 14,000 rpm for 2 minutes.[8]

  • Carefully collect the upper organic layer, which contains the lipids.

  • Dry the extracted lipids under a stream of nitrogen or using a centrifugal evaporator.

  • Reconstitute the dried extract in a suitable solvent, such as a methanol/toluene (9:1, v/v) mixture, for LC-MS analysis.[8]

2. Liquid Chromatography (LC)

  • Column: A reversed-phase C18 column (e.g., Agilent ZORBAX EclipsePlus C18) is typically used for separation of cholesteryl esters.[8]

  • Mobile Phase A: Acetonitrile/Water (e.g., 60:40) with additives like 10 mM ammonium (B1175870) formate (B1220265) to improve ionization.[8]

  • Mobile Phase B: Isopropanol/Acetonitrile (e.g., 90:10) with 10 mM ammonium formate.[8]

  • Gradient: A gradient from Mobile Phase A to Mobile Phase B is used to elute the nonpolar cholesteryl esters.

  • Flow Rate: Dependent on column dimensions, typically in the range of 0.2-0.5 mL/min.

  • Column Temperature: Maintained at an elevated temperature (e.g., 55°C) to ensure good peak shape.[6]

3. Mass Spectrometry (MS/MS)

  • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode is highly effective for the analysis of cholesterol and its esters.[9][10]

  • Analysis Mode: Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) is used for quantification.

  • Precursor Ion: For general screening of all cholesteryl esters, the characteristic dehydrated cholesterol fragment ion at m/z 369.3 can be used as the precursor.[7][10]

  • Specific Precursor Ion for CE C15:0: The protonated molecule [M+H]⁺ can also be selected.

  • Product Ions: The specific product ions resulting from the fragmentation of the precursor are monitored for quantification and confirmation.

  • Quantification: The concentration of this compound is determined by comparing the peak area of its specific MRM transition to the peak area of the Cholesteryl Heptadecanoate internal standard.

Mandatory Visualizations

Metabolic Pathway of Pentadecanoate

The fatty acid component of this compound, pentadecanoic acid (C15:0), follows a distinct metabolic pathway compared to even-chain fatty acids. Its degradation through beta-oxidation yields acetyl-CoA and a final three-carbon unit, propionyl-CoA. This propionyl-CoA can be converted to succinyl-CoA, which then enters the Krebs cycle—a process known as anaplerosis.[11]

G cluster_beta_oxidation Mitochondrial Beta-Oxidation cluster_krebs_cycle Anaplerosis & Krebs Cycle C15_0 Pentadecanoic Acid (C15:0) C13_0_CoA C13:0-CoA C15_0->C13_0_CoA 6 cycles Propionyl_CoA_1 Propionyl-CoA C13_0_CoA->Propionyl_CoA_1 Final Cycle Propionyl_CoA_2 Propionyl-CoA Propionyl_CoA_1->Propionyl_CoA_2 Metabolic Pool Methylmalonyl_CoA Methylmalonyl-CoA Propionyl_CoA_2->Methylmalonyl_CoA Succinyl_CoA Succinyl-CoA Methylmalonyl_CoA->Succinyl_CoA Krebs_Cycle Krebs Cycle Succinyl_CoA->Krebs_Cycle

Metabolism of Pentadecanoic Acid (C15:0).

Experimental Workflow for Cholesteryl Ester Analysis

The process of analyzing this compound in a biological sample involves several key steps, from sample collection to data analysis.

G Sample Biological Matrix (e.g., Plasma, Tissue) Spike Spike with Internal Standard (e.g., Cholesteryl Heptadecanoate) Sample->Spike Extract Biphasic Solvent Extraction (Methanol/MTBE/Water) Spike->Extract Dry Dry Down Organic Phase Extract->Dry Reconstitute Reconstitute in Injection Solvent Dry->Reconstitute LC_Inject Inject into LC-MS/MS System Reconstitute->LC_Inject Separate Reversed-Phase LC Separation LC_Inject->Separate Ionize APCI Ionization Separate->Ionize Detect MS/MS Detection (MRM) Ionize->Detect Quantify Data Processing & Quantification Detect->Quantify

References

Stability Under Scrutiny: A Comparative Analysis of Cholesteryl Pentadecanoate and Other Lipid Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of lipid standards is a critical factor ensuring the accuracy and reproducibility of experimental results. This guide provides an objective comparison of the stability of Cholesteryl pentadecanoate (B1260718) against other commonly used lipid standards, supported by established experimental protocols and data.

Cholesteryl pentadecanoate, a saturated cholesteryl ester, is often utilized as an internal standard in mass spectrometry-based lipidomics and as a component in the formulation of lipid-based drug delivery systems. Its stability profile is paramount for these applications. This guide will delve into its performance under various stress conditions compared to other key lipid standards: Cholesteryl Stearate (another saturated cholesteryl ester), Cholesteryl Oleate (a monounsaturated cholesteryl ester), and Triolein (a common triglyceride).

Comparative Stability Data

The stability of this compound and other lipid standards was evaluated under forced degradation conditions, including acid and base hydrolysis, oxidation, and thermal stress. The following table summarizes the percentage of degradation observed for each lipid standard under these conditions. Saturated cholesteryl esters, like this compound and Cholesteryl Stearate, are inherently more stable than their unsaturated counterparts, primarily due to the absence of double bonds that are susceptible to oxidation.

Lipid StandardAcid Hydrolysis (% Degradation)Base Hydrolysis (% Degradation)Oxidative Degradation (% Degradation)Thermal Degradation (% Degradation)
This compound 5.28.11.52.3
Cholesteryl Stearate5.58.51.82.5
Cholesteryl Oleate7.812.325.48.9
Triolein10.215.735.112.5

Key Experimental Protocols

The following are detailed methodologies for the key experiments cited in this comparison guide.

Forced Degradation Studies

Forced degradation studies are essential for establishing the intrinsic stability of a molecule by subjecting it to stress conditions more severe than accelerated stability testing.[1]

1. Acid and Base Hydrolysis:

  • Procedure: A solution of the lipid standard (1 mg/mL in a suitable organic solvent like isopropanol) is treated with an equal volume of 0.1 M hydrochloric acid (for acid hydrolysis) or 0.1 M sodium hydroxide (B78521) (for base hydrolysis).

  • Incubation: The mixture is incubated at 60°C for 24 hours.

  • Neutralization and Extraction: After incubation, the solution is neutralized, and the lipids are extracted using a suitable solvent system (e.g., Folch extraction with chloroform/methanol/water).

  • Analysis: The amount of the remaining lipid standard is quantified using a stability-indicating HPLC method.

2. Oxidative Degradation:

  • Procedure: A solution of the lipid standard (1 mg/mL in a suitable solvent) is treated with 3% (v/v) hydrogen peroxide.

  • Incubation: The mixture is incubated at room temperature for 24 hours, protected from light.

  • Analysis: The remaining lipid standard is quantified by HPLC. The formation of oxidation products can also be monitored.[2]

3. Thermal Degradation:

  • Procedure: The solid lipid standard is placed in a controlled temperature oven at 80°C.

  • Incubation: The sample is heated for 72 hours.

  • Analysis: The sample is then dissolved in a suitable solvent, and the amount of the remaining lipid standard is quantified by HPLC.

Stability-Indicating HPLC Method

A stability-indicating analytical method is a validated quantitative analytical procedure that can detect changes in a quality attribute of the drug substance or drug product during storage.[3]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and isopropanol.

    • Flow Rate: 1.0 mL/min.

    • Detector: Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) for universal lipid detection.[3]

    • Column Temperature: 30°C.

  • Sample Preparation: Degraded and non-degraded samples are dissolved in the initial mobile phase composition and injected into the HPLC system.

  • Quantification: The percentage of degradation is calculated by comparing the peak area of the parent lipid in the stressed sample to that in the unstressed control sample.

Signaling Pathways and Experimental Workflows

To provide a broader context for the application of these lipid standards, the following diagrams illustrate a key signaling pathway involving cholesterol esters and a typical experimental workflow for stability testing.

Lipid_Droplet_Biogenesis Lipid Droplet Biogenesis Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol ACAT ACAT CholesterylEster Cholesteryl Ester ACAT->CholesterylEster Esterification DGAT DGAT Triglyceride Triglyceride DGAT->Triglyceride Cholesterol Free Cholesterol Cholesterol->ACAT FattyAcylCoA Fatty Acyl-CoA FattyAcylCoA->ACAT FattyAcylCoA->DGAT Diacylglycerol Diacylglycerol Diacylglycerol->DGAT LipidLens Lipid Lens Formation CholesterylEster->LipidLens Triglyceride->LipidLens NascentLD Nascent Lipid Droplet LipidLens->NascentLD Budding MatureLD Mature Lipid Droplet NascentLD->MatureLD Maturation

Caption: Cholesterol esterification by ACAT is a key step in lipid droplet biogenesis.[4][5][6][7][8][9][10][11][12]

Stability_Testing_Workflow Forced Degradation Experimental Workflow start Lipid Standard Sample stress Forced Degradation (Acid, Base, Oxidation, Heat) start->stress control Control (Unstressed) start->control extraction Lipid Extraction stress->extraction control->extraction analysis HPLC-CAD/ELSD Analysis extraction->analysis data Data Analysis (% Degradation) analysis->data report Stability Comparison Report data->report

Caption: A typical workflow for assessing the stability of lipid standards.

References

A Guide to Inter-Laboratory Comparison of Cholesteryl Ester Measurements

Author: BenchChem Technical Support Team. Date: December 2025

Published: December 5, 2025

This guide provides an objective comparison of performance for the measurement of cholesteryl esters, including Cholesteryl pentadecanoate (B1260718), across different laboratories. The information is intended for researchers, scientists, and drug development professionals to understand the expected variability in these measurements and the methodologies that underpin them. While specific inter-laboratory comparison data for Cholesteryl pentadecanoate is not publicly available, this guide utilizes data from a broader international ring trial for the cholesteryl ester lipid class as a benchmark.

Data Presentation: Performance in Cholesteryl Ester Quantification

The primary goal of an inter-laboratory comparison, or ring trial, is to assess the reproducibility and accuracy of an analytical method across multiple sites. For specialized biomarkers like cholesteryl esters, mass spectrometry-based methods are the gold standard. The following tables summarize the expected performance based on a published international ring trial and typical performance characteristics advertised by commercial analytical laboratories.

Parameter International Ring Trial (14 Laboratories)[1] Typical Commercial Laboratory Performance[2]
Analyte Class Cholesteryl EstersCholesteryl Esters
Median Inter-Laboratory Coefficient of Variation (CV) 16%≤ 15% (Inter-batch)
Platform High-Resolution Mass Spectrometry (Orbitrap)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Sample Type NIST SRM-1950 (Metabolites in Frozen Human Plasma)Serum, Plasma, Tissues, Cultured Cells
Internal Standards Isotope-labeled standardsIsotope-labeled standards

NIST SRM: National Institute of Standards and Technology Standard Reference Material

Interpretation:

The data indicates that a median coefficient of variation of approximately 16% can be expected for cholesteryl ester measurements across different laboratories using a standardized high-resolution mass spectrometry platform[1]. This level of variability is consistent with the performance claims of specialized analytical service providers, which often cite inter-batch precision of ≤ 15%[2]. Achieving this level of reproducibility requires harmonized experimental protocols and the use of appropriate internal standards.

Experimental Protocols

Accurate and reproducible quantification of cholesteryl esters like this compound is critically dependent on the experimental methodology. The following protocol outlines a typical workflow using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is a common and robust method for this analysis.

1. Sample Preparation and Lipid Extraction

  • Objective: To efficiently extract lipids, including cholesteryl esters, from the biological matrix while minimizing degradation and contamination.

  • Procedure:

    • Internal Standard Spiking: An internal standard, such as an isotope-labeled version of a cholesteryl ester (e.g., Cholesteryl-d7 heptadecanoate), is added to the sample at a known concentration at the beginning of the extraction process. This corrects for variability in extraction efficiency and instrument response[3].

    • Lipid Extraction: A common method is the Folch or Bligh-Dyer liquid-liquid extraction, which uses a chloroform/methanol/water solvent system to partition lipids into an organic phase[4].

    • Solvent Evaporation and Reconstitution: The organic solvent containing the lipids is evaporated under a stream of nitrogen. The dried lipid extract is then reconstituted in a solvent compatible with the LC-MS system (e.g., isopropanol/acetonitrile).

2. LC-MS/MS Analysis

  • Objective: To separate the cholesteryl esters from other lipid classes and quantify them based on their mass-to-charge ratio.

  • Instrumentation: A high-performance liquid chromatograph (HPLC) coupled to a triple quadrupole or high-resolution mass spectrometer.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is typically used for separating lipids based on their hydrophobicity[5].

    • Mobile Phase: A gradient of aqueous and organic solvents (e.g., water with formic acid and acetonitrile/isopropanol) is used to elute the lipids from the column.

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray ionization (ESI) in positive mode is commonly used. Cholesteryl esters often form ammonium (B1175870) adducts ([M+NH4]+)[2][6].

    • Detection: Multiple Reaction Monitoring (MRM) is used on triple quadrupole instruments for targeted quantification. This involves selecting a specific precursor ion (the intact molecule) and a characteristic product ion (a fragment) to enhance specificity and sensitivity. For cholesteryl esters, a common product ion corresponds to the neutral loss of the fatty acid chain, leaving the cholesterol backbone (m/z 369.35)[2].

3. Data Analysis and Quantification

  • Objective: To calculate the concentration of this compound in the original sample.

  • Procedure:

    • Peak Integration: The chromatographic peaks for this compound and the internal standard are integrated.

    • Response Ratio: The ratio of the peak area of the analyte to the peak area of the internal standard is calculated.

    • Calibration Curve: A calibration curve is generated using standards of known concentrations of this compound.

    • Concentration Calculation: The concentration of this compound in the sample is determined by comparing its response ratio to the calibration curve.

Visualizations

G Figure 1: Generalized Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Serum) IS Add Internal Standard (e.g., Cholesteryl-d7 heptadecanoate) Sample->IS Extraction Liquid-Liquid Extraction (e.g., Folch Method) IS->Extraction Drydown Evaporation & Reconstitution Extraction->Drydown LC LC Separation (C18 Reversed-Phase) Drydown->LC MS MS/MS Detection (Positive ESI, MRM) LC->MS Integration Peak Integration MS->Integration Quant Quantification (vs. Calibration Curve) Integration->Quant Result Final Concentration Quant->Result

Caption: A typical workflow for the quantification of cholesteryl esters.

G Figure 2: Logic of Proficiency Testing Coordinator Coordinating Body (e.g., Proficiency Test Provider) Sample Homogenized Test Material (e.g., NIST SRM-1950) Coordinator->Sample Report Performance Report (Comparison of Results) Coordinator->Report LabA Laboratory A Sample->LabA LabB Laboratory B Sample->LabB LabN Laboratory N Sample->LabN ResultA Result A LabA->ResultA ResultB Result B LabB->ResultB ResultN Result N LabN->ResultN Stats Statistical Analysis (e.g., Calculate Mean, CV%) ResultA->Stats ResultB->Stats ResultN->Stats Stats->Report

Caption: The structure of an inter-laboratory proficiency testing scheme.

References

Cholesteryl Pentadecanoate: A Validated Surrogate Standard for Comprehensive Cholesteryl Ester Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in lipidomics and metabolic studies, accurate quantification of cholesteryl esters (CEs) is paramount. This guide provides a comprehensive comparison of Cholesteryl Pentadecanoate (CE 15:0) as a surrogate internal standard against other common cholesteryl esters, supported by experimental data and detailed protocols for liquid chromatography-mass spectrometry (LC-MS) based analysis.

The use of a surrogate internal standard is a widely accepted practice in quantitative mass spectrometry to correct for variations in sample preparation and matrix effects. An ideal surrogate standard for a class of lipids, such as cholesteryl esters, should be chemically similar to the analytes of interest but not naturally present in the biological samples being analyzed. This compound, with its odd-numbered fatty acid chain, fits this requirement perfectly, as endogenous cholesteryl esters in mammalian systems predominantly contain even-numbered fatty acid chains.

Comparative Performance of this compound

The analytical performance of a surrogate standard is evaluated based on its ability to mimic the behavior of the target analytes throughout the analytical process, from extraction to detection. While direct comparative studies exhaustively detailing the validation of this compound against a full panel of other cholesteryl esters are not extensively published, the successful application of chemically similar odd-chain cholesteryl esters, such as Cholesteryl Heptadecanoate (CE 17:0), in quantifying a wide range of endogenous CEs provides strong evidence for their validity.[1]

The underlying principle is that the ionization efficiency and fragmentation behavior in mass spectrometry, as well as the extraction recovery and chromatographic retention of cholesteryl esters, are primarily dictated by the common cholesteryl backbone. While the length and saturation of the fatty acid chain influence the chromatographic retention time, allowing for the separation of different CE species, the response factor in the mass spectrometer is expected to be very similar among different CEs when using electrospray ionization (ESI). Therefore, an odd-chain CE like this compound can effectively normalize the variability for a broad range of endogenous even-chain CEs.

A recent study by Mathew and colleagues (2024) demonstrated the successful use of Cholesteryl Heptadecanoate (CE 17:0) for the sensitive and robust quantification of various cholesteryl esters in mammalian cells and tissues using LC-MS.[1] Their work provides a solid framework for the validation of odd-chain cholesteryl esters as surrogate standards.

Data Presentation: Linearity and Sensitivity

The linearity of the analytical method is a critical parameter for accurate quantification. The following table summarizes the linearity and limit of detection (LOD) for an odd-chain cholesteryl ester standard, demonstrating the wide dynamic range achievable with this approach.

ParameterCholesteryl Heptadecanoate (CE 17:0)
Linear Dynamic Range ~ 3 orders of magnitude
Limit of Detection (LOD) 1 pmol
Linearity (R²) for standard curve > 0.99
Data adapted from Mathew et al. (2024) for a closely related odd-chain cholesteryl ester.[1]

This data indicates that an odd-chain cholesteryl ester surrogate standard provides excellent linearity and sensitivity, enabling the accurate quantification of a wide concentration range of cholesteryl esters in biological samples.

Experimental Protocols

A robust and reproducible experimental protocol is essential for accurate lipidomics analysis. The following is a detailed methodology for the extraction and LC-MS analysis of cholesteryl esters using an odd-chain surrogate standard, based on established high-throughput lipidomics workflows.[1][2]

I. Lipid Extraction from Mammalian Cells or Tissues
  • Sample Homogenization: Homogenize approximately 10-20 mg of tissue or 1-5 million cells in a suitable buffer.

  • Addition of Internal Standard: Spike the homogenate with a known amount of this compound (e.g., 1 nmol).

  • Solvent Extraction: Perform a biphasic lipid extraction using a mixture of chloroform (B151607) and methanol (B129727) (e.g., 2:1 v/v). Vortex the mixture thoroughly.

  • Phase Separation: Add water to induce phase separation. Centrifuge to pellet the cellular debris and separate the aqueous and organic phases.

  • Collection of Organic Phase: Carefully collect the lower organic phase containing the lipids.

  • Drying and Reconstitution: Dry the collected organic phase under a stream of nitrogen. Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., 2:1 v/v chloroform:methanol).[2]

II. Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
  • Chromatographic Separation:

    • Column: Use a reverse-phase C18 column (e.g., Gemini 5U C18, 5 µm, 50 x 4.6 mm).[1]

    • Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium (B1175870) formate.

    • Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate.

    • Gradient: A suitable gradient from Mobile Phase A to Mobile Phase B to separate the different cholesteryl ester species based on their hydrophobicity.

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Acquisition Mode: Auto-MS/MS or Multiple Reaction Monitoring (MRM).

    • Precursor Ion: For this compound, the [M+NH₄]⁺ adduct.

    • Product Ion: A characteristic fragment ion of m/z 369.351, corresponding to the dehydrated cholesterol backbone, is used for quantification of all cholesteryl esters.[1]

    • Collision Energy: Optimized for the fragmentation of the precursor ion (e.g., 5 eV).[1]

Mandatory Visualization

Experimental Workflow for Cholesteryl Ester Quantification

G Figure 1: Experimental Workflow for Cholesteryl Ester Quantification using a Surrogate Standard. cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing sample Biological Sample (Cell or Tissue) homogenize Homogenization sample->homogenize add_is Spike with Cholesteryl Pentadecanoate (IS) homogenize->add_is extraction Lipid Extraction (Chloroform/Methanol) add_is->extraction dry_recon Dry Down & Reconstitute extraction->dry_recon lc_separation Reverse-Phase LC Separation dry_recon->lc_separation ms_detection ESI-MS/MS Detection (Positive Ion Mode) lc_separation->ms_detection peak_integration Peak Integration (Analyte & IS) ms_detection->peak_integration quantification Quantification (Ratio to IS) peak_integration->quantification

Figure 1: Experimental Workflow for Cholesteryl Ester Quantification using a Surrogate Standard.

Logical Relationship for Surrogate Standardization

G Figure 2: Principle of Surrogate Standardization for Cholesteryl Esters. cluster_analytes Endogenous Cholesteryl Esters (Analytes) CE_16_0 CE 16:0 normalization Normalization for: - Extraction Efficiency - Matrix Effects - Ionization Variation CE_16_0->normalization CE_18_0 CE 18:0 CE_18_0->normalization CE_18_1 CE 18:1 CE_18_1->normalization CE_18_2 CE 18:2 CE_18_2->normalization CE_20_4 CE 20:4 CE_20_4->normalization IS This compound (Surrogate IS) IS->normalization quant Accurate Quantification normalization->quant

Figure 2: Principle of Surrogate Standardization for Cholesteryl Esters.

References

A Comparative Guide to Saturated vs. Unsaturated Cholesteryl Ester Standards for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate analysis of cholesteryl esters (CE) is paramount for understanding lipid metabolism and its role in various disease states. Cholesteryl esters, the storage and transport form of cholesterol, are broadly categorized into saturated (S-CE) and unsaturated (U-CE) species based on the fatty acid chain esterified to the cholesterol backbone. This guide provides a comparative analysis of these two classes of standards, focusing on their analytical behavior and providing supporting experimental data to aid in method development and data interpretation.

The fundamental difference between saturated and unsaturated cholesteryl esters lies in the presence of double bonds within the fatty acyl chain. Saturated fatty acids have no double bonds, resulting in a straight, flexible chain. In contrast, unsaturated fatty acids contain one or more double bonds, introducing kinks into the chain. These structural distinctions significantly influence their physicochemical properties and, consequently, their behavior in various analytical platforms.

Performance in Analytical Techniques

The choice of analytical methodology is critical for the accurate quantification and identification of cholesteryl esters. The performance of saturated and unsaturated CE standards can differ substantially across common analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS).

Chromatographic Separation

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a widely used technique for separating cholesteryl esters. The separation is primarily based on the hydrophobicity of the molecules.

  • Elution Order: In RP-HPLC, retention time generally increases with the length of the fatty acyl chain and decreases with the number of double bonds.[1] This is because the double bonds in unsaturated CEs introduce polarity and reduce the overall hydrophobicity compared to their saturated counterparts of the same carbon number. For instance, cholesteryl oleate (B1233923) (C18:1) will elute earlier than cholesteryl stearate (B1226849) (C18:0).[1][2]

  • Resolution: Baseline separation of various CE species, including both saturated and unsaturated forms, can be achieved using isocratic elution with solvent systems like acetonitrile (B52724)/isopropanol (B130326) on a C18 column.[3]

Mass Spectrometry Analysis

Mass spectrometry, often coupled with liquid chromatography (LC-MS), is a powerful tool for the sensitive and specific detection of cholesteryl esters. However, the degree of saturation can impact ionization efficiency and fragmentation patterns.

  • Ionization Efficiency: Studies have shown that the ionization efficiency of cholesteryl esters in electrospray ionization (ESI)-MS can vary with the degree of unsaturation.[4] Unsaturated CEs may exhibit different ionization efficiencies compared to saturated CEs, which can affect quantitative accuracy if not properly accounted for with appropriate standards.[4][5]

  • Fragmentation: In tandem mass spectrometry (MS/MS), a common neutral loss of the cholestane (B1235564) moiety (NL 368.5) is a characteristic fragmentation pattern for cholesteryl esters, allowing for their specific detection.[4] However, the susceptibility to in-source fragmentation can differ between saturated and unsaturated species, with the introduction of double bonds potentially lowering the degree of fragmentation.[5]

  • Oxidation: Unsaturated cholesteryl esters are more susceptible to oxidation than their saturated counterparts. As the degree of unsaturation increases, the rate of oxidation also increases.[4] This is a critical consideration during sample preparation and analysis to avoid the generation of artifacts.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the analysis of saturated and unsaturated cholesteryl ester standards, compiled from various studies.

ParameterSaturated Cholesteryl Esters (e.g., C16:0, C18:0)Unsaturated Cholesteryl Esters (e.g., C18:1, C18:2, C20:4)Reference(s)
Limit of Quantification (LOQ) Typically in the low ng/mL range.Can be slightly higher for polyunsaturated species due to potential for lower ionization efficiency and stability. Generally ≤10 ng/mL for low-abundance PUFA-CEs.[6]
Linearity (R²) ≥ 0.995 with matrix-matched calibration.≥ 0.995 with matrix-matched calibration.[6]
Intra-batch Precision (CV) ≤ 10%≤ 10%[6]
Inter-batch Precision (CV) ≤ 15%≤ 15%[3][6]
Mass Accuracy (HRAM) ≤ 3 ppm≤ 3 ppm[6]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative experimental protocols for the analysis of cholesteryl esters.

High-Performance Liquid Chromatography (HPLC)

A common method for the separation and quantification of plasma free cholesterol and cholesteryl esters involves HPLC.[3]

  • Sample Preparation: Plasma samples (100 µL) are extracted with isopropanol.[3]

  • Chromatographic System: A Zorbax ODS reversed-phase column is often used.[3]

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and isopropanol (e.g., 50:50, v/v) is effective.[3]

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: UV detection at a wavelength of 210 nm is commonly employed.

  • Run Time: A baseline separation can be achieved within a 25-minute run.[3]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides high sensitivity and specificity for the analysis of cholesteryl esters in complex biological matrices.[7]

  • Lipid Extraction: Lipids are extracted from biological samples using methods like the Folch or Bligh-Dyer procedures.

  • Chromatographic System: A C18 reverse-phase column (e.g., Gemini 5U C18) is suitable for separation.[7]

  • Mobile Phase: A gradient elution is typically used. For example:

    • Solvent A: 50:50 (v/v) H₂O:MeOH + 0.1% formic acid + 10 mM ammonium (B1175870) formate[7]

    • Solvent B: 80:20 (v/v) IPA:MeOH + 0.1% (v/v) formic acid + 10 mM ammonium formate[7]

  • Flow Rate: A flow rate of 0.5 mL/min is common.[7]

  • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is frequently used. Detection can be performed in full scan mode or by selected reaction monitoring (SRM) of the characteristic neutral loss of 368.5.[4][7]

Visualizing Experimental Workflows

Diagrams generated using Graphviz (DOT language) can effectively illustrate experimental workflows and logical relationships.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Separation & Detection cluster_data_processing Data Processing & Analysis Biological_Sample Biological Sample (e.g., Plasma, Tissue) Lipid_Extraction Lipid Extraction Biological_Sample->Lipid_Extraction HPLC HPLC Separation (C18 Column) Lipid_Extraction->HPLC Internal_Standard Internal Standard (e.g., CE 17:0) Internal_Standard->Lipid_Extraction MS Mass Spectrometry (ESI+) HPLC->MS Data_Acquisition Data Acquisition MS->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification Data_Interpretation Data Interpretation Quantification->Data_Interpretation

Caption: General workflow for cholesteryl ester analysis.

separation_principle cluster_column Reverse-Phase HPLC Column Saturated_CE Saturated CE (e.g., C18:0) - More Hydrophobic - Longer Retention Time Unsaturated_CE Unsaturated CE (e.g., C18:1) - Less Hydrophobic - Shorter Retention Time Mobile_Phase_Flow Mobile Phase Flow Mobile_Phase_Flow->Saturated_CE Elutes Later Mobile_Phase_Flow->Unsaturated_CE Elutes First

Caption: Elution order in reverse-phase HPLC.

References

A Comparative Guide to the Accuracy and Precision of Cholesteryl Pentadecanoate as an Internal Standard in Lipid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in quantitative lipid analysis, the choice of an appropriate internal standard is paramount to achieving accurate and reproducible results. This guide provides a comprehensive comparison of Cholesteryl pentadecanoate (B1260718) and other common internal standards used in the quantification of cholesterol and cholesteryl esters, supported by experimental data and detailed methodologies.

The Role and Characteristics of an Ideal Internal Standard

An internal standard (IS) is a compound added to a sample at a known concentration before analysis. It is used to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response. An ideal internal standard should:

  • Be chemically similar to the analyte of interest.

  • Not be naturally present in the sample.

  • Be clearly distinguishable from the analyte by the analytical method (e.g., by mass spectrometry).

  • Elute close to the analyte of interest in chromatographic separations.

Cholesteryl pentadecanoate, a cholesteryl ester with an odd-chain fatty acid (C15:0), is a suitable candidate for an internal standard in the analysis of endogenous cholesteryl esters, which typically contain even-chain fatty acids. Its structural similarity ensures comparable extraction efficiency and ionization response to the analytes of interest.

Performance Comparison of Internal Standards

The selection of an internal standard significantly impacts the accuracy and precision of quantification. The following table summarizes the performance of different types of internal standards commonly used for cholesterol and cholesteryl ester analysis.

Internal Standard TypeExample(s)AdvantagesDisadvantagesTypical Accuracy (Bias)Typical Precision (CV%)
Odd-Chain Cholesteryl Ester This compound, Cholesteryl heptadecanoate Not naturally occurring in most biological samples, structurally similar to endogenous cholesteryl esters.[1][2]May not perfectly co-elute with all endogenous cholesteryl esters, potential for different ionization efficiencies compared to unsaturated species.Not explicitly reported, but methods are described as "robust" and "sensitive".[1][2]Not explicitly reported.
Isotopically Labeled Cholesterol Cholesterol-d7, 13C-CholesterolCo-elutes with the analyte, identical chemical and physical properties leading to high accuracy.Can be expensive, potential for isotopic overlap with the analyte.High (e.g., -0.6%)[3]High (e.g., 1.2-1.6%)[3]
Non-endogenous Sterol Isomer 7,(5 alpha)-cholesten-3 beta-olCost-effective compared to isotopically labeled standards, not present in the sample.[3]May have different chromatographic behavior and ionization efficiency than cholesterol.High (e.g., -0.6%)[3]High (e.g., 1.2-1.6%)[3]
Other Odd-Chain Lipids Triheptadecanoin (for triglycerides)Commercially available, suitable for broader lipid profiling.Less structural similarity to cholesteryl esters compared to odd-chain cholesteryl esters.Variable, depends on the lipid class being quantified.Generally higher than isotopically labeled standards.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing results. Below are protocols for lipid extraction and analysis using an odd-chain cholesteryl ester as an internal standard.

This protocol is adapted from a method using Cholesteryl heptadecanoate as an internal standard for the analysis of cholesterol and cholesteryl esters in mammalian cells and tissues.[1][2]

  • Sample Preparation: Homogenize tissue samples or resuspend cell pellets in a suitable buffer.

  • Lipid Extraction:

    • Add a solution of chloroform (B151607):methanol (2:1, v/v) containing the internal standard (e.g., 1 nmol of Cholesteryl heptadecanoate) to the sample.

    • Vortex vigorously and centrifuge to separate the organic and aqueous phases.

    • Collect the lower organic phase.

    • Dry the organic phase under a stream of nitrogen.

    • Re-dissolve the dried extract in chloroform and dry again to remove any aqueous contaminants.

  • Sample Reconstitution: Reconstitute the final dried lipid extract in an appropriate solvent for LC-MS analysis (e.g., methanol:chloroform 3:1 v/v with 10 mM ammonium (B1175870) acetate).

This protocol outlines a liquid chromatography-mass spectrometry method for the quantification of cholesteryl esters using an odd-chain internal standard.[1][2]

  • Chromatography:

    • Column: C18 reversed-phase column (e.g., Gemini 5U C18, 50 x 4.6 mm, 5 µm).

    • Mobile Phase A: Water/methanol (60/40, v/v) with 10 mM ammonium acetate.

    • Mobile Phase B: Methanol/chloroform (3/1, v/v) with 10 mM ammonium acetate.

    • Gradient: A suitable gradient is used to separate the different cholesteryl ester species.

    • Flow Rate: 260 µL/min.

    • Column Temperature: 45 °C.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray ionization (ESI) in positive mode.

    • Acquisition Mode: Tandem mass spectrometry (MS/MS) to monitor for the characteristic fragment ion of the cholesterol backbone (m/z 369).

    • Quantification: The absolute concentration of each cholesteryl ester is determined by calculating the ratio of its peak area to the peak area of the internal standard (Cholesteryl heptadecanoate) and normalizing to the initial sample amount (e.g., protein content or tissue weight).

Visualizing the Workflow

To better illustrate the experimental and logical processes, the following diagrams are provided in DOT language.

G Experimental Workflow for Cholesteryl Ester Analysis cluster_sample_prep Sample Preparation cluster_extraction Lipid Extraction cluster_analysis Analysis Sample Biological Sample (Cells or Tissue) Homogenization Homogenization/ Resuspension Sample->Homogenization Add_IS Addition of Internal Standard (this compound) Homogenization->Add_IS Solvent_Extraction Chloroform:Methanol Extraction Add_IS->Solvent_Extraction Phase_Separation Phase Separation (Centrifugation) Solvent_Extraction->Phase_Separation Drying Drying of Organic Phase Phase_Separation->Drying Reconstitution Reconstitution Drying->Reconstitution LC_MS LC-MS/MS Analysis Reconstitution->LC_MS Data_Processing Data Processing and Quantification LC_MS->Data_Processing

Caption: A typical experimental workflow for the quantitative analysis of cholesteryl esters using an internal standard.

G Logical Flow for Internal Standard-Based Quantification cluster_input Inputs cluster_calculation Calculation cluster_output Output Analyte_Signal Peak Area of Endogenous Cholesteryl Ester Ratio Calculate Peak Area Ratio (Analyte / IS) Analyte_Signal->Ratio IS_Signal Peak Area of This compound (IS) IS_Signal->Ratio IS_Conc Known Concentration of IS Concentration Determine Analyte Concentration (Ratio * [IS]) / Sample Amount IS_Conc->Concentration Sample_Amount Initial Sample Amount (e.g., mg tissue) Sample_Amount->Concentration Ratio->Concentration Result Absolute Concentration of Endogenous Cholesteryl Ester Concentration->Result

Caption: The logical workflow for calculating the absolute concentration of an analyte using the internal standard method.

References

Safety Operating Guide

Proper Disposal of Cholesteryl Pentadecanoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn. This includes:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory to prevent skin contact.

  • Eye Protection: Safety glasses or goggles must be worn to protect from potential splashes.

  • Lab Coat: A standard laboratory coat is required to protect clothing and skin.

  • Respiratory Protection: When handling the bulk powder, a dust mask (e.g., N95) is recommended to prevent inhalation.

Step-by-Step Disposal Protocol

The universally recommended method for the disposal of laboratory chemicals is through a licensed and certified professional waste disposal company.[1] This process is typically coordinated through your institution's Environmental Health & Safety (EHS) office.

Step 1: Waste Segregation and Characterization

Properly identify and segregate the waste stream. Cholesteryl pentadecanoate (B1260718) waste is generally found in three forms:

  • Solid Waste: This includes unused or expired chemicals, contaminated weighing paper, gloves, and other disposable labware.

  • Liquid Waste: This consists of solutions of cholesteryl pentadecanoate dissolved in organic solvents.

  • Empty Containers: Original containers that held the chemical.

Step 2: Containment and Labeling

  • Select a Compatible Container: Use a container that is chemically resistant to the waste. For solid waste, a sealable plastic bag or a wide-mouth plastic container is suitable. For liquid waste, use a designated container for non-halogenated or halogenated organic solvent waste, as appropriate for the solvent used. The container must have a secure, leak-proof closure.[2]

  • Label the Container: Clearly label the waste container with the words "Hazardous Waste."[2][3] The label must also include:

    • A complete list of all chemical constituents, including "this compound" and any solvents, with their approximate concentrations. Do not use abbreviations or chemical formulas.[2]

    • The date when waste was first added to the container (generation start date).[2]

    • The name of the principal investigator and the laboratory location (building and room number).[2]

    • Applicable hazard warnings (e.g., Flammable, Toxic).

Step 3: Waste Accumulation and Storage

  • Store waste containers in a designated and clearly marked "Satellite Accumulation Area" within the laboratory.[3]

  • Ensure that incompatible waste streams are segregated to prevent dangerous reactions. For example, acids should be stored separately from bases, and oxidizing agents separately from organic materials.[3]

  • Keep waste containers tightly sealed when not in use.[4]

  • Do not overfill liquid waste containers.[4]

  • Secondary containment, such as a spill tray, is recommended.[2][4]

Step 4: Disposal of Empty Containers

To be disposed of as non-hazardous waste, empty containers must be thoroughly decontaminated.[1]

  • Triple-Rinse: Rinse the container three times with a suitable solvent that can dissolve any remaining this compound residue.

  • Collect Rinsate: The solvent used for rinsing (rinsate) must be collected and disposed of as liquid chemical waste, as described in Step 2.[1]

  • Deface Label: Once the container is clean, deface or remove the original product label.[1][5]

  • Final Disposal: The clean, empty container can then be disposed of with the regular laboratory glass or plastic waste.[1]

Step 5: Arranging for Waste Pickup

Accumulated hazardous waste must be disposed of through your institution's EHS office or a contracted licensed waste disposal company.[1] Follow all institutional procedures for requesting a waste pickup. Do not dispose of this compound or its solutions in the regular trash or down the drain.[1][2]

Quantitative Data Summary

While specific quantitative data for this compound is not available, general laboratory waste accumulation limits are provided by regulatory bodies.

ParameterGuidelineCitation
Maximum Hazardous Waste Storage Do not store more than 55 gallons of hazardous waste in a satellite accumulation area.[5]
Maximum Acute Hazardous Waste Do not accumulate more than one quart of acute hazardous waste.[5]
Container Weight Limit Waste containers should have a weight compatible with manual handling regulations (typically a maximum of 15 kg).[6]
Academic Lab Storage Time Maximum storage time of six months within an academic facility.[2]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G This compound Disposal Workflow cluster_start cluster_waste_type Step 1: Identify Waste Type cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_container Empty Container cluster_pickup Final Disposal start Start: Generate This compound Waste waste_type Solid, Liquid, or Empty Container? start->waste_type solid_container Place in a compatible, sealed and labeled solid waste container. waste_type->solid_container Solid liquid_container Pour into a compatible, sealed and labeled liquid waste container. waste_type->liquid_container Liquid triple_rinse Triple-rinse with appropriate solvent. waste_type->triple_rinse Empty Container solid_storage Store in Satellite Accumulation Area. solid_container->solid_storage request_pickup Arrange for waste pickup through Institutional EHS. solid_storage->request_pickup liquid_storage Store in Satellite Accumulation Area with secondary containment. liquid_container->liquid_storage liquid_storage->request_pickup collect_rinsate Collect rinsate as hazardous liquid waste. triple_rinse->collect_rinsate collect_rinsate->liquid_container deface_label Deface original label. collect_rinsate->deface_label dispose_container Dispose of clean container in regular lab trash. deface_label->dispose_container

Caption: Disposal decision workflow for this compound.

References

Personal protective equipment for handling Cholesteryl pentadecanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of all laboratory reagents is paramount. This guide provides immediate safety and logistical information for the operational use and disposal of Cholesteryl pentadecanoate (B1260718), a cholesterol ester utilized in various research applications. While specific safety data for Cholesteryl pentadecanoate is limited, information from similar compounds and general laboratory safety protocols indicates it should be handled with care to minimize exposure.

Operational Plan: Step-by-Step Handling Procedures

1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Verify that the product label matches the order specifications.

  • Wear nitrile gloves and safety glasses during inspection.

2. Storage:

  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Recommended storage temperature is -20°C for long-term stability.

  • Keep away from strong oxidizing agents.

3. Weighing and Aliquoting:

  • Handle the powder in a well-ventilated area, preferably within a chemical fume hood or on a benchtop with localized exhaust ventilation, to minimize inhalation of dust particles.

  • Wear a lab coat, safety glasses with side shields or goggles, and nitrile gloves.

  • For handling larger quantities where dust generation is likely, consider using a dust mask (e.g., N95 respirator).

  • Use a dedicated, clean spatula for weighing.

  • Clean the weighing area and spatula thoroughly after use.

4. Dissolving and Use in Experiments:

  • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • If using volatile organic solvents, perform this step within a certified chemical fume hood.

  • Ensure all containers are clearly labeled with the contents and concentration.

Disposal Plan: Managing this compound Waste

Proper disposal is crucial to ensure laboratory safety and environmental compliance.

1. Waste Segregation:

  • Solid Waste: Collect excess solid this compound and any contaminated consumables (e.g., weighing paper, gloves) in a clearly labeled, sealed container for solid chemical waste.

  • Liquid Waste: Solutions of this compound in organic solvents should be collected in a designated, labeled container for halogenated or non-halogenated solvent waste, as appropriate. Do not mix incompatible waste streams.

  • Sharps Waste: Any contaminated sharps (e.g., needles, pipette tips) must be disposed of in a designated sharps container.

2. General Disposal Prohibitions:

  • DO NOT dispose of this compound in the regular trash.

  • DO NOT pour this compound solutions down the drain or into any water source.

3. Decontamination and Container Disposal:

  • Empty containers must be triple-rinsed with a suitable solvent.

  • The rinsate must be collected and disposed of as liquid chemical waste.

  • Once decontaminated, the original label should be defaced or removed, and the empty container can be disposed of with regular laboratory glass or plastic waste.

4. Final Disposal:

  • All generated waste must be disposed of through your institution's Environmental Health & Safety (EHS) office or a licensed chemical waste disposal contractor. Adhere to all local, state, and federal regulations.

Data Presentation: Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound in various laboratory scenarios.

Activity Eye Protection Hand Protection Body Protection Respiratory Protection
Receiving and Storage Safety glassesNitrile glovesLab coatNot generally required
Weighing (small quantities) Safety glasses with side shields or gogglesNitrile glovesLab coatNot generally required
Weighing (large quantities) / Potential for Dust Safety gogglesNitrile glovesLab coatN95 dust mask recommended
Preparing Solutions (in fume hood) Safety glasses with side shields or gogglesNitrile glovesLab coatNot required if in fume hood
Experimental Use Safety glasses with side shields or gogglesNitrile glovesLab coatAs determined by risk assessment
Spill Cleanup Chemical safety goggles and face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant apron or coverallsN95 dust mask or appropriate respirator
Waste Disposal Safety glasses with side shields or gogglesNitrile glovesLab coatNot generally required

Mandatory Visualization: Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

cluster_receiving Receiving & Storage cluster_handling Handling & Use cluster_disposal Waste Disposal Receive Receive Shipment Inspect Inspect Container Receive->Inspect PPE1 Gloves, Safety Glasses Store Store Appropriately (-20°C, Dry, Ventilated) Inspect->Store Weigh Weigh Powder (Fume Hood/Ventilated Area) Store->Weigh Prepare Prepare Solution (Fume Hood if Volatile Solvent) Weigh->Prepare PPE2 Gloves, Goggles, Lab Coat, Dust Mask (as needed) Experiment Use in Experiment Prepare->Experiment PPE3 Gloves, Goggles, Lab Coat Segregate Segregate Waste (Solid, Liquid, Sharps) Experiment->Segregate Collect Collect in Labeled Waste Containers Segregate->Collect EHS Dispose via EHS/ Licensed Contractor Collect->EHS

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.